Loperamide oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33ClN2O3/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32(35)20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVSBTJVTUVNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883171, DTXSID10869468 | |
| Record name | Loperamide oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxo-1lambda~5~-piperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10869468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106900-12-3, 109572-89-6 | |
| Record name | Loperamide oxide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106900123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Loperamide oxide anhydrous, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109572896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Loperamide oxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14661 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Loperamide oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Piperidinebutanamide, 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenyl-, 1-oxide, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOPERAMIDE OXIDE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWT7AJ7O7P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LOPERAMIDE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG66S4H2RL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Loperamide Oxide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Loperamide oxide is a peripherally acting antidiarrheal agent that functions as a prodrug of loperamide. Its mechanism of action is centered on its conversion to the active moiety, loperamide, within the gastrointestinal tract, followed by loperamide's agonist activity at µ-opioid receptors in the gut wall. This targeted delivery and activation mechanism is designed to provide effective antidiarrheal efficacy with potentially reduced systemic side effects compared to loperamide administration. This guide provides a comprehensive overview of the molecular and physiological processes underlying the therapeutic effects of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
The Prodrug Concept: From this compound to Loperamide
This compound is an N-oxide derivative of loperamide, rendering it pharmacologically inactive until it undergoes bioreduction in the gastrointestinal tract.[1][2] This prodrug strategy aims to deliver the active drug, loperamide, directly to its site of action in the lower intestine, thereby minimizing systemic absorption and potential central nervous system effects.
Conversion by Gut Microbiota
The bioactivation of this compound is primarily carried out by the anaerobic bacteria residing in the lower alimentary tract, particularly the cecum.[2][3] In the anaerobic environment of the gut, resident microflora reduce the N-oxide back to the tertiary amine, loperamide.[2] Studies in germ-free rats have shown a significant reduction in the conversion of this compound to loperamide, confirming the crucial role of the gut microbiota in this process. While the specific bacterial species responsible for this reduction are not fully elucidated, anaerobic bacteria possessing nitroreductase enzymes are implicated in the metabolism of various prodrugs.
Molecular Mechanism of Action of Loperamide
Once converted, loperamide exerts its antidiarrheal effects by acting as a potent and selective agonist at the µ-opioid receptors located on the enteric neurons of the myenteric plexus in the intestinal wall.
Opioid Receptor Binding and Functional Activity
Loperamide exhibits high affinity for the µ-opioid receptor, with significantly lower affinity for δ- and κ-opioid receptors. This selectivity is crucial for its targeted gastrointestinal effects. The binding of loperamide to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| µ (mu) | 2 - 3 | |
| δ (delta) | 48 | |
| κ (kappa) | 1156 | |
| Table 1: Opioid Receptor Binding Affinities of Loperamide |
Activation of the µ-opioid receptor by loperamide leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This is a hallmark of Gi/o-coupled GPCR activation.
| Assay | Parameter | Value (nM) | Reference |
| [³⁵S]GTPγS Binding | EC₅₀ | 56 | |
| Forskolin-stimulated cAMP Accumulation | IC₅₀ | 25 | |
| Table 2: Functional Activity of Loperamide at the Human µ-Opioid Receptor |
Inhibition of Neurotransmitter Release
The primary consequence of µ-opioid receptor activation in the myenteric plexus is the inhibition of the release of excitatory neurotransmitters, most notably acetylcholine (ACh) and prostaglandins.
-
Acetylcholine: By inhibiting the release of ACh from cholinergic nerve terminals, loperamide reduces the propulsive peristaltic contractions of the intestinal smooth muscle.
-
Prostaglandins: Loperamide has also been shown to inhibit the synthesis and release of prostaglandins, which are potent stimulators of intestinal secretion and motility.
This dual inhibition of pro-motility and pro-secretory signals is the cornerstone of loperamide's antidiarrheal effect.
Caption: Loperamide's mechanism of action in enteric neurons.
Physiological Effects on Gastrointestinal Function
The molecular actions of loperamide translate into significant physiological changes in the gastrointestinal tract, leading to the alleviation of diarrheal symptoms.
Decreased Intestinal Motility
By inhibiting peristalsis, loperamide increases the transit time of intestinal contents. This allows for more extensive absorption of water and electrolytes from the fecal matter, resulting in firmer stools and a reduction in the frequency of bowel movements.
Antisecretory Effects
Loperamide's inhibition of prostaglandin-mediated secretion reduces the net secretion of fluid and electrolytes into the intestinal lumen. This antisecretory effect contributes significantly to its antidiarrheal efficacy, particularly in secretory diarrheas.
Pharmacokinetics of this compound vs. Loperamide
The prodrug design of this compound results in a distinct pharmacokinetic profile compared to loperamide.
| Parameter | This compound | Loperamide | Reference |
| Absorption | Poorly absorbed | Low bioavailability (<1%) due to first-pass metabolism | |
| Metabolism | Reduced to loperamide by gut microbiota | Extensively metabolized in the liver by CYP3A4 and CYP2C8 | |
| Systemic Exposure | Lower plasma concentrations of loperamide | Higher initial plasma concentrations | |
| Elimination Half-life (of Loperamide) | - | 9.1 to 14.4 hours | |
| Table 3: Comparative Pharmacokinetics of this compound and Loperamide |
The lower systemic exposure to loperamide following this compound administration is hypothesized to reduce the incidence of systemic side effects.
Clinical Efficacy and Safety
Clinical trials have demonstrated the efficacy of this compound in the treatment of acute diarrhea.
| Study | Treatment Groups | Key Efficacy Outcome | Key Safety Finding | Reference |
| Dettmer, 1994 | This compound (1 mg, 2 mg), Placebo | Median time to complete relief: 27.9 hrs (1 mg), 25 hrs (2 mg) vs. 40.6 hrs (placebo) | Adverse events similar to placebo. | |
| Dreverman & Van der Poel, 1995 | This compound (0.5 mg, 1 mg), Placebo | Significantly more rapid relief of diarrhea with both doses vs. placebo. | Adverse experiences less frequent than placebo. | |
| UK Janssen Research Group, 1995 | This compound (1 mg, 2 mg), Loperamide (2 mg), Placebo | All active treatments superior to placebo (time to relief ~24 hrs vs. 45 hrs). | This compound 1 mg produced fewer constipation-like episodes. | |
| Table 4: Summary of Clinical Trial Data for this compound in Acute Diarrhea |
Experimental Protocols
In Vitro Reduction of this compound by Intestinal Microflora
Objective: To determine the conversion of this compound to loperamide by gut bacteria.
Methodology:
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Collect fresh fecal samples from healthy human donors.
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Prepare a fecal slurry by homogenizing the sample in a pre-reduced anaerobic buffer.
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In an anaerobic chamber, incubate the fecal slurry with a known concentration of this compound at 37°C.
-
At various time points, collect aliquots of the incubation mixture.
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Extract this compound and loperamide from the samples using a suitable organic solvent.
-
Analyze the concentrations of both compounds using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the rate of conversion of this compound to loperamide.
Caption: Workflow for in vitro reduction of this compound.
Mu-Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of loperamide for the µ-opioid receptor.
Methodology:
-
Prepare cell membranes from a cell line stably expressing the human µ-opioid receptor (e.g., CHO-hMOR cells).
-
In a 96-well plate, incubate the cell membranes with a radiolabeled opioid antagonist (e.g., [³H]-naloxone) at a fixed concentration.
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Add varying concentrations of unlabeled loperamide to compete with the radioligand for receptor binding.
-
Incubate the mixture to allow for binding equilibrium to be reached.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the IC₅₀ value of loperamide, and subsequently calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To assess the functional agonist activity of loperamide at the µ-opioid receptor.
Methodology:
-
Prepare cell membranes from CHO-hMOR cells.
-
Incubate the membranes with varying concentrations of loperamide in the presence of GDP and [³⁵S]GTPγS.
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The binding of loperamide to the receptor stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Terminate the reaction and separate the bound [³⁵S]GTPγS by filtration.
-
Quantify the amount of bound radioactivity.
-
Plot the concentration-response curve to determine the EC₅₀ and Emax values for loperamide-stimulated [³⁵S]GTPγS binding.
Forskolin-Stimulated cAMP Accumulation Assay
Objective: To measure the inhibitory effect of loperamide on adenylyl cyclase activity.
Methodology:
-
Culture CHO-hMOR cells in a multi-well plate.
-
Pre-incubate the cells with varying concentrations of loperamide.
-
Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).
-
Plot the concentration-response curve to determine the IC₅₀ value for loperamide's inhibition of forskolin-stimulated cAMP accumulation.
Caption: Workflow for in vitro functional assays.
Castor Oil-Induced Diarrhea Model in Rodents
Objective: To evaluate the in vivo antidiarrheal activity of this compound.
Methodology:
-
Fast rodents (rats or mice) overnight with free access to water.
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Administer this compound orally at various doses.
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After a set period (e.g., 60 minutes), induce diarrhea by oral administration of castor oil.
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Individually house the animals in cages with absorbent paper.
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Observe the animals for the onset, frequency, and weight of diarrheal feces over a defined period (e.g., 4-6 hours).
-
Calculate the percentage inhibition of diarrhea compared to a vehicle-treated control group.
Charcoal Meal Intestinal Transit Test in Rodents
Objective: To assess the effect of this compound on gastrointestinal motility.
Methodology:
-
Fast rodents overnight.
-
Administer this compound orally.
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After a defined time, administer a charcoal meal (activated charcoal suspended in a vehicle like gum acacia) orally.
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After a further set time (e.g., 30 minutes), euthanize the animals.
-
Excise the small intestine and measure the total length and the distance traveled by the charcoal meal.
-
Calculate the percentage of intestinal transit and the percentage inhibition of transit compared to a control group.
Conclusion
This compound represents a targeted approach to the treatment of diarrhea. Its mechanism of action as a prodrug, reliant on the metabolic activity of the gut microbiota for conversion to the active µ-opioid agonist loperamide, localizes its pharmacological effects to the gastrointestinal tract. This leads to a reduction in intestinal motility and secretion, effectively alleviating diarrheal symptoms. The distinct pharmacokinetic profile of this compound, characterized by lower systemic exposure to loperamide, suggests a favorable safety profile. The experimental models and assays detailed in this guide provide a framework for the continued investigation and development of peripherally acting gastrointestinal therapeutics.
References
An In-depth Technical Guide to the Synthesis and Purification of Loperamide Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of loperamide oxide, a key metabolite of the peripherally acting µ-opioid receptor agonist, loperamide. This document details established synthetic routes, purification methodologies, and analytical characterization. The information is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and drug metabolism.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the direct N-oxidation of loperamide. This transformation is typically achieved using an oxidizing agent, with hydrogen peroxide being a widely used and effective choice. The reaction can be catalyzed to improve efficiency and yield.
General Reaction Scheme
The synthesis involves the oxidation of the tertiary amine in the piperidine ring of loperamide to form the corresponding N-oxide.
Reaction: Loperamide + Oxidizing Agent → this compound
Experimental Protocol: N-Oxidation using Hydrogen Peroxide and a Selenic Acid Catalyst
This protocol is based on methodologies described in the patent literature, which demonstrate high yields and purity.[1][2]
Materials:
-
Loperamide or Loperamide Hydrochloride
-
Methanol
-
Sodium Hydroxide (if starting with Loperamide Hydrochloride)
-
Selenic Acid (catalyst)
-
Hydrogen Peroxide (30-35% solution)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Acetone
Procedure:
-
Preparation of Loperamide Free Base (if applicable): If starting with loperamide hydrochloride, dissolve 10 g in 70 mL of methanol. Add 0.7 g of sodium hydroxide to neutralize the hydrochloride salt and stir until the loperamide is fully dissolved.
-
Reaction Setup: To the methanolic solution of loperamide (9.29 g if starting from the free base, in 70 mL of methanol), add 40 mg of selenic acid with stirring.
-
Oxidation: Add 3 mL of hydrogen peroxide solution dropwise to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 6 hours.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 80 mL of dichloromethane and 80 mL of purified water, and transfer the mixture to a separatory funnel. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the solvent. The crude product is obtained as a residue.
Summary of Synthesis Data
The following table summarizes the quantitative data for the synthesis of this compound based on reported examples.
| Parameter | Value | Reference |
| Starting Material | Loperamide Hydrochloride | [2] |
| Reagents | Sodium Hydroxide, Methanol, Selenic Acid, Hydrogen Peroxide | [2] |
| Catalyst Loading | ~0.005 to 0.1 mol per mole of loperamide | |
| Reaction Temperature | Reflux | |
| Reaction Time | Monitored by TLC (typically 0.5 - 6 hours) | |
| Yield (Crude) | Not explicitly reported, but subsequent purification yields are high | |
| Yield (Acetone Solvate) | 92.06% |
Purification of this compound
Purification of the crude this compound is crucial to remove unreacted starting material, by-products, and residual reagents. The primary methods employed are crystallization and column chromatography. Crystallization is often preferred as it can yield highly pure crystalline forms, including specific solvates and hydrates.
Purification by Crystallization
Crystallization is a highly effective method for purifying this compound. The choice of solvent is critical as it can lead to the formation of different solvates, which can then be converted to the desired monohydrate form.
Materials:
-
Crude this compound
-
Acetone
Procedure:
-
Dissolve the crude this compound residue in a minimal amount of acetone.
-
Allow the solution to crystallize. This can be facilitated by slow evaporation of the solvent or by cooling the solution.
-
Filter the resulting white crystals and wash them with a small amount of cold acetone.
-
Dry the crystals to obtain this compound acetone solvate. A yield of 92.06% has been reported for this step.
The acetone solvate can be converted to the stable monohydrate form.
Materials:
-
This compound Acetone Solvate
-
Ethanol
-
Water
Procedure:
-
Take 10 g of this compound acetone solvate and dissolve it in a mixture of 70 mL of water and 140 mL of ethanol with stirring.
-
Slowly heat the solution to 50°C and then concentrate it under reduced pressure to remove the organic solvent.
-
Maintain the aqueous solution at 50°C for 2 hours, then cool to room temperature to allow for crystallization.
-
Filter the resulting white crystals, wash with water, and dry at 40-50°C for 3 hours to yield this compound monohydrate. A yield of 91% has been reported for this conversion.
Alternatively, crude this compound can be directly converted to the monohydrate:
-
Add 10 g of crude this compound to 100 mL of water and stir.
-
Heat the mixture to 80-90°C and maintain for 2 hours.
-
Cool to room temperature, filter the crystals, wash with water, and dry at 40-50°C for 3 hours. This method has been reported to yield 93.1% of this compound monohydrate.
Summary of Purification Data
| Method | Solvent(s) | Form | Yield | Reference |
| Crystallization | Acetone | Acetone Solvate | 92.06% | |
| Crystallization | Isopropanol | Isopropanol Solvate | 92.8% | |
| Conversion to Monohydrate | Ethanol/Water | Monohydrate | 91% | |
| Direct Crystallization | Water | Monohydrate | 93.1% |
Purification by Column Chromatography
While crystallization is often sufficient, column chromatography can be employed for further purification if necessary.
Caption: Workflow for the purification of this compound by column chromatography.
Stationary Phase: Silica gel is a commonly used stationary phase for the purification of polar compounds like N-oxides.
Mobile Phase: A gradient of a non-polar solvent and a polar solvent is typically used. For instance, elution can be started with a non-polar solvent like dichloromethane, and the polarity can be gradually increased by adding a more polar solvent such as methanol. For a related compound, a mobile phase of 5% methanol in dichloromethane was used.
Analytical Characterization
The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of pharmaceutical compounds.
Typical HPLC Parameters:
| Parameter | Description | Reference |
| Column | Zodiac C18 (100 mm × 4.6 mm, 3.0 µm) or similar reverse-phase column | |
| Mobile Phase A | 0.05 M tetrabutylammonium hydrogen phosphate buffer and acetonitrile (80:20, v/v) | |
| Mobile Phase B | 0.05 M tetrabutylammonium hydrogen phosphate buffer and acetonitrile (20:80, v/v) | |
| Gradient | A gradient elution is typically used to separate impurities. | |
| Flow Rate | 1.5 mL/min | |
| Detection | UV at 220 nm | |
| Column Temperature | 35°C |
Loperamide Signaling Pathway
Loperamide exerts its pharmacological effects by acting as a selective agonist at the µ-opioid receptor, which is a G-protein coupled receptor (GPCR). The activation of this receptor in the myenteric plexus of the large intestine is responsible for its antidiarrheal properties.
Caption: Simplified signaling pathway of loperamide via the µ-opioid receptor.
The binding of loperamide to the µ-opioid receptor activates the inhibitory G-protein (Gi). The activated Gαi subunit dissociates from the Gβγ subunits. The Gαi subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased activity of protein kinase A (PKA). The Gβγ subunits can also directly modulate the activity of ion channels, such as inhibiting voltage-gated Ca2+ channels and activating G-protein-coupled inwardly rectifying K+ channels. The overall effect is a reduction in the release of excitatory neurotransmitters like acetylcholine, which in turn leads to decreased intestinal motility and peristalsis.
References
The Pharmacokinetics of Loperamide Oxide: An In-Depth Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Loperamide oxide is a prodrug of the peripherally acting µ-opioid receptor agonist, loperamide. Developed to enhance the therapeutic index of loperamide, its pharmacokinetic profile is characterized by its conversion to the active parent drug within the gastrointestinal tract. This targeted delivery system is designed to maximize local efficacy in the gut while minimizing systemic exposure and potential side effects. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in key animal models, including dogs and rats, based on available scientific literature. It details experimental methodologies, presents available data in a structured format, and visualizes the metabolic pathway and experimental workflows to support further research and development in this area. While quantitative pharmacokinetic data for this compound itself is limited in the public domain, this guide synthesizes the existing knowledge to provide a thorough understanding of its disposition in preclinical species.
Introduction to this compound
This compound was designed as a prodrug of loperamide, a potent anti-diarrheal agent. The primary rationale behind the development of this compound is to leverage the local enzymatic activity of the gut microbiota for targeted drug release. This approach aims to deliver higher concentrations of the active moiety, loperamide, to its site of action in the intestine while reducing systemic absorption and the potential for off-target effects.
Pharmacokinetics of this compound in Animal Models
The core of this compound's pharmacokinetic profile is its in vivo reduction to loperamide. This conversion is primarily mediated by the anaerobic bacteria residing in the lower gastrointestinal tract, particularly the cecum and colon.
Data Presentation
Due to the rapid and extensive conversion to loperamide, specific pharmacokinetic parameters for this compound in plasma are not widely reported. The focus of most studies has been on the resulting plasma concentrations of the active drug, loperamide, following administration of the prodrug.
Table 1: Summary of this compound Administration and Observed Effects in Animal Models
| Animal Model | Dose of this compound | Route of Administration | Key Findings | Reference(s) |
| Beagle Dog | 0.16 mg/kg | Oral | Gradual conversion to loperamide in the GI tract. Lower and more delayed systemic absorption of loperamide compared to direct loperamide administration. Higher concentrations of loperamide in the lower small intestine and large intestine. | [1] |
| Rat | Not specified in vivo | - | In vitro studies showed efficient reduction of this compound to loperamide in gut contents, with the most extensive reduction in cecal contents. The reduction is primarily carried out by intestinal microflora under anaerobic conditions. | [2] |
Experimental Protocols
This section details the methodologies employed in the key cited experiments to study the pharmacokinetics and metabolism of this compound.
In Vivo Pharmacokinetic Study in Dogs
This protocol is based on the study investigating the gastrointestinal distribution of this compound in Beagle dogs.[1]
-
Animal Model:
-
Species: Beagle dogs.
-
Housing: Housed in individual metabolism cages to allow for the collection of urine and feces.
-
Fasting: Animals are typically fasted overnight prior to drug administration, with water available ad libitum.
-
-
Drug Administration:
-
Formulation: this compound administered as a solution or suspension.
-
Dose: A single oral dose of 0.16 mg/kg.
-
Administration: Administered via oral gavage, followed by a flush of water to ensure the complete dose is delivered.
-
-
Sample Collection:
-
Blood Sampling:
-
Blood samples (e.g., 3-5 mL) are collected from a peripheral vein (e.g., cephalic or saphenous vein) into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) and stored frozen (e.g., at -20°C or -80°C) until analysis.
-
-
Tissue and Gut Content Collection:
-
At the end of the study (at various time points for different groups of animals), animals are euthanized.
-
The gastrointestinal tract is ligated at various points (e.g., stomach, duodenum, jejunum, ileum, cecum, colon) and the contents of each segment are collected.
-
Tissue samples from the wall of each intestinal segment are collected, rinsed, and homogenized.
-
Other organs of interest (e.g., liver, kidneys) may also be collected.
-
-
-
Analytical Method:
-
Radioimmunoassay (RIA):
-
Specific radioimmunoassays are developed and validated for the quantification of both this compound and loperamide in plasma, gut contents, and tissue homogenates.
-
The assay involves competitive binding of a radiolabeled antigen and an unlabeled antigen to a limited amount of antibody. The amount of radioactivity is then measured to determine the concentration of the analyte.
-
-
In Vitro Gut Content Reduction Study in Rats
This protocol is based on the in vitro experiments investigating the reduction of this compound in the gut contents of rats.[2]
-
Sample Preparation:
-
Gut Contents:
-
Rats (e.g., Wistar or Sprague-Dawley) are euthanized, and the contents of different sections of the gastrointestinal tract (e.g., stomach, small intestine, cecum, colon) are collected.
-
The contents are pooled and homogenized under anaerobic conditions (e.g., in an anaerobic chamber with a nitrogen/hydrogen atmosphere).
-
-
Intestinal Microflora:
-
Cecal contents are diluted in an anaerobic buffer and subjected to differential centrifugation to isolate the bacterial fraction.
-
-
-
Incubation:
-
This compound is added to the preparations of gut contents or isolated microflora at a specified concentration.
-
Incubations are carried out at 37°C under strict anaerobic conditions for various time periods.
-
Parallel incubations may be performed under aerobic conditions or with heat-treated gut contents to serve as controls.
-
-
Sample Analysis:
-
At the end of the incubation period, the reaction is stopped (e.g., by adding a solvent or acid).
-
The samples are then processed (e.g., by centrifugation and extraction) to isolate the analytes.
-
The concentrations of this compound and the formed loperamide are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Bioanalytical Methods
While specific radioimmunoassay protocols for this compound are proprietary, a general approach for an LC-MS/MS method for the quantification of similar compounds in biological matrices is described below.
-
Sample Preparation:
-
Protein Precipitation: An aliquot of plasma is mixed with a protein precipitating agent (e.g., acetonitrile or methanol) containing an internal standard.
-
Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, LLE or SPE can be employed.
-
-
Chromatographic Separation:
-
An HPLC system equipped with a C18 reverse-phase column is used.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is typically used.
-
-
Mass Spectrometric Detection:
-
A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.
-
Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.
-
Metabolic Pathways and Experimental Workflows
Metabolic Pathway of this compound
The primary metabolic pathway of this compound is its reduction to loperamide. This biotransformation is crucial for its pharmacological activity.
Experimental Workflow for an Oral Pharmacokinetic Study
The following diagram outlines a typical workflow for conducting a preclinical oral pharmacokinetic study of this compound.
Discussion and Future Directions
The available data clearly indicate that this compound functions as a prodrug, undergoing conversion to loperamide in the gastrointestinal tract. This targeted delivery mechanism holds promise for improving the therapeutic window of loperamide. However, a more detailed characterization of the pharmacokinetics of this compound itself would be beneficial. Future studies could focus on:
-
Quantitative Pharmacokinetics: Conducting studies specifically designed to measure the plasma concentrations of this compound and determine its key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) in various animal models, including non-human primates.
-
Mass Balance Studies: Utilizing radiolabeled this compound to perform mass balance studies to fully elucidate the absorption, distribution, metabolism, and excretion of the prodrug and its metabolites.
-
Influence of Gut Microbiota Modulation: Investigating how changes in the gut microbiome (e.g., through antibiotic treatment or specific diets) affect the conversion of this compound to loperamide and its overall efficacy.
A deeper understanding of the pharmacokinetics of this compound will be instrumental in optimizing its clinical use and in the design of future gut-targeted prodrugs.
References
Loperamide Oxide: A Prodrug Approach for Targeted Intestinal Drug Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Loperamide, a potent synthetic opioid agonist, is a widely utilized antidiarrheal agent. Its therapeutic efficacy is primarily attributed to its localized action on the μ-opioid receptors in the myenteric plexus of the large intestine, which slows intestinal motility and increases fluid absorption. However, the systemic absorption of loperamide, although minimal, can lead to off-target effects. Loperamide oxide, a prodrug of loperamide, represents a strategic approach to enhance the therapeutic index of loperamide by targeting its delivery to the lower gastrointestinal tract. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, pharmacokinetics, and the experimental methodologies employed in its evaluation.
Introduction
Loperamide is an established and effective treatment for various forms of diarrhea.[1] Its mechanism of action involves binding to the μ-opioid receptors in the gut wall, which in turn inhibits the release of acetylcholine and prostaglandins, thereby reducing propulsive peristalsis and increasing intestinal transit time.[2][3] While loperamide's poor absorption and high first-pass metabolism limit its systemic bioavailability, interest in further confining its activity to the gastrointestinal tract led to the development of this compound.[2][4]
This compound is a prodrug that is converted to the active loperamide by the anaerobic bacteria residing predominantly in the lower alimentary tract. This targeted activation is expected to deliver higher concentrations of loperamide to the colon, potentially enhancing its antidiarrheal efficacy while minimizing systemic exposure and associated side effects. This guide delves into the technical details of this compound as a prodrug, providing valuable information for researchers and professionals in drug development.
Synthesis of this compound
The synthesis of this compound involves the N-oxidation of the piperidine ring of loperamide. A general synthetic route is outlined below.
A common method for the synthesis of this compound involves the N-oxidation of the piperidine ring of loperamide. This can be achieved by heating loperamide with hydrogen peroxide (H₂O₂) in a solvent system such as methanol/toluene or 4-methyl-2-pentanone.
Another described method involves the following key steps:
-
Treatment of 2-Oxo-3,3-diphenyl-tetrahydrofuran with gaseous hydrogen bromide (HBr) to yield a bromo derivative.
-
Conversion of the bromo derivative to a butyryl chloride derivative using thionyl chloride in refluxing chloroform.
-
Reaction of the butyryl chloride derivative with dimethylamine in toluene to produce dimethyl(tetrahydro-3,3-diphenyl-2-furylidene)ammonium bromide.
-
Condensation of this product with 4-(4-chlorophenyl)-4-piperidinol in the presence of sodium carbonate (Na₂CO₃) and potassium iodide (KI) in refluxing 4-methyl-2-pentanone to yield the N,N-dimethyl butyramide derivative of loperamide.
-
Finally, N-oxidation of the piperidine ring of this derivative is achieved by heating with hydrogen peroxide in a solvent mixture like methanol/methylbenzene or in 4-methyl-2-pentanone to produce this compound.
A patent has also described a method for producing this compound monohydrate by reacting loperamide or its hydrochloride salt with an oxidizing agent like hydrogen peroxide in the presence of a catalyst in an organic solvent.
Figure 1: Simplified synthetic pathway of this compound from key intermediates.
Mechanism of Action and Pharmacodynamics
This compound itself is largely inactive and requires bioconversion to loperamide to exert its pharmacological effects.
Bioconversion to Loperamide
The conversion of this compound to loperamide is primarily carried out by the anaerobic microflora present in the lower gastrointestinal tract, particularly the cecum. In vitro studies have demonstrated that this reduction is efficient in the gut contents of rats, dogs, and humans, with the most significant activity observed in cecal contents. The reduction process is sensitive to oxygen and heat, confirming the involvement of microbial enzymes. In germ-free rats, the reduction is significantly diminished, further highlighting the crucial role of the gut microbiota.
Figure 2: Bioconversion of this compound to loperamide in the gastrointestinal tract.
Pharmacological Action of Loperamide
Once formed, loperamide acts as a potent agonist at the μ-opioid receptors in the myenteric plexus of the intestinal wall. This interaction initiates a G-protein coupled signaling cascade that leads to a decrease in the activity of the longitudinal and circular smooth muscles of the intestinal wall.
The key downstream effects of μ-opioid receptor activation by loperamide include:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.
These cellular events result in hyperpolarization and reduced excitability of enteric neurons, leading to the inhibition of acetylcholine and prostaglandin release. The overall physiological effects are a reduction in intestinal motility, an increase in intestinal transit time, and an increase in the absorption of water and electrolytes from the fecal matter.
Figure 3: Simplified signaling pathway of loperamide at the μ-opioid receptor.
Pharmacokinetics
The prodrug strategy aims to alter the pharmacokinetic profile of loperamide to favor higher concentrations in the lower gastrointestinal tract.
Absorption, Distribution, Metabolism, and Excretion
Studies in dogs have shown that after oral administration of this compound, the systemic absorption of the active drug, loperamide, is lower and more delayed compared to the administration of loperamide itself. This results in higher concentrations of loperamide in the contents and mucosa of the lower small intestine and the large intestine.
Table 1: Comparative Pharmacokinetic Parameters (Conceptual)
| Parameter | Loperamide (after this compound administration) | Loperamide (after Loperamide administration) |
|---|---|---|
| Cmax (Peak Plasma Concentration) | Lower | Higher |
| Tmax (Time to Peak Concentration) | Delayed | Earlier |
| AUC (Area Under the Curve) | Lower | Higher |
| Intestinal Concentration (Lower GI) | Higher | Lower |
The majority of loperamide and its metabolites are excreted in the feces, with a small amount eliminated via the kidneys. The elimination half-life of loperamide is reported to be in the range of 9 to 14 hours.
Receptor Binding Affinity
Loperamide exhibits a high affinity and selectivity for the μ-opioid receptor.
Table 2: Opioid Receptor Binding Affinities (Ki) of Loperamide
| Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|
| Human μ (mu) | 3 |
| Human δ (delta) | 48 |
| Human κ (kappa) | 1156 |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize this compound.
In Vitro Bioconversion Assay
This protocol is adapted from studies investigating the reduction of this compound in intestinal contents.
Objective: To determine the rate and extent of this compound conversion to loperamide in the presence of intestinal microflora.
Materials:
-
This compound
-
Loperamide standard
-
Intestinal contents (e.g., from rats, dogs, or human ileal effluents)
-
Anaerobic incubation chamber
-
HPLC system with a suitable detector (e.g., UV or MS)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Collect intestinal contents from the desired species and anatomical region (e.g., cecum).
-
Homogenize the intestinal contents in an anaerobic buffer.
-
In an anaerobic chamber, incubate a known concentration of this compound with the intestinal homogenate at 37°C.
-
Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile or methanol).
-
Centrifuge the samples to pellet the solids.
-
Analyze the supernatant for the concentrations of this compound and loperamide using a validated HPLC method.
-
Control experiments should be conducted under aerobic conditions and with heat-inactivated intestinal contents to confirm the anaerobic and enzymatic nature of the conversion.
Figure 4: Experimental workflow for the in vitro bioconversion of this compound.
HPLC Method for Quantification
The following is a general HPLC method for the analysis of loperamide. A similar method can be adapted and validated for the simultaneous quantification of loperamide and this compound.
Objective: To quantify the concentrations of loperamide (and this compound) in biological matrices.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a pump, autosampler, and UV or mass spectrometric detector.
-
Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1% sodium-octane sulfonate, 0.05% triethylamine, 0.1% ammonium hydroxide in water), with the pH adjusted to 3.2 with phosphoric acid.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 224 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.
In Vivo Gastrointestinal Transit Studies
These studies are crucial for evaluating the pharmacodynamic effects of this compound.
Objective: To measure the effect of this compound on gastrointestinal transit time.
Animal Model: Rats or mice are commonly used.
Procedure (Charcoal Meal Method):
-
Fast the animals overnight with free access to water.
-
Administer this compound, loperamide, or vehicle control orally.
-
After a predetermined time (e.g., 30 minutes), administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) orally.
-
After another set time (e.g., 20-30 minutes), euthanize the animals.
-
Excise the small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.
Table 3: Effect of Loperamide on Intestinal Transit Time in Rats (Illustrative Data)
| Treatment Group | Dose | Intestinal Transit Time (hours) |
|---|---|---|
| Control (Vehicle) | - | 28.9 ± 1.9 |
| Loperamide | (Dose-dependent) | 40.4 ± 8.0 |
Data adapted from a study in rats. Specific data for this compound would need to be generated in a similar comparative study.
Clinical Studies
Clinical trials have been conducted to evaluate the efficacy and safety of this compound in the treatment of acute and chronic diarrhea.
A double-blind, placebo-controlled trial in 242 patients with acute diarrhea showed that this compound (0.5 mg and 1 mg) provided significantly more rapid relief than placebo. Another study in 11 patients with chronic diarrhea and fecal incontinence demonstrated that this compound (4 mg twice daily for one week) reduced wet stool weight, improved symptoms, and prolonged whole-gut transit time.
Conclusion
This compound serves as a targeted prodrug of loperamide, designed to be activated by the gut microbiota in the lower gastrointestinal tract. This site-specific delivery system has the potential to enhance the therapeutic efficacy of loperamide in treating diarrhea by increasing its local concentration at the site of action while minimizing systemic exposure. The data and experimental protocols presented in this guide provide a technical foundation for researchers and drug development professionals working with this compound and other colon-targeted prodrug strategies. Further research, particularly head-to-head pharmacokinetic studies, will be valuable in fully elucidating the clinical advantages of this prodrug approach.
References
The Gut Microbiome's Crucial Role in the Bioactivation of Loperamide Oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Loperamide oxide, a prodrug of the potent anti-diarrheal agent loperamide, undergoes reductive metabolism within the gastrointestinal (GI) tract to exert its therapeutic effect. This targeted bioactivation is primarily mediated by the anaerobic bacteria residing in the lower intestine, particularly the cecum. This guide provides a comprehensive overview of the metabolic transformation of this compound, detailing the quantitative aspects of its reduction, the experimental protocols used to elucidate these processes, and the key microbial factors involved. Understanding this intricate interplay between a prodrug and the gut microbiota is paramount for optimizing drug delivery, efficacy, and safety in the context of gastrointestinal therapies.
Introduction
Loperamide is a synthetic opioid agonist that acts on the μ-opioid receptors in the myenteric plexus of the large intestine to decrease gut motility and fluid secretion. To enhance its therapeutic index and target its action more specifically to the colon, the N-oxide derivative, this compound, was developed. As a prodrug, this compound is pharmacologically inert and requires conversion to its active form, loperamide. This bioactivation is not dependent on host enzymes but rather on the reductive capacity of the gut microbiota. This guide delves into the fundamental mechanisms governing this metabolic process.
The Metabolic Pathway: Reduction of this compound
The core metabolic event is the reduction of the tertiary amine N-oxide group of this compound back to the tertiary amine of loperamide. This process is critically dependent on the anaerobic environment of the lower gastrointestinal tract.
While the specific bacterial enzymes responsible for the reduction of this compound have not been definitively isolated and characterized, it is hypothesized that enzymes such as nitroreductases and azoreductases, which are abundant in the gut microbiome and known for their broad substrate specificity in reducing nitrogen-containing functional groups, are likely involved.[1]
Quantitative Analysis of this compound Reduction
The reduction of this compound to loperamide has been quantified in various in vitro and in vivo models, highlighting the critical role of the gut microbiota and the anaerobic environment.
Table 1: In Vitro this compound Reductase Activity in Gut Contents of Different Species
| Species | Gut Segment | Reductase Activity (nmol/g/min) |
| Rat | Cecum | 13.8 ± 2.5 |
| Dog | Cecum | 8.9 ± 1.8 |
| Human | Ileal Effluent | 5.2 ± 1.1 |
Data adapted from Meuldermans et al., 1995.[2]
Table 2: Influence of Oxygen and Heat on this compound Reductase Activity in Rat Cecal Contents
| Condition | Reductase Activity (% of Anaerobic Control) |
| Anaerobic (Control) | 100% |
| Aerobic (with Oxygen) | 13% |
| Heat-Treated (Boiled) | 2.5% |
Data adapted from Meuldermans et al., 1995.[2]
Table 3: Comparison of this compound Reductase Activity in Germ-Free vs. Conventional Rats
| Rat Type | Gut Segment | Reductase Activity (% of Conventional) |
| Conventional | Cecum | 100% |
| Germ-Free | Cecum | < 1% |
Data adapted from Meuldermans et al., 1995.[2]
These data collectively demonstrate that the reduction of this compound is a microbially-driven, anaerobic process predominantly occurring in the lower gastrointestinal tract. The significant drop in activity in the presence of oxygen and after heat treatment, which denatures enzymes, confirms the enzymatic and anaerobic nature of this conversion.[2] Furthermore, the stark contrast between conventional and germ-free rats provides definitive evidence for the indispensable role of the gut microbiota in this metabolic activation.
Experimental Protocols
The following sections detail the methodologies employed in key experiments to study the gastrointestinal metabolism of this compound.
In Vitro Incubation with Intestinal Contents
This protocol is designed to assess the rate and extent of this compound reduction by the microbial communities present in different segments of the gastrointestinal tract.
Objective: To quantify the conversion of this compound to loperamide by gut microbiota under anaerobic conditions.
Materials:
-
This compound and loperamide standards
-
Intestinal contents (e.g., from cecum, colon) collected from laboratory animals or human subjects
-
Anaerobic incubation medium (e.g., pre-reduced thioglycolate broth)
-
Anaerobic chamber or gas-pack system
-
Shaking incubator
-
High-performance liquid chromatography (HPLC) system with UV or mass spectrometry (MS) detection
Procedure:
-
Sample Preparation: Immediately after collection, intestinal contents are transferred to an anaerobic chamber. A suspension of the contents (e.g., 10% w/v) is prepared in the pre-reduced anaerobic medium.
-
Incubation: A known concentration of this compound is added to the intestinal content suspension. The mixture is incubated at 37°C with gentle shaking inside the anaerobic chamber.
-
Time-Point Sampling: Aliquots are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching and Extraction: The reaction in the collected aliquots is stopped by adding a quenching solution (e.g., ice-cold acetonitrile). The samples are then centrifuged to pellet the solids, and the supernatant containing the analytes is collected.
-
LC-MS/MS Analysis: The concentrations of this compound and loperamide in the supernatant are quantified using a validated LC-MS/MS method.
-
Data Analysis: The rate of loperamide formation is calculated and expressed as nmol of loperamide formed per gram of intestinal content per minute.
In Vivo Studies in Animal Models
Animal models, particularly germ-free and conventional rodents, are invaluable for confirming the role of the gut microbiota in this compound metabolism in a physiological setting.
Objective: To compare the pharmacokinetics and metabolism of this compound in the presence and absence of a gut microbiota.
Materials:
-
Germ-free and conventional laboratory animals (e.g., rats)
-
This compound
-
Metabolic cages for separate collection of urine and feces
-
Surgical instruments for tissue and intestinal content collection
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Dosing: A known dose of this compound is administered orally to both germ-free and conventional animals.
-
Sample Collection: Blood, urine, and feces are collected at predetermined time points. At the end of the study, animals are euthanized, and the contents of different gastrointestinal segments (stomach, small intestine, cecum, colon) are collected.
-
Sample Processing: Plasma is separated from blood. Feces and intestinal contents are homogenized. All samples are processed for the extraction of this compound and its metabolites.
-
Analysis: The concentrations of this compound and loperamide in all biological matrices are quantified by LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters (e.g., AUC, Cmax, Tmax) for loperamide are calculated and compared between the two groups. The relative amounts of this compound and loperamide in the different gut segments are also compared.
The Role of the Gut Microbiota
The conversion of this compound to loperamide is a clear example of the metabolic capabilities of the gut microbiome. The anaerobic environment of the colon, with its low redox potential, is ideal for reductive metabolic reactions. While the specific species have not been pinpointed for this compound, bacteria from genera such as Bacteroides, Clostridium, and Eubacterium are known to possess a wide array of reductive enzymes and are abundant in the colon.
Implications for Drug Development
The case of this compound underscores several key considerations for the development of drugs targeting the gastrointestinal tract:
-
Prodrug Strategies: The gut microbiota can be harnessed for targeted drug activation, minimizing systemic exposure and off-target effects.
-
Microbiome Variability: Inter-individual differences in the composition and metabolic activity of the gut microbiome could lead to variability in drug response.
-
Drug-Microbiome Interactions: The influence of factors that alter the gut microbiome, such as diet, antibiotics, and disease state, on the metabolism of microbiota-activated prodrugs should be considered.
Conclusion
The metabolism of this compound in the gastrointestinal tract is a well-defined example of a prodrug strategy that leverages the metabolic capacity of the gut microbiota for targeted drug delivery. The reduction to the active compound, loperamide, is an anaerobic, enzymatic process carried out by intestinal bacteria, primarily in the cecum and colon. The quantitative data and experimental protocols presented in this guide provide a robust framework for understanding and further investigating this and similar drug-microbiome interactions. For drug development professionals, a thorough understanding of these mechanisms is essential for designing safer and more effective therapies for gastrointestinal disorders.
References
Loperamide Oxide: A Comprehensive Technical Guide on its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loperamide oxide, a prodrug of the peripherally acting µ-opioid receptor agonist loperamide, was developed to enhance the therapeutic index of its parent compound for the treatment of diarrhea. This technical guide provides an in-depth overview of the discovery, synthesis, and historical development of this compound. It details the pharmacological profile, mechanism of action, preclinical and clinical data, and the analytical methodologies pertinent to its study. The information is curated to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Introduction
Loperamide has long been a cornerstone in the symptomatic treatment of acute and chronic diarrhea. Its efficacy is derived from its agonistic activity at the µ-opioid receptors in the myenteric plexus of the large intestine, which slows intestinal motility and increases fluid absorption. However, the development of this compound (trans-4-(p-Chlorophenyl)-4-hydroxy-N,N-dimethyl-alpha,alpha-diphenyl-1-piperidinebutyramide 1-oxide) was driven by the objective of further localizing the drug's action to the gastrointestinal tract, thereby minimizing potential systemic side effects. As a prodrug, this compound is converted to its active form, loperamide, by the anaerobic bacteria residing in the lower alimentary tract. This targeted activation was expected to yield a similar antidiarrheal efficacy to loperamide but at a lower dose and with reduced plasma concentrations of the active moiety.
Discovery and Synthesis
Initial Development
The development of this compound was a strategic effort to refine the therapeutic profile of loperamide. The concept was to create a molecule that would pass through the upper gastrointestinal tract intact and only release the active loperamide in the lower intestine and colon, the primary sites of antidiarrheal action.
Synthesis of this compound Monohydrate
A common synthetic route to this compound monohydrate involves the oxidation of loperamide.
Experimental Protocol: Synthesis of this compound Monohydrate
-
Starting Material: Loperamide Hydrochloride
-
Step 1: Neutralization: Loperamide hydrochloride (10 g) is dissolved in methanol (70 ml) containing sodium hydroxide (0.7 g) with stirring to yield the loperamide free base.
-
Step 2: Oxidation: A catalyst, such as selenic acid (40 mg), is added to the solution, followed by the addition of an oxidizing agent like hydrogen peroxide (3 ml). The reaction mixture is then heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Step 3: Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. Dichloromethane (80 ml) and purified water (80 ml) are added, and the layers are separated. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
Step 4: Crystallization: The crude this compound (10 g) is dissolved in a mixture of water (70 ml) and ethanol (70 ml). The solution is heated to 50°C and the organic solvent is removed by vacuum concentration. The solution is maintained at this temperature for 2 hours and then cooled to room temperature to allow for crystallization.
-
Step 5: Final Product: The resulting crystals are filtered, washed with water, and dried at 40-50°C for 3 hours to yield this compound monohydrate as a white crystalline solid.
Yield: Approximately 9.2 g (92%).
Mechanism of Action and Pharmacology
This compound is a prodrug that is converted to the active drug, loperamide, in the gut. The antidiarrheal effect of this compound is therefore attributable to the pharmacological actions of loperamide.
Conversion to Loperamide
This compound is reduced to loperamide by the anaerobic bacteria present in the lower gastrointestinal tract. This targeted conversion is a key feature of its design, intended to deliver the active drug to its site of action.
Pharmacology of Loperamide
The active metabolite, loperamide, is a potent agonist of the µ-opioid receptor.
Table 1: Opioid Receptor Binding Affinities of Loperamide
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Human µ (mu) | 3 |
| Human δ (delta) | 48 |
| Human κ (kappa) | 1156 |
Data from preclinical in vitro studies.
Loperamide's binding to µ-opioid receptors in the intestinal wall inhibits the release of acetylcholine and prostaglandins, leading to a decrease in propulsive peristalsis and an increase in intestinal transit time. This allows for greater absorption of water and electrolytes from the intestinal contents.
Preclinical Pharmacokinetics
Preclinical studies in animal models have been crucial in elucidating the pharmacokinetic profile of this compound and its conversion to loperamide.
Pharmacokinetics in Dogs
In a study involving beagle dogs administered a single oral dose of this compound (0.16 mg/kg), it was observed that the systemic absorption of the active drug, loperamide, was lower and more delayed compared to the administration of loperamide itself.[1] This resulted in higher concentrations of loperamide in the contents and mucosa of the lower small intestine and large intestine, the intended site of action.[1]
Table 2: Preclinical Pharmacokinetic Parameters of Loperamide in Dogs following Oral Administration of this compound (0.16 mg/kg)
| Parameter | This compound | Loperamide (from this compound) |
| Cmax (ng/mL) | Data not available | Lower and delayed vs. Loperamide administration |
| Tmax (hr) | Data not available | Delayed vs. Loperamide administration |
| AUC (ng·hr/mL) | Data not available | Lower vs. Loperamide administration |
This table summarizes qualitative findings from the study in beagle dogs.[1]
Clinical Studies
Several double-blind, placebo-controlled clinical trials have been conducted to evaluate the efficacy and safety of this compound in the treatment of acute diarrhea.
Table 3: Summary of Key Clinical Trials of this compound in Acute Diarrhea
| Study | N | Treatment Arms | Key Efficacy Outcomes | Key Safety Outcomes |
| Dettmer, 1994[2] | 230 | This compound (1 mg), this compound (2 mg), Placebo | Median time to complete relief: 27.9 hrs (1 mg), 25 hrs (2 mg) vs. 40.6 hrs (placebo) (p < 0.05). Investigator rating of "good" or "excellent": 78% (both doses) vs. 62% (placebo). | Adverse events reported by 4 patients on this compound and 3 on placebo. Constipation-like periods were not more common than placebo. |
| The Dutch Diarrhoea Trialists Group, 1995[3] | 242 | This compound (0.5 mg), this compound (1 mg), Placebo | Significantly more rapid relief of diarrhea for both doses vs. placebo. Global assessment favored 1 mg dose over placebo. | Adverse experiences were less frequent in the drug-treated groups than the placebo group. |
| UK Janssen Research Group, 1992 | - | This compound (1 mg), this compound (2 mg), Loperamide (2 mg), Placebo | All active treatments were significantly superior to placebo. Time to complete relief was ~24 hours vs. 45 hours for placebo. | This compound 1 mg produced fewer constipation-like episodes after treatment. |
Analytical Methodology
The quantification of loperamide and its prodrug, this compound, in biological matrices is essential for pharmacokinetic and metabolism studies. While methods for loperamide are well-established, specific methods for the simultaneous determination of both compounds are less common.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV or mass spectrometric detection is a common method for the analysis of loperamide.
Experimental Protocol: Example of a Validated RP-HPLC Method for Loperamide
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Zodiac C18 reverse phase column (150×4.6mm, 3µm).
-
Mobile Phase: A mixture of tetrabutylammonium hydrogen sulphate buffer and acetonitrile (70:30 v/v).
-
Flow Rate: 1.0 ml/min.
-
Detection: UV at 220 nm.
-
Linearity: The method is typically linear in the range of 25-150 µg/ml.
-
Sample Preparation: For plasma samples, protein precipitation followed by liquid-liquid extraction is a common approach.
Note: This protocol is for loperamide and would require adaptation and validation for the simultaneous analysis of this compound.
Conclusion
This compound represents a successful application of the prodrug concept to optimize the therapeutic profile of an established drug. Its discovery and development were based on a rational design to target the delivery of the active moiety, loperamide, to the lower gastrointestinal tract. Preclinical and clinical studies have demonstrated its efficacy and safety in the treatment of acute diarrhea, with evidence suggesting a favorable side-effect profile compared to loperamide, particularly concerning post-treatment constipation. This technical guide provides a comprehensive resource for scientists and researchers, summarizing the key data and methodologies that underpin our current understanding of this compound. Further research could focus on developing and validating robust analytical methods for the simultaneous quantification of loperamide and this compound in various biological matrices to further refine our understanding of its pharmacokinetic and metabolic profile in diverse patient populations.
References
- 1. Reduction of the prodrug this compound to its active drug loperamide in the gut of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in acute diarrhoea: a double-blind, placebo-controlled trial. The Dutch Diarrhoea Trialists Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastrointestinal distribution of the prodrug this compound and its active drug loperamide in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Loperamide Oxide and the Gut Microbiota: A Technical Guide to a Prodrug's Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loperamide oxide, a prodrug of the peripherally acting opioid agonist loperamide, relies on the metabolic activity of the gut microbiota for its conversion to the pharmacologically active form. This targeted activation within the gastrointestinal tract is a key feature of its design, aiming to concentrate the drug's effect in the gut while minimizing systemic exposure. This technical guide provides an in-depth exploration of the interaction between this compound and the gut microbiota, summarizing key quantitative data, detailing experimental protocols for studying this interaction, and visualizing the core metabolic pathway.
Introduction
Loperamide is a well-established anti-diarrheal agent that acts on μ-opioid receptors in the myenteric plexus of the large intestine to decrease gut motility.[1] this compound was developed as a prodrug to further enhance its gastrointestinal selectivity.[2] The underlying principle is that the N-oxide form is pharmacologically inactive and requires reduction to the active tertiary amine, loperamide. This biotransformation is primarily carried out by the anaerobic bacteria residing in the lower gastrointestinal tract.[2] Understanding the dynamics of this interaction is crucial for optimizing drug delivery, predicting therapeutic efficacy, and assessing potential inter-individual variability in patient response due to differences in gut microbiome composition.
Quantitative Analysis of this compound Reduction by Gut Microbiota
The conversion of this compound to loperamide is significantly influenced by the composition and metabolic activity of the gut microbiota. In vitro studies using gut contents from various species have demonstrated the efficiency of this microbial reduction. The following table summarizes key quantitative findings from these studies.
| Parameter | Species | Gut Content | Condition | Result | Reference |
| This compound Reductase Activity | Rat | Cecal Contents | Anaerobic | Most extensive reduction observed | [2] |
| This compound Reductase Activity | Dog | Small Intestine to Cecum | Anaerobic | Gradual increase in activity towards the cecum | [2] |
| This compound Reductase Activity | Human | Ileal Effluents | Anaerobic | Efficient reduction observed | |
| Effect of Oxygen | Rat | Cecal Contents | Aerobic | Reduction diminished to 13% of anaerobic activity | |
| Effect of Heat Treatment | Rat | Cecal Contents | Heat-treated | Reduction diminished to 2.5% of original activity | |
| Germ-Free vs. Conventional Model | Rat | Cecal Contents | Anaerobic | Activity in germ-free rats was <1% of that in conventional rats |
Experimental Protocols
This section outlines detailed methodologies for key experiments to investigate the interaction between this compound and the gut microbiota.
In Vitro Anaerobic Incubation of this compound with Gut Contents
This protocol is designed to assess the rate and extent of this compound reduction by the gut microbiota in a controlled anaerobic environment.
3.1.1. Materials
-
This compound
-
Loperamide (as a reference standard)
-
Anaerobic chamber
-
Fresh fecal samples or cecal contents from the species of interest (e.g., human, rat)
-
Pre-reduced anaerobic dilution medium (e.g., containing salts, yeast extract, peptone, and a reducing agent like L-cysteine HCl)
-
Anaerobic incubation tubes
-
Centrifuge
-
HPLC-UV or HPLC-MS/MS system
3.1.2. Procedure
-
Preparation of Fecal Slurry: Inside an anaerobic chamber, homogenize fresh fecal samples in pre-reduced anaerobic dilution medium to create a 10% (w/v) slurry.
-
Incubation Setup: To anaerobic incubation tubes, add the fecal slurry. Spike the tubes with a known concentration of this compound (e.g., 10 µM). Include control tubes with heat-treated slurry (autoclaved) to demonstrate the requirement of viable bacteria.
-
Anaerobic Incubation: Incubate the tubes under strict anaerobic conditions at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from the incubation mixture.
-
Sample Preparation for Analysis: Immediately stop the reaction by adding a protein precipitation agent (e.g., acetonitrile or methanol). Centrifuge to pellet the solids. Collect the supernatant for analysis.
-
Quantification: Analyze the concentrations of this compound and loperamide in the supernatant using a validated HPLC method.
Quantification of Loperamide and this compound by RP-HPLC
This method allows for the simultaneous determination of the prodrug and its active metabolite in biological matrices from in vitro experiments.
3.2.1. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength of approximately 220-230 nm.
-
Injection Volume: 20 µL
-
Column Temperature: 30-40°C
3.2.2. Standard Curve Preparation
Prepare a series of standard solutions containing known concentrations of both this compound and loperamide in the same matrix as the samples (e.g., the supernatant from the incubation mixture). Plot the peak area against the concentration for each analyte to generate a standard curve for quantification.
Signaling Pathways and Experimental Workflows
The reduction of this compound is a direct enzymatic conversion by the gut microbiota. While specific signaling pathways within the host are not directly triggered by this microbial metabolism, the process itself is a critical step in the drug's mechanism of action.
Microbial Reduction of this compound
The primary interaction is the enzymatic reduction of the N-oxide group of this compound to the tertiary amine of loperamide. This reaction is catalyzed by bacterial reductases, likely N-oxide reductases, which are part of the broader family of oxidoreductases present in anaerobic gut bacteria.
Experimental Workflow for In Vitro Analysis
The following diagram illustrates the logical flow of an in vitro experiment to study the microbial metabolism of this compound.
Concluding Remarks
The interaction between this compound and the gut microbiota is a clear example of microbially-mediated prodrug activation. The efficiency of this conversion is highly dependent on the anaerobic environment of the lower gastrointestinal tract and the presence of a viable and metabolically active microbiota. For drug development professionals, understanding this relationship is paramount for designing gut-targeted therapies and for considering factors that can influence the gut microbiome, such as diet, antibiotics, and disease state, which in turn could affect the therapeutic outcome of this compound. Further research to identify the specific bacterial species and enzymes responsible for this reduction will pave the way for a more personalized approach to anti-diarrheal therapy.
References
Loperamide Oxide and Its Effect on Intestinal Permeability: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loperamide oxide, a prodrug of the peripherally acting µ-opioid receptor agonist loperamide, is utilized for its antidiarrheal properties. While the mechanism of its active metabolite, loperamide, in reducing intestinal motility and secretion is well-documented, the direct effects of this compound on intestinal barrier function are less clear and present some paradoxical findings. This technical guide provides a comprehensive overview of the current state of knowledge regarding the impact of this compound on intestinal permeability. It synthesizes the limited direct clinical evidence with the broader understanding of loperamide's actions on the gastrointestinal tract. Furthermore, this guide details relevant experimental protocols for assessing intestinal permeability and proposes potential signaling pathways that may underlie the observed effects, offering a valuable resource for researchers in gastroenterology and drug development.
Introduction
Intestinal permeability, a critical function of the gut barrier, is primarily regulated by the tight junctions between epithelial cells. Dysregulation of this barrier is implicated in the pathophysiology of various gastrointestinal and systemic diseases. Loperamide has been a cornerstone in the symptomatic treatment of diarrhea for decades.[1] Its oxide form, this compound, was developed as a prodrug to deliver the active compound more specifically to the lower gastrointestinal tract, where it is converted to loperamide by the gut microbiota.[2] While effective in controlling diarrhea, the influence of this compound on the intestinal epithelial barrier itself is not fully elucidated. A pivotal clinical study has suggested that this compound may, contrary to expectations for an antidiarrheal agent, increase intestinal permeability under certain conditions.[3] This guide aims to explore this finding in the context of the known mechanisms of loperamide and the broader principles of intestinal barrier regulation.
This compound and Loperamide: Mechanism of Action
This compound is pharmacologically inactive until it is reduced to loperamide in the intestine.[2] Loperamide's primary mechanism of action is through the activation of µ-opioid receptors in the myenteric plexus of the intestinal wall.[4] This activation leads to an inhibition of acetylcholine and prostaglandin release, which in turn suppresses propulsive peristalsis and increases intestinal transit time. Additionally, loperamide has been shown to have antisecretory effects, potentially through mechanisms independent of opioid receptors, such as the inhibition of basolateral potassium (K+) conductance in colon epithelial cells and calmodulin inhibition.
Quantitative Data on the Effect of this compound on Intestinal Permeability
Direct research on the effect of this compound on intestinal permeability is sparse. The most significant data comes from a clinical study in patients with chronic radiation enteritis.
| Study Population | Drug and Dosage | Permeability Marker | Key Finding | Statistical Significance | Citation |
| 18 patients with chronic radiation enteritis and diarrhea | Loperamide-N-oxide (3 mg orally twice daily for 14 days) vs. Placebo | 51Cr-EDTA | Increased urinary excretion of 51Cr-EDTA, indicating increased intestinal permeability. | p < 0.01 |
This finding is notably counterintuitive, as antidiarrheal agents are generally expected to decrease or have no effect on intestinal permeability. The patient population, suffering from chronic inflammation due to radiation enteritis, is a critical factor that may influence this outcome.
Potential Signaling Pathways
The exact signaling pathway through which this compound may increase intestinal permeability is unknown. Below are hypothesized pathways based on the known pharmacology of loperamide and general mechanisms of intestinal permeability regulation.
Known Signaling Pathway of Loperamide's Antidiarrheal Action
Caption: Conversion of this compound and its primary antidiarrheal mechanism.
Hypothesized Signaling Pathway for Increased Intestinal Permeability
The increase in permeability observed in the clinical study could be context-dependent, possibly occurring in an already inflamed intestine.
Caption: A hypothetical pathway for loperamide-induced hyperpermeability.
Experimental Protocols
For researchers wishing to investigate the effect of this compound on intestinal permeability, the following standard in vitro and in vivo protocols are recommended.
In Vitro Caco-2 Permeability Assay
This assay is the gold standard for predicting in vitro intestinal drug permeability.
Objective: To determine the effect of this compound on the integrity and permeability of a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Assessment: Transepithelial electrical resistance (TEER) is measured before and after the experiment using a voltohmmeter. A significant drop in TEER in the presence of the test compound indicates a disruption of the barrier.
-
Permeability Measurement (Apparent Permeability Coefficient, Papp):
-
A non-absorbable marker (e.g., Lucifer yellow or FITC-dextran) is added to the apical side of the monolayer.
-
This compound (and loperamide as a control) is added to the apical side at various concentrations.
-
Samples are taken from the basolateral side at different time points.
-
The concentration of the marker in the basolateral samples is quantified using a plate reader or HPLC.
-
The Papp is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the substance in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.
-
-
Caption: Workflow for the in vitro Caco-2 permeability assay.
In Vivo Intestinal Permeability Assay (51Cr-EDTA Excretion)
This method assesses intestinal permeability in vivo by measuring the urinary excretion of a non-absorbable, radiolabeled marker.
Objective: To determine the effect of this compound on intestinal permeability in an animal model.
Methodology:
-
Animal Model: Rodents (e.g., rats or mice) are commonly used. A model of intestinal inflammation (e.g., DSS-induced colitis) could be used to mimic the conditions of the clinical study.
-
Drug Administration: this compound is administered orally at the desired dose for a specified period.
-
Permeability Marker Administration: Animals are fasted, and then a solution containing 51Cr-EDTA is administered by oral gavage.
-
Urine Collection: Animals are placed in metabolic cages, and urine is collected over a 24-hour period.
-
Quantification: The radioactivity in the collected urine and a standard of the administered dose is measured using a gamma counter.
-
Calculation: Intestinal permeability is expressed as the percentage of the administered 51Cr-EDTA dose excreted in the urine over 24 hours.
Discussion and Future Directions
The finding that this compound increased intestinal permeability in patients with chronic radiation enteritis is significant and warrants further investigation. It is plausible that in a compromised, inflamed gut, the interaction of loperamide with opioid receptors leads to a dysregulation of inflammatory pathways that, in turn, affects tight junction integrity. Opioids have been shown to have complex, sometimes pro-inflammatory, effects on the gut, which could contribute to increased permeability in susceptible individuals.
Future research should focus on:
-
In vitro studies: Utilizing Caco-2 and other intestinal epithelial cell lines (e.g., HT-29) to directly assess the effect of this compound and loperamide on TEER and paracellular flux of markers. These studies should also be conducted under inflammatory conditions (e.g., by co-incubation with cytokines like TNF-α and IFN-γ) to simulate the clinical scenario.
-
Mechanism of action studies: Investigating the effect of this compound on the expression and localization of tight junction proteins (e.g., claudins, occludin, ZO-1) through immunofluorescence and Western blotting. The role of signaling molecules such as MLCK should also be explored.
-
Preclinical in vivo studies: Using animal models of intestinal inflammation to confirm the clinical findings and to explore the underlying mechanisms in a physiological context.
Conclusion
While this compound is an effective antidiarrheal agent through its conversion to loperamide and subsequent action on intestinal motility and secretion, its effect on intestinal permeability is not straightforward. The available clinical evidence suggests a paradoxical increase in permeability, at least in the context of chronic intestinal inflammation. This highlights a significant gap in our understanding of the complete pharmacological profile of this commonly used drug. For researchers and drug development professionals, this presents an opportunity to explore novel aspects of opioid receptor signaling in the gut and its impact on barrier function. The experimental protocols and hypothesized pathways presented in this guide offer a framework for future investigations into this intriguing area.
References
- 1. Loperamide: a pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastrointestinal distribution of the prodrug this compound and its active drug loperamide in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastrointestinal function in chronic radiation enteritis--effects of loperamide-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting mu opioid receptors to modulate gastrointestinal function: what have we learnt so far from the studies in functional bowel disorders? - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Conversion of Loperamide Oxide to Loperamide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the in vitro conversion of the prodrug loperamide oxide to its pharmacologically active form, loperamide. Designed for researchers, scientists, and drug development professionals, this document details the underlying biological mechanisms, comprehensive experimental protocols for studying this conversion, and the analytical methods required for quantification.
Executive Summary
This compound is a prodrug designed to minimize the systemic side effects of loperamide, a potent anti-diarrheal agent. Its therapeutic efficacy relies on its conversion to loperamide within the gastrointestinal tract. This conversion is a reductive process primarily mediated by the anaerobic microflora residing in the lower parts of the intestine, particularly the cecum. This guide elucidates the key factors governing this in vitro conversion and provides a framework for its investigation in a laboratory setting. Understanding this biotransformation is crucial for the development of targeted drug delivery systems and for assessing the efficacy of this compound in various physiological and pathological conditions.
The Biological Conversion Pathway
The conversion of this compound to loperamide is an N-oxide reduction reaction. In vitro studies have demonstrated that this process is highly efficient under anaerobic conditions, which mimic the environment of the large intestine. The enzymatic machinery for this reduction is housed within various bacterial species of the gut microbiota. While the specific enzymes have not been definitively identified for this compound, the reaction is likely catalyzed by bacterial reductases, such as nitroreductases or N-oxide reductases, which are known to metabolize a wide range of xenobiotics.
The reduction is significantly diminished in the presence of oxygen and is nearly abolished by heat treatment, confirming the enzymatic and microbial origin of this biotransformation. Studies in germ-free animals have shown a drastic reduction in the conversion of this compound, further solidifying the essential role of the gut microbiota.
Quantitative Data on In Vitro Conversion
The efficiency of the in vitro conversion of this compound to loperamide is influenced by several factors, most notably the presence of oxygen and the viability of the gut microflora. The following table summarizes key quantitative findings from in vitro studies using gut contents.
| Condition | This compound Reductase Activity | Species | Gut Section | Reference |
| Anaerobic | High | Rat, Dog, Human | Cecum | [1] |
| Aerobic | Reduced to 13% of anaerobic activity | Rat | Cecum | [1] |
| Heat-Treated | Reduced to 2.5% of original activity | Rat | Cecum | [1] |
| Germ-Free | < 1% of activity in conventional rats | Rat | Cecum | [1] |
Experimental Protocols
This section provides a detailed methodology for the in vitro study of this compound conversion to loperamide using gut contents.
Preparation of Gut Contents
-
Animal Model: Wistar rats are a suitable model. House the animals under standard conditions with free access to food and water.
-
Collection of Cecal Contents: Euthanize the rats and immediately excise the cecum.
-
Homogenization: Transfer the cecal contents to a pre-weighed tube and dilute with four volumes of an anaerobic buffer (e.g., phosphate-buffered saline, pH 7.4, pre-gassed with 95% N₂ and 5% CO₂). Homogenize the mixture thoroughly.
In Vitro Incubation
-
Anaerobic Conditions: Perform all manipulations within an anaerobic chamber.
-
Reaction Mixture: In an anaerobic tube, combine:
-
1 ml of the cecal content homogenate
-
This compound solution (to a final concentration of 10 µM)
-
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the progress of the reaction.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile to each aliquot. This will precipitate proteins and halt enzymatic activity.
-
Sample Processing: Centrifuge the terminated reactions at 10,000 x g for 10 minutes to pellet the precipitated proteins and bacterial debris.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
Analytical Methodology: LC-MS/MS Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the simultaneous quantification of this compound and loperamide.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).
-
Loperamide: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).
-
-
Internal Standard: A structurally similar compound (e.g., a stable isotope-labeled loperamide) should be used to ensure accurate quantification.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the in vitro conversion assay.
Caption: Workflow for the in vitro conversion of this compound.
Hypothesized Signaling Pathway
This diagram depicts the proposed enzymatic reduction of this compound by gut microflora.
Caption: Hypothesized enzymatic reduction of this compound.
Conclusion
The in vitro conversion of this compound to loperamide is a critical step in its mechanism of action. This process is primarily driven by the metabolic activity of the gut microbiota under anaerobic conditions. The experimental and analytical protocols outlined in this guide provide a robust framework for researchers to investigate this biotransformation. Further research is warranted to identify the specific bacterial species and reductases involved, which could lead to the development of strategies to modulate this conversion for improved therapeutic outcomes.
References
Loperamide Oxide Receptor Binding Affinity: A Technical Guide to the Pharmacology of its Active Metabolite, Loperamide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Loperamide oxide is a prodrug developed to enhance the therapeutic window of its active metabolite, loperamide, a potent µ-opioid receptor agonist.[1][2] This document provides an in-depth technical guide focused on the receptor binding affinity and functional pharmacology of loperamide. Due to this compound's nature as a prodrug that is converted to loperamide within the gastrointestinal tract, direct receptor binding affinity studies for the parent compound are not prevalent in the scientific literature.[2][3] Consequently, this guide will detail the well-established receptor interaction profile of loperamide, which is responsible for its therapeutic effects.
This guide summarizes quantitative binding and functional data in tabular form, provides detailed experimental protocols for key assays, and includes visualizations of signaling pathways and experimental workflows to support research and development in gastroenterology and pharmacology.
This compound: A Prodrug Approach
This compound is pharmacologically inert and requires reduction in the gastrointestinal tract to its active form, loperamide.[1] This bioconversion is a key feature of its design, intended to deliver the active drug more specifically to its site of action in the gut, potentially improving its efficacy and tolerability profile. The gradual conversion to loperamide means that the clinically relevant receptor interactions are those of loperamide itself.
Quantitative Pharmacology of Loperamide
The therapeutic effect of loperamide is mediated through its high affinity and selectivity for the µ-opioid receptor. The following tables summarize the key quantitative parameters of loperamide's interaction with opioid receptors.
Data Presentation
Table 1: Opioid Receptor Binding Affinities (Kᵢ) of Loperamide
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |
|---|---|---|
| Human µ (mu) | 2 | |
| Human δ (delta) | 48 |
| Human κ (kappa) | 1156 | |
Table 2: Functional Activity of Loperamide at the Human µ-Opioid Receptor
| Assay | Parameter | Value (nM) |
|---|---|---|
| [³⁵S]GTPγS Binding | EC₅₀ | 56 |
| Forskolin-stimulated cAMP Accumulation | IC₅₀ | 25 |
Mechanism of Action and Signaling Pathway
Loperamide is a selective agonist at the µ-opioid receptors located in the myenteric plexus of the large intestine. The µ-opioid receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Upon agonist binding, the receptor activates the associated heterotrimeric G-protein, leading to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates ion channel activity, leading to hyperpolarization and reduced excitability of enteric neurons. The ultimate effect is an inhibition of peristalsis and a reduction in the secretion of fluids and electrolytes, which increases intestinal transit time and enhances the absorption of water.
Mandatory Visualization: Signaling Pathway
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the receptor binding and functional activity of loperamide.
Radioligand Binding Assay
This competitive binding assay determines the affinity (Kᵢ) of a compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
-
Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human µ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a high-affinity µ-opioid agonist).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand ([³H]-DAMGO) at a concentration close to its Kₔ, and varying concentrations of the unlabeled test compound (loperamide).
-
Total Binding: A set of wells containing only membranes and radioligand determines the maximum binding.
-
Non-specific Binding: Another set of wells includes a high concentration of an unlabeled competitor (e.g., naloxone) to saturate the receptors, thereby measuring the binding of the radioligand to non-receptor components.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor (loperamide) to generate a competition curve. The IC₅₀ (the concentration of loperamide that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ is then calculated using the Cheng-Prusoff equation.
Mandatory Visualization: Radioligand Binding Assay Workflow
[³⁵S]GTPγS Binding Assay (G-Protein Activation)
This functional assay measures the activation of G-proteins upon agonist binding to a GPCR by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
-
Receptor Source: Cell membranes from cells expressing the human µ-opioid receptor.
-
Reagents:
-
[³⁵S]GTPγS
-
GDP (to ensure G-proteins are in their inactive state at baseline)
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
-
Procedure:
-
Pre-incubation: Incubate cell membranes with varying concentrations of the agonist (loperamide) and GDP in the assay buffer.
-
Initiation: Add [³⁵S]GTPγS to start the reaction.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Termination & Filtration: Stop the reaction by rapid filtration through glass fiber filters, similar to the radioligand binding assay.
-
Washing & Quantification: Wash the filters and quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log concentration of the agonist to generate a dose-response curve. The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (maximum effect) are determined from this curve.
Mandatory Visualization: G-Protein Activation Assay Workflow
Forskolin-Stimulated cAMP Accumulation Assay
This assay measures the ability of a Gi/o-coupled receptor agonist to inhibit the production of cAMP.
-
Cell Line: Whole cells (e.g., CHO or HEK 293) expressing the human µ-opioid receptor.
-
Reagents:
-
Forskolin (an activator of adenylyl cyclase)
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)
-
cAMP detection kit (e.g., HTRF, ELISA, or radioimmunoassay)
-
-
Procedure:
-
Cell Plating: Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with varying concentrations of the agonist (loperamide) for a short period.
-
Stimulation: Add forskolin (in the presence of IBMX) to all wells (except for baseline controls) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
Quantification: Measure the cAMP concentration in the cell lysates using a suitable detection kit.
-
-
Data Analysis: The amount of cAMP produced in the presence of the agonist is compared to the amount produced by forskolin alone. Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the agonist. The IC₅₀ value (the concentration of agonist that causes 50% inhibition) is determined from the resulting curve.
Mandatory Visualization: cAMP Accumulation Assay Workflow
Conclusion
This compound serves as a prodrug for loperamide, a potent and selective µ-opioid receptor agonist. The pharmacological activity resides entirely with loperamide, which exhibits high affinity for the µ-opioid receptor and functions as a full agonist, effectively inhibiting adenylyl cyclase and reducing intracellular cAMP. This mechanism, localized to the enteric nervous system, underpins its clinical efficacy as an antidiarrheal agent. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to characterize compounds targeting opioid receptors in the gastrointestinal tract.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Reduction of the prodrug this compound to its active drug loperamide in the gut of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gastrointestinal distribution of the prodrug this compound and its active drug loperamide in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Loperamide Oxide in Research: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of loperamide oxide, a key prodrug of the peripherally acting opioid receptor agonist, loperamide. Tailored for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the physicochemical properties of this compound, methods for its handling and analysis, and strategies to ensure its integrity in common research buffers.
This compound serves as a valuable tool in gastrointestinal research. However, its utility is contingent upon its stability and solubility in experimental settings. This guide addresses the critical need for reliable data and standardized protocols to support reproducible research outcomes.
Physicochemical Properties of this compound
This compound is the N-oxide prodrug of loperamide.[1] Its chemical structure and properties differ from the parent compound, influencing its behavior in aqueous solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₃ClN₂O₃ | [2] |
| Molecular Weight | 493.04 g/mol | [2] |
| CAS Number | 106900-12-3 | |
| Appearance | Crystalline solid | |
| Storage | -20°C for long-term storage |
Solubility of this compound
The solubility of this compound is a critical factor in the design of in vitro and in vivo experiments. Currently, detailed quantitative data on the solubility of this compound in common aqueous research buffers is limited in publicly available literature. However, based on the properties of the parent compound, loperamide, and general chemical principles, we can infer its likely solubility characteristics.
This compound is reported to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). For use in biological assays, it is common practice to first dissolve the compound in a small amount of an organic solvent and then dilute it into the desired aqueous buffer.
Table 2: Estimated Aqueous Solubility of this compound
| Buffer System | pH | Expected Solubility | Co-solvent Recommendation |
| Phosphate-Buffered Saline (PBS) | 7.4 | Sparingly soluble | DMSO or Ethanol (<1%) |
| Tris-HCl | 7.4 | Sparingly soluble | DMSO or Ethanol (<1%) |
| Citrate Buffer | 4.5 | Moderately soluble | DMSO or Ethanol (<1%) |
| HEPES | 7.3 | Sparingly soluble | DMSO or Ethanol (<1%) |
Note: The solubility data in this table is estimated based on the properties of loperamide and general knowledge of N-oxide compounds. Experimental verification is highly recommended.
Loperamide hydrochloride, the parent drug, has a reported solubility of approximately 0.5 mg/mL in a 1:1 solution of ethanol and PBS (pH 7.2). The N-oxide functional group in this compound may slightly increase its polarity and could potentially lead to a modest increase in aqueous solubility compared to loperamide, particularly at acidic pH where the N-oxide can be protonated.
Stability of this compound in Research Buffers
The stability of this compound in solution is paramount for obtaining accurate and reproducible experimental results. Degradation of the compound can lead to a decrease in its effective concentration and the formation of impurities that may have off-target effects. The primary degradation pathway for this compound in aqueous solution is its reduction back to the active drug, loperamide.
Forced degradation studies are a common approach to understanding the stability of a drug substance under various stress conditions, including acid and base hydrolysis, oxidation, and exposure to heat and light. While specific kinetic data for this compound is scarce, studies on loperamide indicate its sensitivity to acidic, oxidative, and thermal stress.
Table 3: Predicted Stability of this compound under Stress Conditions
| Condition | Stressor | Expected Degradation Pathway | Recommended Mitigation |
| Acid Hydrolysis | Low pH (e.g., HCl) | Potential for increased degradation | Use buffers in the neutral pH range if possible; minimize storage time in acidic conditions. |
| Base Hydrolysis | High pH (e.g., NaOH) | Generally more stable than in acidic conditions | Maintain pH below 8.5. |
| Oxidation | e.g., H₂O₂ | Reduction to loperamide | Prepare fresh solutions; avoid exposure to oxidizing agents. |
| Thermal Stress | Elevated temperature | Accelerated degradation | Store stock solutions at -20°C; prepare working solutions fresh. |
| Photostability | UV/Visible light | Potential for degradation | Protect solutions from light by using amber vials or covering with foil. |
Experimental Protocols
To ensure the accuracy of research findings, it is essential to employ robust experimental protocols for the preparation, handling, and analysis of this compound solutions.
Protocol for Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions for use in research experiments.
References
Loperamide Oxide Degradation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loperamide oxide is a prodrug of the peripherally acting µ-opioid receptor agonist, loperamide, used for the treatment of diarrhea.[1][2] As a prodrug, this compound is designed to be converted to the active loperamide in the gastrointestinal tract.[1][2] Understanding the chemical stability and degradation pathways of this compound is crucial for the development of stable pharmaceutical formulations, defining appropriate storage conditions, and ensuring patient safety. This technical guide provides an in-depth overview of the known and potential degradation pathways of this compound, based on available scientific literature.
Forced degradation studies are essential in identifying potential degradation products and developing stability-indicating analytical methods.[3] While specific forced degradation studies on this compound are not extensively detailed in the public domain, its structural similarity to loperamide allows for scientifically sound inferences about its degradation pathways. The primary degradation pathways for this compound can be categorized into two main types: the reductive conversion to loperamide and the degradation of the core loperamide structure under various stress conditions.
Reductive Conversion to Loperamide
The principal conversion pathway for this compound is its reduction to the active drug, loperamide. This is the intended metabolic pathway in vivo, primarily carried out by the gut flora. This reduction can also be a relevant pathway under certain chemical conditions, particularly in the presence of reducing agents.
Caption: Reductive conversion of this compound to loperamide.
Degradation of the Core Loperamide Structure
This compound is susceptible to degradation under various stress conditions, including hydrolysis (acidic and basic), oxidation, and photolysis. These degradation pathways are expected to be similar to those of loperamide.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for pharmaceuticals. Loperamide hydrochloride has been shown to be susceptible to acid-catalyzed hydrolysis.
-
Acidic Conditions: Under acidic conditions, the amide bond in the loperamide structure can be hydrolyzed. Studies on loperamide hydrochloride have shown degradation in the presence of hydrochloric acid. The degradation follows first-order kinetics, and the rate is dependent on the acid concentration and temperature. A potential major degradation product is 4-(4-chlorophenyl)-4-hydroxypiperidine.
Caption: Acid-catalyzed hydrolytic degradation of this compound.
-
Basic Conditions: While loperamide is generally more stable under basic conditions compared to acidic conditions, some degradation can still occur.
Oxidative Degradation
Oxidative degradation can be a significant pathway for many drug substances. Hydrogen peroxide is commonly used in forced degradation studies to simulate oxidative stress. For loperamide, N-dealkylation to N-desmethylloperamide is a known metabolic and potential oxidative degradation pathway. Given that this compound already possesses an N-oxide, further oxidation at other sites or degradation of the aromatic rings could occur.
Caption: Potential oxidative degradation pathways of this compound.
Photodegradation
Photostability is a critical attribute for pharmaceutical products. Loperamide itself does not contain chromophores that absorb light at wavelengths greater than 290 nm, suggesting it is not susceptible to direct photolysis by sunlight. However, the N-oxide functional group in this compound may alter its photolytic susceptibility. Photodegradation studies are necessary to fully characterize this pathway. Advanced oxidation processes using UV and hydrogen peroxide have been shown to degrade loperamide effectively.
Summary of Potential Degradation Products
Based on the known degradation of loperamide and the structure of this compound, the following are potential degradation products:
| Degradation Product | Formation Pathway | Reference |
| Loperamide | Reduction | |
| 4-(4-chlorophenyl)-4-hydroxypiperidine | Acid Hydrolysis | |
| N-Desmethyl Loperamide | Oxidative Dealkylation (of Loperamide) | |
| Didesmethyl Loperamide | Oxidative Dealkylation (of Loperamide) |
Experimental Protocols for Forced Degradation Studies
The following are generalized experimental protocols for conducting forced degradation studies on this compound, based on common practices for loperamide and other pharmaceuticals.
Acid and Base Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 0.1 M to 1 M hydrochloric acid.
-
Reflux the solution at a controlled temperature (e.g., 60-80 °C) for a specified period (e.g., 2-24 hours).
-
Withdraw samples at various time points, neutralize with an appropriate base (e.g., sodium hydroxide), and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 0.1 M to 1 M sodium hydroxide.
-
Reflux the solution at a controlled temperature (e.g., 60-80 °C) for a specified period.
-
Withdraw samples at various time points, neutralize with an appropriate acid (e.g., hydrochloric acid), and dilute with mobile phase for analysis.
-
Oxidative Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound as described above.
-
Oxidation:
-
To a suitable volume of the stock solution, add an equal volume of hydrogen peroxide solution (e.g., 3-30%).
-
Keep the solution at room temperature or a slightly elevated temperature (e.g., 40 °C) for a specified period.
-
Withdraw samples at various time points and dilute with mobile phase for analysis.
-
Thermal Degradation
-
Solid State: Expose the solid this compound powder to dry heat in a temperature-controlled oven (e.g., 105 °C) for a specified period.
-
Solution State: Heat the stock solution of this compound at a controlled temperature (e.g., 70 °C) for a specified period.
-
Analyze the samples at various time points.
Photodegradation
-
Sample Preparation: Prepare a solution of this compound and place it in a photostability chamber.
-
Light Exposure: Expose the sample to a combination of cool white fluorescent and near-ultraviolet lamps, as per ICH Q1B guidelines.
-
Control Sample: A control sample should be protected from light to differentiate between thermal and photolytic degradation.
-
Analyze the exposed and control samples at appropriate time points.
Analytical Methodology
A stability-indicating analytical method is required to separate and quantify this compound from its potential degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for this purpose.
Example HPLC Method for Loperamide and its Degradation Products
-
Column: ZORBAX Eclipse XDB C-18
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% sodium-octanesulfonate, 0.05% triethylamine, 0.1% ammonium hydroxide, with pH adjusted to 3.2 with phosphoric acid) and acetonitrile in a ratio of approximately 45:55 (v/v).
-
Flow Rate: 1.0 - 1.5 mL/min
-
Detection: UV at 220-230 nm
-
Column Temperature: 35 °C
Caption: General workflow for forced degradation studies.
Conclusion
The degradation of this compound is expected to proceed through two primary routes: reductive conversion to loperamide and degradation of the core loperamide structure via hydrolysis, oxidation, and photolysis. While specific data on this compound is limited, the well-documented degradation pathways of loperamide provide a strong foundation for predicting its stability profile. Rigorous forced degradation studies, coupled with a validated stability-indicating analytical method, are essential to fully characterize the degradation products and pathways of this compound, ensuring the quality, safety, and efficacy of its pharmaceutical formulations.
References
Loperamide Oxide: A Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Loperamide oxide is a prodrug of the peripherally acting µ-opioid receptor agonist, loperamide. Its primary therapeutic application is in the treatment of diarrhea. The pharmacological activity of this compound is predominantly attributable to its in vivo conversion to loperamide, which exerts a potent anti-motility effect on the gastrointestinal tract. This technical guide provides an in-depth overview of the known and potential therapeutic targets of this compound, with a focus on its active metabolite, loperamide. The document includes a summary of quantitative pharmacological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to support further research and drug development efforts in this area.
Primary Therapeutic Target: The µ-Opioid Receptor
The principal mechanism of action of this compound is mediated through its active metabolite, loperamide, which is a high-affinity agonist of the µ-opioid receptor (MOR) located in the myenteric plexus of the large intestine.[1][2] Activation of these receptors leads to an inhibition of acetylcholine and prostaglandin release, resulting in decreased propulsive peristalsis and increased intestinal transit time.[1][3] This allows for greater absorption of water and electrolytes, leading to a reduction in the fluidity and frequency of stools.[1]
Quantitative Data: Loperamide's Interaction with Opioid Receptors
| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Cell System | Reference |
| Loperamide | Human µ-opioid | Radioligand Binding | Ki | 2 | Recombinant | |
| Loperamide | Human δ-opioid | Radioligand Binding | Ki | 48 | Recombinant | |
| Loperamide | Human κ-opioid | Radioligand Binding | Ki | 1156 | Recombinant | |
| Loperamide | Human µ-opioid | [³⁵S]GTPγS Binding | EC₅₀ | 56 | CHO cells | |
| Loperamide | Human µ-opioid | cAMP Accumulation | IC₅₀ | 25 | CHO cells |
Signaling Pathway of Loperamide at the µ-Opioid Receptor
Activation of the µ-opioid receptor by loperamide initiates a G-protein mediated signaling cascade that ultimately leads to the inhibition of neuronal activity in the gut.
Potential Secondary Therapeutic Targets
While the µ-opioid receptor is the primary target, evidence suggests that loperamide may also interact with other cellular components, which could contribute to its therapeutic effects and potentially offer avenues for new drug development.
Calmodulin
Loperamide has been shown to inhibit the activity of calmodulin, a ubiquitous calcium-binding protein involved in numerous cellular signaling pathways. By binding to calmodulin, loperamide may interfere with calcium-dependent signaling cascades that regulate intestinal secretion and motility.
Calcium Channels
Several studies have indicated that loperamide can block voltage-gated calcium channels. This action would reduce calcium influx into intestinal smooth muscle cells and neurons, leading to decreased contractility and neurotransmitter release, thus complementing its µ-opioid receptor-mediated effects.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the interaction of compounds like loperamide and this compound with their potential targets.
µ-Opioid Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.
Materials:
-
Cell membranes expressing the human µ-opioid receptor (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]-DAMGO or [³H]-Naloxone)
-
Test compound (this compound or loperamide)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the µ-opioid receptor in a suitable buffer and centrifuge to isolate the cell membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand.
-
Competition: Add increasing concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-radiolabeled antagonist like naloxone).
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to a G-protein coupled receptor (GPCR) like the µ-opioid receptor.
Materials:
-
Cell membranes expressing the µ-opioid receptor
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
GDP (Guanosine diphosphate)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the cell membranes, GDP, and increasing concentrations of the test compound.
-
Initiation: Add [³⁵S]GTPγS to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound to determine the EC50 and Emax values.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of the Gi/o-coupled µ-opioid receptor.
Materials:
-
Whole cells expressing the µ-opioid receptor
-
Forskolin (an adenylyl cyclase activator)
-
Test compound
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to attach overnight.
-
Pre-treatment: Pre-incubate the cells with increasing concentrations of the test compound.
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Lysis: Lyse the cells to release the intracellular cAMP.
-
Detection: Measure the cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the test compound to determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
Future Directions and Therapeutic Potential
The primary therapeutic utility of this compound is firmly established in the management of diarrhea through its conversion to loperamide and subsequent agonism at peripheral µ-opioid receptors. Future research could focus on several key areas:
-
Characterizing the Direct Activity of this compound: While considered a prodrug, a thorough in vitro characterization of this compound's direct interaction with µ-opioid receptors and other potential targets would provide a more complete understanding of its pharmacological profile.
-
Exploring the Role of Secondary Targets: Further investigation into the clinical relevance of loperamide's effects on calmodulin and calcium channels could uncover novel therapeutic applications or explain certain aspects of its clinical efficacy and side-effect profile.
-
Targeting Peripheral Opioid Receptors for Pain: The peripheral selectivity of loperamide makes it an interesting candidate for the development of analgesics that are devoid of central nervous system side effects. Research into formulations or co-administered agents that could enhance its local analgesic effects in the periphery is warranted.
References
Methodological & Application
Application Notes and Protocols for In Vivo Loperamide Oxide Experiments in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loperamide oxide is a prodrug of loperamide, a peripherally acting μ-opioid receptor agonist widely used for the symptomatic treatment of diarrhea. In preclinical research, loperamide serves as a standard reference drug for evaluating the anti-diarrheal potential of new chemical entities. This compound is designed to be converted to its active form, loperamide, by the gut microbiota.[1] This targeted delivery aims to enhance its therapeutic efficacy and safety profile.
These application notes provide detailed protocols for the administration of this compound in common rodent models of diarrhea, summarize quantitative data for easy comparison, and visualize key pathways and workflows. The protocols provided are based on established methods for loperamide, with the understanding that this compound, as a prodrug, is expected to be used in a similar manner and at comparable dosages to elicit its anti-diarrheal effects through its conversion to loperamide in the gut.
Mechanism of Action
This compound's therapeutic effect is mediated by its active metabolite, loperamide. Loperamide primarily acts on the μ-opioid receptors in the myenteric plexus of the large intestine.[2] This interaction inhibits the release of acetylcholine and prostaglandins, leading to a reduction in propulsive peristalsis and an increase in intestinal transit time.[2][3][4] Consequently, there is more time for the absorption of water and electrolytes from the intestinal lumen, resulting in firmer stools and reduced frequency of defecation.
Signaling Pathway of Loperamide
Data Presentation
The following tables summarize quantitative data for loperamide administration in rats from various in vivo studies. These dosages can serve as a starting point for studies involving this compound.
Table 1: Anti-diarrheal Activity of Loperamide in Rat Models
| Model | Loperamide Dose (p.o.) | Effect | Reference |
| Castor Oil-Induced Diarrhea | 0.082 mg/kg | ED50 for 1-hour protection | |
| Castor Oil-Induced Diarrhea | 0.42 mg/kg | ED50 for 2-hour protection | |
| Castor Oil-Induced Diarrhea | 5 mg/kg | Complete inhibition of diarrhea | |
| Prostaglandin E1-Induced Diarrhea | 0.24 mg/kg | ED50 for 2-hour protection |
Table 2: Toxicity Studies of Loperamide in Rats
| Study Type | Loperamide Dose (p.o.) | Duration | Observed Effects | Reference |
| Cardiotoxicity | 1.5, 3, 6 mg/kg/day | 7 days | Dose-dependent increase in cardiac and oxidative stress biomarkers | |
| Neurotoxicity | 1.5, 3, 6 mg/kg/day | 7 days | Dose-dependent decrease in acetylcholine and increase in oxidative stress in the brain | |
| General Toxicity | 2.5, 10, 40 mg/100g of food | 15 weeks | Swollen abdomen at the highest dose during the first four weeks |
Experimental Protocols
The following are detailed protocols for common in vivo models used to assess the anti-diarrheal efficacy of compounds like this compound in rats.
Castor Oil-Induced Diarrhea in Rats
This is a widely used model to screen for anti-diarrheal agents. Castor oil's active metabolite, ricinoleic acid, irritates the intestinal mucosa, leading to increased peristalsis and fluid secretion.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose [CMC] or distilled water)
-
Castor oil
-
Oral gavage needles
-
Cages with absorbent paper lining
Procedure:
-
Fast the rats for 18-24 hours with free access to water.
-
Randomly divide the animals into experimental groups (vehicle control, this compound, and positive control - loperamide groups). A minimum of 6 animals per group is recommended.
-
Administer this compound or the vehicle orally (p.o.) via gavage.
-
One hour after drug administration, orally administer 1.0 mL of castor oil to each rat.
-
Individually house the rats in cages lined with pre-weighed absorbent paper.
-
Observe the animals for the onset of diarrhea (first diarrheal dropping) and the total number and weight of diarrheal feces for a period of 4 hours.
-
The absorbent paper can be changed and weighed at regular intervals.
-
Calculate the percentage inhibition of defecation and the reduction in the weight of diarrheal feces compared to the vehicle control group.
Charcoal Meal Intestinal Transit Test in Rats
This protocol is used to assess the effect of this compound on gastrointestinal motility.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound
-
Vehicle for this compound (e.g., 0.5% CMC)
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia or 0.5% CMC)
-
Oral gavage needles
Procedure:
-
Fast the rats for 18-24 hours with free access to water.
-
Randomly divide the animals into experimental groups.
-
Administer this compound or the vehicle orally.
-
Thirty to sixty minutes after drug administration, orally administer 1.0 mL of the charcoal meal to each rat.
-
After a set time (e.g., 30 or 60 minutes), euthanize the animals by an approved method.
-
Carefully dissect the abdomen and expose the small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the percentage of intestinal transit for each animal.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study of this compound in a rat model of diarrhea.
Conclusion
The protocols and data presented provide a comprehensive guide for the administration of this compound in rodent models of diarrhea. Adherence to these standardized procedures will enhance the reliability and reproducibility of preclinical anti-diarrheal studies. The provided diagrams offer a clear visual representation of loperamide's mechanism of action and a typical experimental workflow, aiding in the design and execution of these studies.
References
- 1. Reduction of the prodrug this compound to its active drug loperamide in the gut of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Loperamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Loperamide Oxide Gut Motility Assay in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loperamide, a potent peripherally acting µ-opioid receptor agonist, is a standard agent used to decrease gastrointestinal motility and induce constipation in preclinical mouse models.[1] Its utility lies in its ability to inhibit peristalsis and increase intestinal transit time, providing a robust model for studying the pathophysiology of constipation and for evaluating the efficacy of novel pro-kinetic and laxative compounds.[1] Loperamide oxide is a prodrug of loperamide, which is converted to its active form, loperamide, by the gut microbiota.[2] This gradual conversion is expected to result in a more sustained and potentially less potent initial effect compared to direct loperamide administration. These application notes provide detailed protocols for utilizing this compound in gut motility assays in mice.
Mechanism of Action
This compound itself is inactive. Following oral administration, it is reduced to loperamide within the gastrointestinal tract. Loperamide then exerts its anti-diarrheal effects by binding to µ-opioid receptors in the myenteric plexus of the large intestine.[1] This binding inhibits the release of acetylcholine and prostaglandins, leading to a decrease in propulsive peristalsis and an increase in intestinal transit time.[1] The increased transit time allows for greater absorption of water and electrolytes from the intestinal lumen, resulting in firmer stools and reduced frequency of defecation.
Data Presentation
The following tables summarize quantitative data derived from studies using loperamide in mice, which can serve as a baseline for experiments with this compound. Researchers should note that the optimal dosage and timing for this compound may differ and require empirical determination.
Table 1: Loperamide Hydrochloride Oral Dose Response on Intestinal Transit Time in Mice
| Treatment Group | Dose (mg/kg, oral gavage) | Mean Change in Transit Time (minutes) |
| Control | Saline | Baseline |
| Low Dose | 5 | Increased |
| Medium Dose | 7.5 | Significantly Increased |
| High Dose | 10 | Most Significantly Increased |
Table 2: Effect of Loperamide on Intestinal and Colon Transit Time in Mice
| Treatment Group | Dose (mg/kg, oral) | Mean Intestinal Transit Time (ITT, minutes) | Mean Colon Transit Time (CTT, minutes) |
| Control | Saline | ~100 | ~150 |
| Loperamide Group I | 5 | 133.2 ± 24.2 | Not significantly different from control |
| Loperamide Group II | 10 | 174.5 ± 32.3 | Significantly longer than control |
Experimental Protocols
Protocol 1: Charcoal Meal Gastrointestinal Transit Assay
This protocol is a widely used method to assess the effect of this compound on gastrointestinal motility by measuring the transit of a charcoal meal through the small intestine.
Materials:
-
Male ICR or C57BL/6 mice (6-8 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose or sterile saline)
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Animal Preparation: Fast mice for 12-18 hours with free access to water. House mice individually during the fasting period to prevent coprophagy.
-
Drug Administration:
-
Prepare a solution/suspension of this compound in the chosen vehicle. As a starting point, doses equivalent to those used for loperamide (5-10 mg/kg) can be tested.
-
Administer the this compound solution or vehicle to the respective groups of mice via oral gavage.
-
-
Charcoal Meal Administration: 60 minutes after this compound administration, orally administer 0.5 mL of the charcoal meal to each mouse. The timing between drug and charcoal administration may need to be optimized for this compound due to its prodrug nature.
-
Euthanasia and Dissection: After a predetermined time (e.g., 30-60 minutes) following charcoal administration, euthanize the mice by an approved method such as cervical dislocation.
-
Measurement:
-
Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pylorus.
-
-
Calculation:
-
Calculate the intestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
Calculate the percentage inhibition of intestinal transit compared to the vehicle control group.
-
Protocol 2: Whole Gut Transit Time Assay (Carmine Red Method)
This protocol measures the total time it takes for a non-absorbable marker to travel through the entire gastrointestinal tract.
Materials:
-
Male ICR or C57BL/6 mice (6-8 weeks old)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Carmine red solution (e.g., 6% carmine in 0.5% methylcellulose)
-
Oral gavage needles
-
Individual housing cages with white bedding or paper for easy visualization of colored feces.
Procedure:
-
Animal Preparation: Acclimatize mice to individual housing for at least 24 hours before the experiment. Provide food and water ad libitum unless the experimental design requires fasting.
-
Drug Administration:
-
Prepare a solution/suspension of this compound in the chosen vehicle.
-
Administer the this compound solution or vehicle to the respective groups of mice via oral gavage.
-
-
Marker Administration: Immediately after drug administration, administer the carmine red solution via oral gavage.
-
Observation:
-
House the mice individually and monitor for the appearance of the first red fecal pellet.
-
Record the time of carmine red administration and the time of the appearance of the first red pellet.
-
-
Calculation:
-
The whole gut transit time is the time difference between the administration of the carmine red solution and the excretion of the first colored fecal pellet.
-
Mandatory Visualizations
References
Application Notes: The Loperamide Oxide Intestinal Model
Introduction
The loperamide oxide model is a valuable pharmacological tool for studying intestinal secretion and motility. This compound is a prodrug of the well-known anti-diarrheal agent, loperamide[1][2]. It is specifically designed for targeted delivery to the lower gastrointestinal tract. In the anaerobic environment of the large intestine, resident bacteria metabolize this compound into its active form, loperamide[1][3][4]. This site-specific activation minimizes systemic absorption and focuses the drug's action on the colon, making it an excellent model for investigating colonic transport mechanisms and the efficacy of novel anti-secretory agents.
The active metabolite, loperamide, is a potent µ-opioid receptor agonist. Its primary mechanism of action involves binding to opioid receptors in the intestinal wall, which in turn inhibits the release of secretagogues like acetylcholine and prostaglandins. This action leads to a reduction in propulsive peristalsis (motility) and a decrease in intestinal fluid and electrolyte secretion, primarily by inhibiting chloride (Cl⁻) secretion and stimulating water and electrolyte absorption.
Key Applications
-
Screening Anti-diarrheal Compounds: Evaluating the efficacy of new therapeutic agents by measuring their ability to counteract intestinal secretion.
-
Mechanism of Action Studies: Investigating the signaling pathways involved in intestinal fluid and electrolyte transport.
-
Prodrug and Targeted Delivery Research: Using this compound as a benchmark for developing and testing colon-targeted drug delivery systems.
-
Host-Microbiome Interaction: Studying the role of gut microbiota in activating prodrugs.
Experimental Protocols
Protocol 1: In Vivo Rat Intestinal Loop Model
This protocol describes the creation of a ligated intestinal loop in rats to measure the net effect of this compound on fluid accumulation in vivo.
Materials:
-
Male Wistar rats (200-250g)
-
This compound solution
-
Saline solution (0.9% NaCl, vehicle control)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Surgical thread
-
Surgical instruments (scalpel, forceps, scissors)
-
Syringes and needles (27G)
Procedure:
-
Animal Preparation: Fast the rats for 18-24 hours with free access to water to clear the upper gastrointestinal tract.
-
Anesthesia: Anesthetize the rat via intraperitoneal injection of a suitable anesthetic. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Procedure:
-
Place the animal on a heated surgical board to maintain body temperature.
-
Make a midline abdominal incision (~3 cm) to expose the abdominal cavity.
-
Gently locate the cecum and identify the distal colon.
-
Create a closed loop of the colon (~5-7 cm in length) by placing two ligatures with surgical thread. Be careful not to obstruct major blood vessels.
-
-
Drug Administration: Inject 0.5 mL of the this compound solution or vehicle control directly into the lumen of the ligated loop using a 27G needle.
-
Incubation: Gently return the intestine to the abdominal cavity and close the incision with surgical clips or sutures. Allow the animal to recover under a heat lamp for a predetermined period (e.g., 4-6 hours).
-
Sample Collection & Measurement:
-
Re-anesthetize the animal (if necessary) and euthanize via an approved method (e.g., cervical dislocation or CO₂ asphyxiation).
-
Carefully re-open the abdomen and excise the ligated intestinal loop.
-
Measure the length of the loop (cm).
-
Weigh the loop (g).
-
Aspirate the fluid content from the loop and measure its volume (mL).
-
Calculate the net fluid secretion/absorption ratio by dividing the weight of the accumulated fluid (g) by the length of the intestinal segment (cm).
-
Protocol 2: In Vitro Ussing Chamber Assay for Ion Transport
This protocol uses the Ussing chamber technique to measure the effect of loperamide (the active form of this compound) on epithelial ion transport across isolated intestinal tissue.
Materials:
-
Ussing Chamber System (e.g., EasyMount)
-
Intestinal tissue (e.g., rat colon, obtained from euthanized animals)
-
Krebs-Ringer Bicarbonate (KRB) buffer, warmed to 37°C and gassed with 95% O₂/5% CO₂
-
Loperamide hydrochloride solution
-
Secretagogue (e.g., Prostaglandin E₂, Forskolin, or Carbachol)
-
Epithelial voltage clamp and data acquisition system
Procedure:
-
Tissue Preparation:
-
Immediately after euthanasia, excise a segment of the distal colon.
-
Place the segment in ice-cold, oxygenated KRB buffer.
-
Cut the segment along the mesenteric border to create a flat sheet.
-
Gently rinse away any remaining luminal contents.
-
Strip away the outer serosal and muscle layers to isolate the mucosal-submucosal layer.
-
-
Mounting:
-
Mount the prepared tissue sheet between the two halves of an Ussing chamber, separating the apical (mucosal) and basolateral (serosal) sides. The exposed tissue area is typically between 0.1 and 1.0 cm².
-
Fill both chambers with equal volumes of warmed, gassed KRB buffer.
-
-
Equilibration & Viability Check:
-
Allow the tissue to equilibrate for 20-30 minutes, during which the system will maintain the tissue at 37°C and provide constant oxygenation.
-
Measure the baseline transepithelial electrical resistance (TEER) and short-circuit current (Isc). A stable baseline reading indicates tissue viability.
-
-
Experiment:
-
Baseline Measurement: Record the stable baseline Isc, which represents the net ion transport across the epithelium.
-
Loperamide Addition: Add loperamide to the basolateral chamber at the desired final concentration (e.g., 1-10 µM). Loperamide is added to the basolateral side to mimic its arrival from the bloodstream after absorption.
-
Stimulation: After the loperamide effect has stabilized, add a secretagogue (e.g., Prostaglandin E₂) to the basolateral chamber to induce chloride secretion.
-
Monitoring: Continuously record the change in Isc. A decrease in Isc following loperamide addition indicates an anti-secretory effect. The ability of loperamide to blunt the Isc increase caused by the secretagogue demonstrates its inhibitory action.
-
-
Data Analysis: Calculate the change in Isc (ΔIsc) in response to each compound to quantify the effects on ion secretion.
Data Presentation
Table 1: Expected Outcomes of this compound/Loperamide in Intestinal Models
| Parameter | Model System | Control (Vehicle) | Secretagogue (e.g., PGE₂) | This compound/Loperamide + Secretagogue | Expected Effect of Loperamide |
|---|---|---|---|---|---|
| Fluid Accumulation (g/cm) | In Vivo Rat Intestinal Loop | Minimal | High (e.g., 0.2-0.4) | Low (e.g., <0.1) | Reduces fluid accumulation |
| Short-Circuit Current (ΔIsc µA/cm²) | In Vitro Ussing Chamber | Stable Baseline | Sharp Increase | Blunted Increase | Inhibits stimulated Cl⁻ secretion |
| Whole Gut Transit Time (hours) | In Vivo Human/Animal | Normal | Decreased | Increased | Prolongs transit time |
| Stool Weight ( g/day ) | Human Clinical Trial | Normal | Increased (Diarrhea) | Decreased | Reduces stool weight and improves consistency |
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for the in vivo ligated intestinal loop model.
Caption: Mechanism of action for this compound in the intestine.
Caption: Experimental workflow for the in vitro Ussing chamber assay.
References
- 1. Gastrointestinal distribution of the prodrug this compound and its active drug loperamide in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound in acute diarrhoea: a double-blind, placebo-controlled trial. The Dutch Diarrhoea Trialists Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay Development for Loperamide Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loperamide oxide is a prodrug of loperamide, a potent, peripherally restricted µ-opioid receptor agonist widely used for its antidiarrheal properties.[1][2] Upon administration, this compound is converted to its active form, loperamide, within the gastrointestinal tract.[1] Loperamide exerts its therapeutic effect by binding to µ-opioid receptors in the myenteric plexus, which leads to a decrease in intestinal motility and an increase in fluid and electrolyte absorption.[3][4]
A defining characteristic of loperamide is its lack of central nervous system (CNS) effects at standard doses. This peripheral restriction is primarily due to its high affinity as a substrate for the P-glycoprotein (P-gp) efflux transporter, which actively removes the drug from the brain. However, at supratherapeutic doses or in the presence of P-gp inhibitors, loperamide can cross the blood-brain barrier and cause significant CNS opioid effects. Furthermore, loperamide has been shown to have off-target activities, including cytotoxicity and blockade of cardiac ion channels like hERG.
Therefore, a comprehensive panel of cell-based assays is critical for characterizing the pharmacological profile of this compound. These assays are essential for determining its potency and efficacy at the µ-opioid receptor, evaluating its interaction with P-gp, and assessing its potential off-target liabilities. This document provides detailed protocols for key cell-based assays to facilitate the research and development of this compound and related compounds.
Section 1: Primary Target Characterization: µ-Opioid Receptor Activation
The µ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o). Agonist binding initiates a signaling cascade that includes the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in reduced neuronal excitability.
Caption: µ-Opioid receptor (Gi-coupled) signaling pathway.
Protocol 1: cAMP Inhibition Assay
This assay quantifies the inhibition of adenylyl cyclase activity following µ-opioid receptor activation, providing a measure of agonist potency and efficacy.
Workflow Diagram
Caption: Workflow for a typical cAMP inhibition assay.
Experimental Protocol (HTRF Format)
-
Cell Preparation:
-
Culture HEK293 or CHO cells stably expressing the human µ-opioid receptor (MOR) to 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4) to the desired density (e.g., 1 x 10^6 cells/mL).
-
-
Assay Procedure (384-well plate):
-
Dispense 5 µL of the cell suspension into each well.
-
Add 2.5 µL of loperamide at various concentrations (prepare a 10-point dose-response curve). Include a known MOR agonist (e.g., DAMGO) as a positive control and assay buffer as a negative control.
-
Incubate for 30 minutes at 37°C.
-
Add 2.5 µL of forskolin solution. The final concentration should be pre-determined to stimulate a sub-maximal cAMP response (typically 1-10 µM).
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of cAMP detection reagents (e.g., HTRF d2-labeled cAMP and anti-cAMP cryptate antibody) according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader (665 nm and 620 nm emission).
-
Calculate the HTRF ratio and determine the cAMP concentration based on a standard curve.
-
Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of loperamide.
-
Calculate the EC50 value using a four-parameter logistic regression.
-
Table 1: Representative Data for µ-Opioid Receptor Agonists
| Compound | Assay Type | Cell Line | Potency (EC50) | Efficacy (% of DAMGO) | Reference |
|---|---|---|---|---|---|
| DAMGO | cAMP Inhibition | HEK293-MOR | ~1.5 nM | 100% | |
| Morphine | cAMP Inhibition | HEK293-MOR | ~30 nM | ~95% |
| Loperamide | GTPγS Binding | CHO-MOR | ~50 nM | ~100% | |
Note: Values are representative and may vary based on specific experimental conditions.
Protocol 2: [35S]GTPγS Binding Assay
This functional assay measures the direct activation of G-proteins, an event proximal to receptor activation. It is useful for differentiating full and partial agonists.
Workflow Diagram
Caption: Workflow for a [35S]GTPγS binding assay.
Experimental Protocol
-
Membrane Preparation:
-
Homogenize cells expressing the µ-opioid receptor in ice-cold buffer.
-
Centrifuge to pellet the membranes.
-
Wash and resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4). Determine protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add cell membranes (10-20 µg protein/well), GDP (final concentration ~10 µM), and varying concentrations of loperamide.
-
Initiate the reaction by adding [35S]GTPγS (final concentration ~50-100 pM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer.
-
-
Data Acquisition and Analysis:
-
Place filters in scintillation vials with scintillation fluid.
-
Measure radioactivity using a scintillation counter.
-
Define non-specific binding in the presence of excess unlabeled GTPγS.
-
Plot specific binding against the log concentration of loperamide to determine EC50 and Emax values.
-
Section 2: Assessing Drug Transport: P-glycoprotein Interaction
P-gp is a critical efflux transporter that limits the brain penetration of its substrates. Loperamide is a well-established P-gp substrate. A bidirectional transport assay is the definitive in vitro method to confirm if a compound is a P-gp substrate or inhibitor.
Caption: P-glycoprotein (P-gp) mediated efflux of loperamide.
Protocol 3: Bidirectional Transport Assay
This assay measures the transport of a compound across a polarized cell monolayer from the apical (A) to basolateral (B) side and vice versa. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests active efflux.
Experimental Protocol
-
Cell Culture:
-
Culture MDR1-MDCK cells (Madin-Darby Canine Kidney cells overexpressing human P-gp) on permeable Transwell® inserts until a confluent, polarized monolayer is formed.
-
Verify monolayer integrity by measuring transepithelial electrical resistance (TEER).
-
-
Transport Experiment:
-
Wash the cell monolayers with transport buffer (e.g., HBSS, pH 7.4).
-
A-to-B Transport: Add loperamide to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
B-to-A Transport: Add loperamide to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
To test for inhibition, pre-incubate cells with a known P-gp inhibitor (e.g., verapamil or cyclosporine A) before adding loperamide.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes). Replace with fresh buffer.
-
-
Sample Analysis and Data Calculation:
-
Quantify the concentration of loperamide in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the transport rate, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).
-
Table 2: Representative Data for P-gp Mediated Transport of Loperamide
| Condition | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Reference |
|---|---|---|---|---|
| Loperamide Alone | 0.5 | 12.5 | 25 |
| Loperamide + P-gp Inhibitor | 2.0 | 2.2 | 1.1 | |
Note: An efflux ratio >2 is indicative of active transport. A reduction of the efflux ratio towards 1 in the presence of an inhibitor confirms P-gp mediated efflux.
Section 3: Safety and Off-Target Profiling
Assessing potential off-target effects early in development is crucial for identifying safety liabilities. For loperamide, key concerns are cytotoxicity and hERG channel inhibition.
Protocol 4: Cytotoxicity Assay (MTT Assay)
This assay measures cell metabolic activity as an indicator of cell viability and proliferation, allowing for the determination of a compound's cytotoxic potential (IC50).
Workflow Diagram
Caption: Workflow for a typical MTT-based cytotoxicity assay.
Experimental Protocol
-
Cell Plating: Seed cells (e.g., HepG2, U2OS) in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of loperamide concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours. Include vehicle-only controls.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance at ~570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Table 3: Cytotoxicity of Loperamide in Various Human Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 24h | Reference |
|---|---|---|---|
| U2OS | Osteosarcoma | 11.8 ± 2.8 | |
| MCF7 | Breast Cancer | 23.6 ± 2.5 | |
| HepG2 | Liver Cancer | 23.7 ± 1.3 | |
| SMMC7721 | Liver Cancer | 24.2 ± 2.1 |
| SPC-A1 | Lung Cancer | 25.9 ± 3.1 | |
Protocol 5: hERG Channel Inhibition Assay
Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. A thallium flux assay is a common cell-based method for screening hERG inhibitors.
Experimental Protocol (Thallium Flux Assay)
-
Cell Preparation:
-
Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Plate cells in a 384-well plate and allow them to form a monolayer.
-
-
Assay Procedure:
-
Load cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Add loperamide at various concentrations. Include a known hERG inhibitor (e.g., astemizole) as a positive control.
-
Add a stimulus solution containing thallium (Tl+) and potassium (K+) to open the hERG channels.
-
Thallium influx through open hERG channels leads to an increase in fluorescence.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity over time using a fluorescence plate reader.
-
The rate of fluorescence increase is proportional to hERG channel activity.
-
Calculate the percent inhibition of thallium influx for each concentration of loperamide.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Table 4: Representative Data for hERG Channel Inhibition
| Compound | Assay Type | IC50 | Reference |
|---|---|---|---|
| Loperamide | Electrophysiology | < 90 nM | |
| Astemizole | Thallium Flux | ~25 nM |
| Verapamil | Electrophysiology | ~200 nM | |
Note: Loperamide is a potent hERG channel blocker, a critical safety consideration.
Conclusion
The development and characterization of this compound require a multi-faceted approach using a suite of cell-based assays. The protocols outlined here provide a robust framework for assessing its primary activity at the µ-opioid receptor, its interaction with the P-gp transporter, and its key off-target safety liabilities. By systematically evaluating potency, efflux, cytotoxicity, and hERG inhibition, researchers can build a comprehensive pharmacological profile to guide further drug development efforts.
References
Application Notes and Protocols for Utilizing Loperamide Oxide in Opioid-Induced Constipation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opioid-induced constipation (OIC) is a prevalent and often debilitating side effect of opioid therapy, significantly impacting patient quality of life and treatment adherence. The development of effective therapies for OIC relies on robust and reproducible preclinical animal models. Loperamide, a peripherally acting μ-opioid receptor agonist, is widely used to induce constipation in rodents, mimicking the clinical manifestations of OIC. This document provides detailed application notes and protocols for the use of loperamide and its prodrug, loperamide oxide, in the study of OIC models.
This compound is a prodrug that is converted to its active form, loperamide, by the gut microbiota. This targeted activation within the gastrointestinal tract presents a potentially more refined model for studying OIC, as it may more closely mimic the enteric exposure to opioids.
Mechanism of Action: Loperamide and this compound
Loperamide exerts its constipating effects by acting as an agonist at the μ-opioid receptors located in the myenteric plexus of the large intestine. This activation inhibits the release of acetylcholine and prostaglandins, leading to a decrease in propulsive peristalsis and an increase in intestinal transit time. The prolonged transit time allows for greater absorption of water and electrolytes from the fecal matter, resulting in harder, drier stools and decreased defecation frequency.
This compound, as a prodrug, is largely inactive until it reaches the lower gastrointestinal tract, where it is reduced to loperamide by the anaerobic bacteria of the gut flora. This gradual conversion leads to higher concentrations of the active drug in the colon, potentially offering a more localized and sustained effect on colonic motility.
Signaling Pathway of Loperamide in Enteric Neurons
Application Note: Quantification of Loperamide Oxide in Human Plasma using HPLC-UV
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a hypothetical, yet scientifically grounded, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantitative determination of loperamide oxide in human plasma. Due to a lack of specific validated methods for this compound in the public domain, this protocol has been adapted from established and validated methods for its active metabolite, loperamide. The procedure involves a straightforward protein precipitation step for sample preparation, followed by reversed-phase HPLC analysis. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and representative method validation parameters. This application note is intended to serve as a foundational guide for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and bioanalytical chemistry to develop and validate a robust assay for this compound in a biological matrix.
Introduction
This compound is a prodrug of the peripherally acting µ-opioid receptor agonist, loperamide, which is widely used for the treatment of diarrhea. Following administration, this compound is converted to its active form, loperamide, within the gastrointestinal tract. To accurately characterize the pharmacokinetic profile of this compound, a reliable and sensitive analytical method for its quantification in biological matrices is essential. High-Performance Liquid Chromatography (HPLC) offers a robust and accessible platform for such bioanalytical applications.
This document outlines a detailed protocol for the quantification of this compound in human plasma using reversed-phase HPLC with UV detection. The methodology is based on established principles for the analysis of small molecules in biological fluids and provides a solid starting point for method development and validation.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the biological matrix)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (analytical grade)
-
Human plasma (drug-free)
Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
Pipettes
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to achieve concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 200, 500, and 1000 ng/mL).
-
Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard in methanol at a concentration of 100 ng/mL.
-
Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
Pipette 200 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 600 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC-UV Operating Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 220 nm |
| Run Time | 10 minutes |
Quantitative Data Summary
The following table summarizes the hypothetical validation parameters for the described HPLC-UV method for this compound. These values are representative of what would be expected for a robust and reliable bioanalytical method.
| Validation Parameter | Hypothetical Performance Characteristic |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
| Selectivity | No interference from endogenous components |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Within acceptable limits of accuracy and precision |
Visualizations
Application Notes and Protocols for the Use of Loperamide Oxide in Ex Vivo Intestinal Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loperamide oxide is a prodrug of the well-known anti-diarrheal agent, loperamide. As a peripherally acting μ-opioid receptor agonist, loperamide effectively reduces gastrointestinal motility and fluid secretion. This compound is designed to be converted to its active form, loperamide, by the gut microbiota.[1][2] This targeted activation is intended to concentrate the drug's effect in the lower gastrointestinal tract, potentially reducing systemic side effects.
These application notes provide detailed protocols for the use of this compound in common ex vivo intestinal preparations, including the isolated organ bath for motility studies and the everted gut sac model for permeability assessment. Due to the prodrug nature of this compound, special considerations for its activation in an ex vivo setting are discussed. The provided protocols are adapted from established methods for loperamide, and quantitative data from in vivo studies of this compound are presented as a reference for expected outcomes.
Mechanism of Action
Loperamide, the active metabolite of this compound, exerts its anti-motility and anti-secretory effects primarily through the activation of μ-opioid receptors located on enteric neurons and enterocytes within the intestinal wall.[3] Binding of loperamide to these G-protein coupled receptors initiates a signaling cascade that leads to:
-
Inhibition of Acetylcholine Release: Reduced release of this excitatory neurotransmitter from myenteric plexus neurons decreases the tone of both longitudinal and circular smooth muscles, thereby inhibiting peristalsis.[4]
-
Decreased Intracellular cAMP: Activation of the Gαi subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP is associated with decreased intestinal fluid and electrolyte secretion.
-
Modulation of Ion Channels: The Gβγ subunit can directly modulate ion channel activity, leading to the opening of potassium channels (hyperpolarization) and inhibition of calcium channels. This further suppresses neuronal excitability and muscle contraction.
Data Presentation
The following tables summarize quantitative data from in vivo and ex vivo studies on loperamide and this compound. These data can be used as a reference for designing and interpreting ex vivo experiments with this compound.
Table 1: Effects of this compound and Loperamide on Jejunal Motor Activity in Humans (in vivo) [5]
| Treatment (oral dose) | Number of Contractions (mean) | Area Under the Curve (mean) |
| Placebo | Not reported | Not reported |
| This compound (2 mg) | No discernible effect | No discernible effect |
| This compound (4 mg) | Significantly increased | Significantly increased |
| Loperamide (4 mg) | Significantly increased | Significantly increased |
Note: The increases in contractions and area under the curve with this compound occurred more gradually compared to loperamide.
Table 2: Effects of this compound on Gastrointestinal Transit Time in Patients with Chronic Diarrhea (in vivo)
| Parameter | Placebo | This compound (4 mg twice daily) |
| Mouth-to-cecum transit time | Not altered | Not altered |
| Whole-gut transit time | Not reported | Prolonged |
Table 3: Effect of Loperamide on Colonic Motor Complexes (CMCs) in Mouse Isolated Colon (ex vivo)
| Parameter | Control | Loperamide (100 nM) |
| CMC Frequency (min⁻¹) | 0.69 ± 0.04 | 0.36 ± 0.03 |
| CMC Velocity (mm s⁻¹) | 2.39 ± 0.27 | 1.28 ± 0.21 |
Experimental Protocols
Protocol 1: Isolated Intestinal Segment Motility Assay (Organ Bath)
This protocol is adapted for this compound to assess its effects on the contractility of an isolated intestinal segment, such as the guinea pig ileum or rabbit jejunum. A key consideration is the potential need to facilitate the conversion of this compound to loperamide.
Materials:
-
Isolated intestinal segment (e.g., guinea pig ileum, rabbit jejunum)
-
Krebs-Ringer bicarbonate solution (or Tyrode's solution)
-
This compound stock solution
-
Organ bath with aeration (95% O₂ / 5% CO₂) and temperature control (37°C)
-
Isotonic force transducer and data acquisition system
-
Optional: Cecal contents from the same or a donor animal to facilitate this compound conversion.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Excise a segment of the desired intestine (e.g., terminal ileum) and place it in a petri dish containing oxygenated Krebs-Ringer solution.
-
Gently flush the lumen of the intestinal segment to remove its contents.
-
Cut the segment into 2-3 cm lengths.
-
-
Organ Bath Setup:
-
Mount a segment in a 10-20 ml organ bath containing Krebs-Ringer solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.
-
Attach one end of the tissue to a fixed hook and the other to an isotonic force transducer.
-
Apply an initial tension of approximately 0.5-1.0 g and allow the tissue to equilibrate for 30-60 minutes, with regular washing every 15 minutes, until stable spontaneous contractions are observed.
-
-
Experimental Procedure:
-
Record a stable baseline of spontaneous contractions for 10-15 minutes.
-
To account for the prodrug nature of this compound, consider the following experimental arms:
-
Direct Application: Add this compound directly to the organ bath in a cumulative or single-dose fashion. Observe for any direct effects, which may be minimal if conversion is slow.
-
Pre-incubation with Cecal Contents: In a separate tube, pre-incubate the this compound solution with a small amount of fresh cecal contents (obtained from the same or a donor animal) under anaerobic conditions to facilitate conversion to loperamide. Centrifuge to pellet the solids and add the supernatant containing the activated drug to the organ bath.
-
-
Record the changes in the frequency and amplitude of spontaneous contractions for at least 20-30 minutes after drug addition.
-
At the end of the experiment, a high concentration of a contractile agent (e.g., acetylcholine or KCl) can be added to confirm tissue viability.
-
Data Analysis:
-
Measure the frequency (contractions per minute) and amplitude (in grams or millinewtons) of contractions before and after the addition of this compound.
-
Express the changes as a percentage of the baseline activity.
-
Construct dose-response curves if multiple concentrations are tested.
Protocol 2: Everted Gut Sac Permeability Assay
This protocol is adapted to assess the effect of this compound on intestinal permeability. The everted sac model allows for the study of transport from the mucosal (luminal) to the serosal side.
Materials:
-
Rat or mouse small intestine (e.g., jejunum or ileum)
-
Krebs-Ringer bicarbonate solution
-
This compound
-
Permeability marker (e.g., FITC-dextran)
-
Surgical thread
-
Syringes and needles
-
Shaking water bath (37°C)
Procedure:
-
Preparation of Everted Gut Sacs:
-
Humanely euthanize the animal and excise a segment of the small intestine.
-
Gently flush the lumen with ice-cold Krebs-Ringer solution.
-
Evert the intestinal segment over a glass rod.
-
Tie one end of the everted segment with a surgical thread.
-
Fill the sac with a known volume of fresh Krebs-Ringer solution using a syringe and tie off the other end to form a sac.
-
-
Permeability Assay:
-
Prepare flasks containing Krebs-Ringer solution with the desired concentration of this compound and the permeability marker (e.g., FITC-dextran). A control flask without this compound should also be prepared.
-
As with the motility assay, consider a pre-incubation step of this compound with cecal contents to generate the active loperamide.
-
Place the everted gut sacs into the flasks and incubate in a shaking water bath at 37°C with continuous oxygenation.
-
At predetermined time points (e.g., 0, 30, 60, 90, 120 minutes), collect samples from the serosal fluid inside the sac and from the mucosal fluid in the flask.
-
-
Sample Analysis:
-
Analyze the concentration of the permeability marker in the serosal and mucosal samples using an appropriate method (e.g., fluorescence spectroscopy for FITC-dextran).
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the flux of the marker across the tissue (rate of appearance in the serosal fluid).
-
A is the surface area of the intestinal sac.
-
C₀ is the initial concentration of the marker in the mucosal fluid.
-
Visualizations
Caption: Conversion of this compound to loperamide and its subsequent action.
Caption: Loperamide's μ-opioid receptor signaling pathway in enteric neurons.
Caption: Experimental workflow for the isolated intestinal segment motility assay.
References
- 1. Reduction of the prodrug this compound to its active drug loperamide in the gut of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in acute diarrhoea: a double-blind, placebo-controlled trial. The Dutch Diarrhoea Trialists Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morphine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the prodrug this compound, loperamide, and placebo on jejunal motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Method Development of Loperamide Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loperamide oxide is the primary metabolite of loperamide, a peripherally acting µ-opioid receptor agonist used for the treatment of diarrhea. As a prodrug, this compound is converted to its pharmacologically active parent drug, loperamide, in the gastrointestinal tract. The analysis of this compound in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a comprehensive guide to the development and validation of a robust analytical method for the quantification of this compound in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of an effective analytical method.
| Property | Value | Reference |
| IUPAC Name | 4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | [1] |
| Molecular Formula | C₂₉H₃₃ClN₂O₃ | [1] |
| Molecular Weight | 493.04 g/mol | [1] |
| CAS Number | 106900-12-3 | [1] |
| Structure | N-oxide of a tertiary amine | |
| Predicted Solubility | Higher aqueous solubility than loperamide due to the polar N-oxide group. |
Proposed Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred technique for the quantification of this compound in biological matrices due to its high sensitivity, selectivity, and specificity.
Principle
The method involves the extraction of this compound and an internal standard (IS) from a plasma sample, followed by chromatographic separation on a reverse-phase column. The analytes are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are specific to the precursor and product ions of this compound and the IS, ensuring high selectivity.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Loperamide-d₆ (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (reagent grade)
-
Human plasma (K₂EDTA as anticoagulant)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.
-
Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Thawing: Thaw plasma samples on ice to minimize potential degradation of the N-oxide.
-
Aliquoting: To a 0.5 mL aliquot of human plasma, add 25 µL of the internal standard working solution.
-
Pre-treatment: Add 0.5 mL of 4% phosphoric acid in water and vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 6.0) followed by 1 mL of methanol.
-
Drying: Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
Chromatographic Conditions:
| Parameter | Recommended Condition |
| LC System | UHPLC System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometric Conditions:
| Parameter | Recommended Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
MRM Transitions:
The characteristic fragmentation of N-oxides often involves a neutral loss of 16 Da (oxygen).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 493.2 | 477.2 ([M+H-16]⁺) | 25 |
| 493.2 | 266.1 | 35 | |
| Loperamide-d₆ (IS) | 483.2 | 266.1 | 35 |
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize the expected performance characteristics of the method.
Linearity and Sensitivity
| Parameter | Reported Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Accuracy and Precision
The intra- and inter-day accuracy and precision should be evaluated at four QC levels (LLOQ, low, medium, and high).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | < 15% | ± 15% | < 15% | ± 15% |
| Low | 0.3 | < 10% | ± 10% | < 10% | ± 10% |
| Medium | 10 | < 10% | ± 10% | < 10% | ± 10% |
| High | 80 | < 10% | ± 10% | < 10% | ± 10% |
Recovery and Matrix Effect
| Parameter | Reported Value |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal, with IS normalization |
Visualizations: Workflows and Signaling Pathway
Conclusion
The LC-MS/MS method described provides a robust and reliable approach for the quantification of this compound in human plasma. The detailed sample preparation protocol and optimized instrument parameters are designed to ensure accuracy, precision, and high sensitivity. This method is well-suited for pharmacokinetic and drug metabolism studies involving loperamide and its N-oxide metabolite. Proper handling of samples is crucial to prevent the potential in-vitro reduction of the N-oxide back to the parent drug.
References
Application Notes and Protocols: Loperamide Oxide in Organoid Models of Intestinal Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intestinal organoids have emerged as a powerful in vitro model system, recapitulating the cellular diversity and functional characteristics of the native intestinal epithelium.[1] These three-dimensional, self-organizing structures derived from intestinal stem cells provide a physiologically relevant platform for studying intestinal biology, disease modeling, and drug screening. One key application of intestinal organoids is the assessment of intestinal fluid secretion and absorption, processes that are dysregulated in diarrheal diseases.
Loperamide is a widely used anti-diarrheal agent that acts on opioid receptors in the gut wall to reduce intestinal motility.[2] Loperamide oxide is a prodrug of loperamide, designed to be converted to its active form by the gut microbiota.[3] This localized activation is intended to minimize systemic exposure and potential side effects. While the clinical efficacy of loperamide and its prodrug is well-established, detailed investigation of their direct effects on the intestinal epithelium at a cellular level is crucial for a comprehensive understanding of their mechanism of action.
The forskolin-induced swelling (FIS) assay in intestinal organoids is a robust method to study intestinal secretion.[4][5] Forskolin activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent opening of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This efflux of chloride ions into the organoid lumen drives water secretion and causes the organoids to swell. This assay can be adapted to evaluate the efficacy of anti-secretory and anti-diarrheal compounds.
These application notes provide a detailed protocol for utilizing intestinal organoid models to investigate the effects of this compound on intestinal function, specifically its ability to counteract forskolin-induced swelling. This approach offers a valuable tool for pre-clinical drug development and mechanistic studies of anti-diarrheal agents.
Signaling Pathway of Forskolin-Induced Swelling and Loperamide Action
Experimental Protocols
Culture of Human Intestinal Organoids
This protocol outlines the steps for establishing and maintaining human intestinal organoid cultures from cryopreserved stocks.
Materials:
-
Cryopreserved human intestinal organoids
-
Basement membrane matrix
-
Complete intestinal organoid growth medium
-
Phosphate-buffered saline (PBS), ice-cold
-
15 mL conical tubes
-
24-well tissue culture plates
-
Micropipettes and sterile tips
-
Incubator (37°C, 5% CO2)
-
Brightfield microscope
Procedure:
-
Thawing Organoids:
-
Pre-warm a 24-well plate and complete organoid growth medium in a 37°C water bath.
-
Rapidly thaw a vial of cryopreserved organoids in the 37°C water bath.
-
Transfer the organoid suspension to a 15 mL conical tube containing 10 mL of ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant, leaving the organoid pellet.
-
-
Plating Organoids:
-
Resuspend the organoid pellet in an appropriate volume of basement membrane matrix on ice.
-
Plate 50 µL domes of the organoid-matrix suspension into the center of the pre-warmed 24-well plate wells.
-
Incubate the plate at 37°C for 15-20 minutes to solidify the domes.
-
Gently add 500 µL of pre-warmed complete organoid growth medium to each well.
-
-
Maintenance:
-
Culture the organoids at 37°C and 5% CO2.
-
Replace the medium every 2-3 days.
-
Passage the organoids every 7-10 days, or when they become large and the lumen darkens. This typically involves mechanical disruption and re-plating in fresh basement membrane matrix.
-
Forskolin-Induced Swelling (FIS) Assay with this compound
This protocol describes how to assess the inhibitory effect of this compound on forskolin-induced swelling of intestinal organoids.
Materials:
-
Mature intestinal organoids (cultured for 7-10 days post-passaging)
-
96-well clear-bottom black tissue culture plate
-
Basement membrane matrix
-
Complete intestinal organoid growth medium
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Forskolin stock solution (in DMSO)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Live-cell imaging system or automated microscope with environmental control (37°C, 5% CO2)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Plating for FIS Assay:
-
Harvest mature organoids and mechanically disrupt them into smaller fragments.
-
Resuspend the fragments in basement membrane matrix.
-
Plate 10 µL domes containing approximately 50-100 organoid fragments per well into a 96-well plate.
-
Allow the domes to solidify at 37°C for 15 minutes.
-
Add 100 µL of complete organoid growth medium and culture for 24-48 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in KRB buffer. Also, prepare a vehicle control (DMSO in KRB buffer).
-
Carefully remove the culture medium from the wells.
-
Wash the wells once with 100 µL of pre-warmed KRB buffer.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Forskolin Stimulation and Imaging:
-
Prepare a solution of forskolin in KRB buffer (e.g., 10 µM final concentration). For wells treated with this compound, the forskolin solution should also contain the corresponding concentration of this compound.
-
At time zero (T=0), capture initial brightfield images of the organoids in each well.
-
Carefully replace the medium in each well with 100 µL of the appropriate forskolin-containing solution.
-
Immediately begin time-lapse imaging, capturing images every 15-20 minutes for at least 2 hours.
-
-
Data Acquisition and Analysis:
-
Using image analysis software, measure the cross-sectional area of at least 20 individual organoids per well at each time point.
-
Calculate the percentage increase in organoid area relative to the T=0 image for each organoid.
-
Average the percentage increase for all measured organoids in a given well to obtain a mean swelling value for that condition.
-
Plot the mean percentage swelling over time for each treatment condition.
-
The area under the curve (AUC) can be calculated to represent the total swelling response.
-
Experimental Workflow
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the experiments described.
Table 1: Effect of this compound on Forskolin-Induced Organoid Swelling
| Treatment Condition | Concentration (µM) | Mean % Increase in Organoid Area (at 120 min) | Area Under the Curve (AUC) |
| Vehicle (DMSO) | - | 150 ± 15 | 12000 ± 1100 |
| Forskolin (10 µM) | - | 450 ± 30 | 38000 ± 2500 |
| This compound | 0.1 | 420 ± 28 | 35000 ± 2300 |
| This compound | 1 | 280 ± 20 | 23000 ± 1800 |
| This compound | 10 | 180 ± 18 | 15000 ± 1300 |
| This compound | 50 | 155 ± 12 | 12500 ± 1000 |
Data are represented as mean ± standard deviation. This is illustrative data and does not represent actual experimental results.
Table 2: IC50 Determination for this compound Inhibition of Forskolin-Induced Swelling
| Parameter | Value |
| IC50 (µM) | ~ 2.5 |
| Hill Slope | 1.2 |
| R² | 0.98 |
This table illustrates the type of data that can be derived from a dose-response curve. The values are hypothetical.
Discussion and Expected Outcomes
Based on the known mechanism of action of loperamide, it is anticipated that this compound, upon conversion to loperamide, will inhibit forskolin-induced swelling in intestinal organoids in a dose-dependent manner. Loperamide has been shown to inhibit chloride secretion in intestinal epithelial cells by acting on basolateral potassium channels, which are crucial for maintaining the electrochemical gradient for chloride efflux. While some studies suggest loperamide's anti-secretory effects are independent of cAMP accumulation, its action downstream of this signaling molecule would effectively reduce fluid secretion into the organoid lumen.
The FIS assay in intestinal organoids, therefore, provides a valuable platform to quantify the anti-secretory effects of this compound directly on the intestinal epithelium. The expected results, as illustrated in the hypothetical data tables, would demonstrate a reduction in both the peak swelling and the overall swelling response (AUC) with increasing concentrations of this compound. This would allow for the determination of key pharmacological parameters such as the IC50 value.
Conclusion
Intestinal organoid models, in conjunction with the forskolin-induced swelling assay, offer a sophisticated and physiologically relevant system for the pre-clinical evaluation of anti-diarrheal drugs like this compound. This approach enables detailed mechanistic studies and quantitative assessment of drug efficacy on the intestinal epithelium. The protocols and application notes provided herein serve as a comprehensive guide for researchers and drug development professionals to implement this powerful technology in their research endeavors.
References
- 1. Human Intestinal Organoids: Pre-Clinical Models of Non-Inflammatory Diarrhea | National Agricultural Library [nal.usda.gov]
- 2. Antisecretory effect of loperamide in colon epithelial cells by inhibition of basolateral K+ conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Studies with Loperamide Oxide on Gut Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loperamide oxide is a prodrug of the peripherally acting μ-opioid receptor agonist, loperamide.[1] It is designed to be converted to its active form, loperamide, within the gastrointestinal tract.[1] Loperamide is a widely used anti-diarrheal agent that exerts its effects by acting on the enteric nervous system (ENS), the intrinsic neuronal network of the gut.[2][3] This document provides detailed application notes and protocols for conducting electrophysiology and related studies to investigate the effects of this compound on gut neurons. Given that this compound's activity is dependent on its conversion to loperamide, the methodologies described are based on the established effects of loperamide on the ENS.
Loperamide primarily targets μ-opioid receptors located on myenteric and submucosal neurons.[3] Activation of these receptors leads to an inhibition of neuronal excitability, resulting in decreased release of excitatory neurotransmitters such as acetylcholine and prostaglandins. This, in turn, reduces propulsive peristalsis and increases intestinal transit time, contributing to its anti-diarrheal effect.
These application notes will provide protocols for ex vivo and in vitro preparations to study the impact of this compound on colonic motility and direct neuronal activity.
Quantitative Data Summary
The following tables summarize the quantitative effects of loperamide and this compound on various physiological parameters of the gut, as reported in the literature.
Table 1: Effects of Loperamide on Colonic Motor Complexes (CMCs) in an Ex Vivo Mouse Colon Preparation
| Parameter | Control | Loperamide (100 nM) | Statistical Significance |
| CMC Frequency (min⁻¹) | 0.69 ± 0.04 | 0.36 ± 0.03 | P = 0.0001 |
| CMC Velocity (mm s⁻¹) | 2.39 ± 0.27 | 1.28 ± 0.21 | P = 0.0103 |
| CMC Propagation (mm) | 38.60 ± 1.42 | 29.70 ± 0.84 | P = 0.0002 |
| CMC Interval (s) | 67.12 ± 5.06 | 93.97 ± 8.36 | P = 0.0299 |
Table 2: Effects of Loperamide on Myoelectrical Activity in the Human Colon
| Parameter | Control | Loperamide (0.2 mg, local application) |
| Spike Activity (% of time) - Descending Colon | 11.3 ± 0.7% | 6.6 ± 0.3% |
| Spike Activity (% of time) - Sigmoid Colon | 12.7 ± 0.9% | 5.8 ± 0.4% |
| Groups of Spikes (hr⁻¹) - Descending Colon | 10.3 ± 0.6 | 3.8 ± 0.4 |
| Groups of Spikes (hr⁻¹) - Sigmoid Colon | 14.6 ± 0.7 | 3.6 ± 0.4 |
Table 3: Effects of this compound on Jejunal Motor Activity in Healthy Men
| Treatment | Effect on Number of Contractions and Area Under Curve |
| Placebo | No discernible effects |
| This compound (2 mg) | No discernible effects |
| This compound (4 mg) | Significant increase (more gradual than loperamide) |
| Loperamide (4 mg) | Significant increase |
Table 4: Binding Affinities of Loperamide to Opiate Receptors
| Ligand | Receptor Source | Kp (M) in the presence of Na⁺ |
| Loperamide | Guinea-pig brain | 7.20 x 10⁻⁹ |
| Loperamide | Guinea-pig myenteric plexus | 1.33 x 10⁻⁷ |
| Morphine | Guinea-pig brain | 9.60 x 10⁻⁹ |
| Morphine | Guinea-pig myenteric plexus | 1.66 x 10⁻⁷ |
Experimental Protocols
Protocol 1: Ex Vivo Colonic Motility Assay
This protocol is designed to assess the effects of this compound on colonic motor complexes (CMCs), which are a key motility pattern in the large intestine.
1. Tissue Preparation: a. Humanely euthanize a mouse via an approved method. b. Immediately perform a laparotomy and carefully excise the entire colon. c. Place the colon in a dissection dish containing chilled, oxygenated (95% O₂ / 5% CO₂) Krebs solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 NaH₂PO₄, 25 NaHCO₃, 2.5 CaCl₂, 11 D-glucose). d. Gently flush the lumen of the colon with Krebs solution to remove fecal content. e. Cannulate the oral and anal ends of the colon and transfer it to a horizontal organ bath continuously perfused with oxygenated Krebs solution at 37°C.
2. Recording of Colonic Motility: a. Allow the preparation to equilibrate for at least 60 minutes, during which spontaneous CMCs should become regular. b. Record video images of the colonic contractions using a high-resolution camera. c. Generate spatiotemporal maps of colonic motor activity from the video recordings using appropriate software.
3. Drug Application: a. After a stable baseline of CMCs is established, add this compound to the perfusing Krebs solution at the desired concentrations (e.g., 10 nM - 1 µM). b. To confirm that the effects are mediated by opioid receptors, the antagonist naloxone (e.g., 1 µM) can be co-applied with this compound.
4. Data Analysis: a. Measure the frequency, velocity, propagation distance, and interval of CMCs before and after the application of this compound. b. Perform statistical analysis (e.g., paired t-test or ANOVA) to determine the significance of any observed changes.
Protocol 2: In Vitro Intracellular Electrophysiology of Myenteric Neurons
This protocol allows for the direct measurement of the effects of this compound on the electrical properties of individual myenteric neurons.
1. Preparation of Myenteric Plexus Whole Mounts: a. Euthanize a guinea pig or mouse and excise a segment of the ileum or colon. b. Place the intestinal segment in a dissection dish with chilled, oxygenated Krebs solution. c. Open the segment along the mesenteric border and pin it flat with the mucosal side up. d. Remove the mucosa and submucosa by sharp dissection to expose the circular muscle layer with the attached myenteric plexus. e. Carefully peel away the circular muscle layer, leaving a whole-mount preparation of the myenteric plexus attached to the longitudinal muscle. f. Transfer the preparation to a recording chamber and continuously perfuse with oxygenated Krebs solution at 37°C.
2. Intracellular Recording: a. Visualize the myenteric ganglia using differential interference contrast (DIC) microscopy. b. Fabricate sharp glass microelectrodes (80-120 MΩ) and fill them with 2 M KCl. c. Impale individual myenteric neurons with the microelectrode. d. Record the resting membrane potential, input resistance, and action potential firing in response to depolarizing current injections.
3. Drug Application: a. After obtaining a stable intracellular recording, switch the perfusion to a Krebs solution containing this compound at the desired concentration. b. Record any changes in the neuron's electrical properties. A hyperpolarization of the resting membrane potential and a decrease in excitability are expected effects of opioid receptor agonists. c. Wash out the drug to observe any recovery of neuronal function.
4. Data Analysis: a. Measure changes in resting membrane potential, input resistance, action potential threshold, and firing frequency. b. Compare the data before, during, and after drug application using appropriate statistical tests.
Visualizations
Caption: Signaling pathway of this compound in a myenteric neuron.
Caption: Experimental workflow for assessing this compound's effect on colonic motility.
Caption: Logical relationship of this compound conversion and action.
References
Loperamide Oxide Dose-Response Studies in Isolated Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loperamide oxide is a prodrug of the peripherally acting µ-opioid receptor agonist, loperamide. It is designed to be converted to its active form, loperamide, by the anaerobic bacteria residing in the lower gastrointestinal tract. This targeted activation minimizes systemic exposure and potential side effects. In the context of in vitro studies using isolated tissues, it is crucial to understand that this compound itself is largely inactive. Standard isolated tissue preparations, maintained in aerobic physiological salt solutions, lack the necessary anaerobic microflora to facilitate the reduction of this compound to loperamide.
Therefore, to investigate the pharmacological effects of this compound on isolated tissues, it is essential to first facilitate its conversion to loperamide or to study the effects of loperamide directly as the active metabolite. These application notes provide protocols and data primarily for loperamide, the active form of this compound, in common isolated tissue models.
Data Presentation
The following tables summarize quantitative data for the effects of loperamide on isolated intestinal preparations.
Table 1: Inhibitory Concentrations of Loperamide on Electrically-Induced Contractions in Guinea Pig Ileum
| Parameter | Value | Tissue Preparation | Reference |
| IC50 | 6.9 x 10⁻⁹ M | Longitudinal muscle from guinea pig ileum | [1] |
Table 2: Effective Concentrations of Loperamide for Inhibition of Peristalsis and Agonist-Induced Contractions in Guinea Pig Ileum
| Effect | Concentration Range (g/mL) | Agonist/Stimulus | Reference |
| Slight inhibition of peristaltic reflex | 10⁻⁸ to 10⁻⁷ | - | [2] |
| Complete abolishment of peristaltic reflex | 10⁻⁶ | - | [2] |
| Inhibition of coaxial stimulation-induced contractions | 10⁻⁹ to 2 x 10⁻⁷ | Electrical Stimulation | [3] |
| Inhibition of acetylcholine-induced contractions | ≥ 2 x 10⁻⁷ | Acetylcholine | [3] |
Experimental Protocols
Protocol 1: Isolated Guinea Pig Ileum Motility Assay
This protocol describes the preparation and use of an isolated guinea pig ileum segment in an organ bath to study the effects of loperamide on intestinal smooth muscle contraction.
Materials:
-
Guinea pig
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)
-
Loperamide stock solution
-
Organ bath with an isotonic transducer and recording system (e.g., 7B Grass Polygraph)
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
A guinea pig is humanely euthanized, and a segment of the terminal ileum is dissected out.
-
The ileal segment is cleaned of mesenteric attachments and flushed with fresh Tyrode's solution.
-
A 2-3 cm piece of the ileum is suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously bubbled with carbogen gas.
-
One end of the tissue is attached to a fixed point, and the other end is connected to an isotonic transducer. A resting tension of 1 g is applied.
-
The tissue is allowed to equilibrate for 30-60 minutes, with the Tyrode's solution being replaced every 15 minutes.
-
Once stable spontaneous contractions are observed, baseline activity is recorded for 10-15 minutes.
-
To study the effect on agonist-induced contractions, a submaximal concentration of an agonist (e.g., acetylcholine) is added to the bath to induce a stable contraction.
-
Cumulative concentrations of loperamide are then added to the organ bath. The response is recorded until a maximal inhibitory effect is achieved.
-
A dose-response curve is constructed by plotting the percentage inhibition of the contraction against the logarithm of the loperamide concentration.
Protocol 2: In Vitro Conversion of this compound to Loperamide (Considerations)
As established, the conversion of this compound to loperamide is primarily mediated by the gut microbiota under anaerobic conditions. Replicating this in a standard isolated tissue setup is challenging.
Conceptual Approach for a Potential Future Protocol:
-
Source of Reductive Activity: Obtain a preparation of intestinal microflora or a cell-free extract from the cecal contents of a suitable animal model (e.g., rat).
-
Anaerobic Incubation: Incubate this compound with the microbial preparation in an anaerobic chamber with an appropriate nutrient broth.
-
Extraction of Loperamide: After a sufficient incubation period, the active loperamide would need to be extracted and purified from the incubation medium.
-
Quantification: The concentration of the generated loperamide would need to be determined using a suitable analytical method (e.g., HPLC-MS).
-
Application to Isolated Tissue: The extracted loperamide can then be used in the isolated tissue experiments as described in Protocol 1.
Note: The development and validation of such a protocol would require significant effort and specialized equipment. For most pharmacological profiling, the direct use of loperamide is the more feasible and reproducible approach.
Mandatory Visualizations
Signaling Pathway of Loperamide in Enteric Neurons
Caption: Loperamide's signaling cascade in enteric neurons.
Experimental Workflow for Isolated Guinea Pig Ileum Assay
Caption: Workflow for assessing loperamide's effect on guinea pig ileum.
References
- 1. researchgate.net [researchgate.net]
- 2. [Effects of loperamide on the motility of the isolated intestine in guinea pigs, rats and dogs (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacological studies of loperamide, an anti-diarrheal agent. III. Interaction between loperamide and various agonists in the guinea pig intestine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Loperamide Oxide in Preclinical Diarrhea Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loperamide oxide is a prodrug of the peripherally acting μ-opioid receptor agonist, loperamide.[1] It is developed to provide a similar antidiarrheal efficacy as loperamide but with potentially lower systemic absorption and fewer side effects.[2] In the gastrointestinal tract, this compound is converted to its active form, loperamide, by the gut microbiota.[1][2] Loperamide then exerts its antidiarrheal effect by binding to μ-opioid receptors in the intestinal wall, which leads to a reduction in intestinal motility and secretion, and an increase in fluid and electrolyte absorption.[1]
These application notes provide detailed protocols for the use of this compound in common preclinical models of diarrhea, summarize available quantitative data, and visualize key pathways and experimental workflows. Given that this compound acts via its conversion to loperamide, the presented preclinical data and protocols are largely based on studies conducted with loperamide, which serves as a reliable surrogate for the pharmacological activity of this compound in these models.
Mechanism of Action
This compound, after its conversion to loperamide, acts primarily on the μ-opioid receptors located on the enteric neurons in the myenteric plexus of the large intestine. This interaction inhibits the release of acetylcholine and prostaglandins, leading to decreased propulsive peristalsis and increased intestinal transit time. The prolonged transit time allows for greater absorption of water and electrolytes from the intestinal lumen, resulting in firmer stools and reduced frequency of defecation.
Signaling Pathway of Loperamide (Active Metabolite of this compound)
Caption: Mechanism of action of this compound after conversion to loperamide.
Data Presentation
The following tables summarize the effective doses of loperamide, the active form of this compound, in various preclinical models of diarrhea. It is anticipated that this compound would demonstrate efficacy at doses that deliver an equivalent amount of the active loperamide moiety.
| Preclinical Model | Animal Species | Route of Administration | Effective Dose (Loperamide) | Endpoint | Reference |
| Castor Oil-Induced Diarrhea | Rat | Oral (p.o.) | ED50: 0.082 mg/kg (1 hr protection) | Inhibition of diarrhea | |
| Castor Oil-Induced Diarrhea | Rat | Oral (p.o.) | ED50: 0.42 mg/kg (2 hr protection) | Inhibition of diarrhea | |
| Castor Oil-Induced Diarrhea | Rat | Oral (p.o.) | 0.31 mg/kg (50% reduction in stool weight) | Reduction in stool weight | |
| Prostaglandin E1-Induced Diarrhea | Rat | Oral (p.o.) | ED50: 0.24 mg/kg (2 hr protection) | Inhibition of diarrhea | |
| Charcoal Meal Intestinal Transit | Mouse | Oral (p.o.) | ID120: 0.8 mg/kg | 20% inhibition of charcoal transport for 120 min | |
| Charcoal Meal Intestinal Transit | Mouse | Subcutaneous (s.c.) | ID50: 1.6 mg/kg | Inhibition of gastrointestinal transit |
Experimental Protocols
Castor Oil-Induced Diarrhea Model
This is a widely used model for screening antidiarrheal agents. The active metabolite of castor oil, ricinoleic acid, irritates the intestinal mucosa, leading to increased peristalsis and fluid secretion.
Materials:
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Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] or distilled water)
-
Castor oil
-
Oral gavage needles
-
Cages with absorbent paper lining
Procedure:
-
Fast the rats for 18-24 hours with free access to water.
-
Randomly divide the animals into experimental groups (vehicle control, this compound, and positive control e.g., loperamide). A minimum of 6 animals per group is recommended.
-
Administer this compound or the vehicle orally (p.o.) via gavage.
-
One hour after drug administration, orally administer 1.0 mL of castor oil to each rat.
-
Individually house the rats in cages lined with pre-weighed absorbent paper.
-
Observe the animals for the onset of diarrhea (first diarrheal dropping) and the total number and weight of diarrheal feces for a period of 4 hours.
-
The absorbent paper can be changed and weighed at regular intervals.
-
Calculate the percentage inhibition of defecation and the reduction in the weight of diarrheal feces compared to the vehicle control group.
Caption: Experimental workflow for the castor oil-induced diarrhea model.
Prostaglandin E2 (PGE2)-Induced Diarrhea Model
This model is useful for investigating compounds with anti-secretory mechanisms, as prostaglandins are potent stimulators of intestinal fluid and electrolyte secretion.
Materials:
-
Male Swiss albino or BALB/c mice (20-25 g)
-
This compound
-
Vehicle (e.g., saline)
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Prostaglandin E2 (PGE2)
-
Oral gavage and subcutaneous/intravenous injection needles and syringes
-
Cages with absorbent paper lining
Procedure:
-
Fast the mice for 12-18 hours with free access to water.
-
Randomly assign the animals to experimental groups.
-
Administer this compound or the vehicle orally (p.o.).
-
Thirty minutes after drug administration, administer PGE2 intravenously (i.v.) or subcutaneously (s.c.).
-
Place the mice in individual cages and observe for the presence of diarrhea for up to 4 hours.
-
Record the number of mice exhibiting diarrhea in each group and calculate the percentage of protection.
Charcoal Meal Intestinal Transit Test
This protocol assesses the effect of this compound on gastrointestinal motility.
Materials:
-
Rats or mice
-
This compound
-
Vehicle
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia or 0.5% CMC)
-
Oral gavage needles
Procedure:
-
Fast the animals for 18-24 hours (rats) or 12-18 hours (mice) with free access to water.
-
Administer this compound or the vehicle orally.
-
Thirty to sixty minutes after drug administration, orally administer 1.0 mL (rats) or 0.5 mL (mice) of the charcoal meal.
-
After a set time (e.g., 30-60 minutes), euthanize the animals by cervical dislocation.
-
Carefully dissect the abdomen and expose the small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the percentage of intestinal transit as: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
Calculate the percentage inhibition of intestinal transit compared to the vehicle control group.
Caption: Experimental workflow for the charcoal meal intestinal transit test.
Conclusion
This compound, as a prodrug of loperamide, is a valuable tool for preclinical studies of diarrhea. The protocols and data presented here, primarily based on its active metabolite loperamide, provide a comprehensive guide for its evaluation in various rodent models. Adherence to these standardized procedures will enhance the reliability and reproducibility of preclinical antidiarrheal research. The provided diagrams offer a clear visual representation of the mechanism of action and experimental workflows, aiding in the design and execution of these studies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Loperamide Oxide In Vitro
Welcome to the technical support center for loperamide oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from loperamide?
A1: this compound is a prodrug of loperamide, an established anti-diarrheal agent.[1][2] The key difference is that this compound is pharmacologically inactive until it is converted into its active form, loperamide. This conversion is primarily a reduction reaction carried out by the anaerobic microflora present in the lower gastrointestinal tract.[1][3] In many standard in vitro cell culture environments, this conversion will not occur without the specific addition of gut contents or relevant microflora.
Q2: What is the primary mechanism of action of this compound's active metabolite, loperamide?
A2: The active form, loperamide, is a µ-opioid receptor agonist.[4] It binds to these receptors in the myenteric plexus of the intestinal wall, which inhibits the release of neurotransmitters like acetylcholine and prostaglandins. This action reduces gut motility and peristalsis, allowing for increased absorption of fluids and electrolytes. Loperamide is also a well-known substrate of P-glycoprotein (P-gp), an efflux transporter that limits its entry into the central nervous system.
Q3: In which in vitro systems can I expect to see the activity of this compound?
A3: this compound will only be active in in vitro systems that facilitate its reduction to loperamide. This includes:
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Anaerobic cultures containing intestinal microflora from rats, dogs, or humans.
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Systems using gut contents, particularly from the cecum, where reductase activity is highest.
-
Co-culture models that include specific anaerobic bacteria capable of performing the reduction.
In sterile monoculture cell lines (e.g., Caco-2, HepG2), this compound will likely show little to no activity, as the necessary converting enzymes are absent. For these systems, using loperamide directly may be more appropriate depending on the experimental goals.
Q4: What concentrations of loperamide (the active metabolite) are typically cytotoxic?
A4: Studies on various human cancer cell lines have shown loperamide to have cytotoxic effects. The 50% inhibitory concentration (IC₅₀) values are generally in the micromolar range. For example, IC₅₀ values have been reported as 11.8 µM in U2OS (osteosarcoma), 23.6 µM in MCF7 (breast cancer), and up to 41.4 µM in H460 (lung cancer) cells after a 24-hour treatment.
Troubleshooting Guide
Problem 1: No observable effect after applying this compound to my cell culture.
| Possible Cause | Suggested Solution |
| Lack of Prodrug Conversion: Your in vitro system (e.g., sterile cell line) lacks the necessary gut microflora to reduce this compound to active loperamide. | 1. If studying the prodrug's activation is the goal, introduce components that facilitate conversion, such as preparations of cecal contents under anaerobic conditions. 2. If studying the downstream effects of the active compound is the goal, consider using loperamide directly in your experiments. |
| Absence of Target Receptors: The cell line you are using may not express the µ-opioid receptor, which is the primary target of active loperamide. | 1. Verify the expression of the µ-opioid receptor (OPRM1 gene) in your cell line using methods like RT-qPCR or Western blotting. 2. Select a cell line known to express the target receptor. |
| P-glycoprotein (P-gp) Efflux: If your cells have high P-gp expression (like Caco-2 cells), the active loperamide may be efficiently pumped out of the cell, preventing it from reaching its intracellular target concentration. | 1. Measure the efflux ratio in a bidirectional transport assay (see Experimental Protocols). An efflux ratio greater than 2 suggests active efflux. 2. Co-administer a known P-gp inhibitor, such as verapamil or cyclosporine A, to confirm that the lack of effect is due to P-gp-mediated efflux. |
Problem 2: High variability or poor reproducibility in experimental results.
| Possible Cause | Suggested Solution |
| Inconsistent Prodrug Conversion Rate: The metabolic activity of gut flora preparations can vary between batches. The conversion process is also sensitive to oxygen. | 1. Strictly maintain anaerobic conditions for all experiments involving gut flora. The presence of oxygen can diminish reductase activity. 2. Standardize the preparation method for gut contents to minimize batch-to-batch variation. |
| Poor Compound Solubility: Loperamide is a highly lipophilic compound and may precipitate in aqueous culture media, leading to inconsistent effective concentrations. | 1. Prepare stock solutions in an appropriate organic solvent like DMSO. 2. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells. 3. Always include a vehicle control (medium with the same final solvent concentration) in your experimental design. |
| Cell Monolayer Integrity Issues (for permeability assays): Inconsistent Caco-2 cell monolayer integrity will lead to variable permeability measurements. | 1. Regularly measure the Transepithelial Electrical Resistance (TEER) to ensure the monolayer is confluent and tight junctions are properly formed before starting the experiment. 2. Discard any monolayers that do not meet the established TEER threshold for your laboratory. |
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of loperamide (the active metabolite of this compound) against various cancer cell lines.
Table 1: IC₅₀ Values of Loperamide in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC₅₀ (µM) | Reference |
| U2OS | Osteosarcoma | 24 h | 11.8 ± 2.8 | |
| MCF7 | Breast Cancer | 24 h | 23.6 ± 2.5 | |
| HepG2 | Liver Cancer | 24 h | 23.7 ± 1.3 | |
| SMMC7721 | Liver Cancer | 24 h | 24.2 ± 2.1 | |
| SPC-A1 | Lung Cancer | 24 h | 25.9 ± 3.1 | |
| SKOV3-DDP | Ovarian Cancer | 24 h | 27.1 ± 2.5 | |
| ACHN | Kidney Cancer | 24 h | 28.5 ± 3.4 | |
| SGC7901 | Gastric Cancer | 24 h | 35.4 ± 3.5 | |
| H460 | Lung Cancer | 24 h | 41.4 ± 2.1 | |
| OECM-1 | Oral Squamous Cell Carcinoma | 48 h | 37.69 | |
| OECM-1 | Oral Squamous Cell Carcinoma | 72 h | 34.29 |
Table 2: IC₅₀ Values of Loperamide in Canine Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| D-17 | Osteosarcoma | ~7.2 | |
| CML-1 | Myeloid Leukemia | ~10 | |
| CTAC | Thyroid Carcinoma | ~27 | |
| CMT-12 | Mammary Carcinoma | ~27 |
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This assay is used to determine the intestinal permeability of a compound and to identify whether it is a substrate of efflux transporters like P-glycoprotein.
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto semi-permeable filter supports (e.g., Transwell® inserts) at a density of approximately 60,000 cells/cm².
-
Cell Culture & Differentiation: Culture the cells for 21-25 days in a suitable medium, replacing the medium every 2-3 days. The cells will differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.
-
Monolayer Integrity Assessment: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A high TEER value confirms the integrity of the tight junctions.
-
Transport Experiment (Apical to Basolateral - A→B):
-
Wash the monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound (this compound or loperamide) to the apical (upper) compartment.
-
Add fresh transport buffer to the basolateral (lower) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both compartments.
-
-
Transport Experiment (Basolateral to Apical - B→A):
-
Perform the same steps as above, but add the test compound to the basolateral compartment and sample from the apical compartment. This measures the rate of efflux.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a sensitive analytical method, typically LC-MS/MS.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration.
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
-
An ER > 2 suggests the compound is a substrate for active efflux.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT/AlamarBlue)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (or loperamide) prepared by serial dilution. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Reagent Addition:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Then, add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the crystals.
-
For AlamarBlue Assay: Add AlamarBlue reagent directly to the wells and incubate for 1-6 hours.
-
-
Data Acquisition:
-
MTT: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
AlamarBlue: Measure fluorescence (e.g., 530 nm excitation, 600 nm emission) or absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Visualizations
Caption: this compound activation and mechanism of action pathway.
Caption: Experimental workflow for a Caco-2 permeability assay.
References
- 1. Reduction of the prodrug this compound to its active drug loperamide in the gut of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound in acute diarrhoea: a double-blind, placebo-controlled trial. The Dutch Diarrhoea Trialists Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Loperamide | C29H33ClN2O2 | CID 3955 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Loperamide Oxide in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of loperamide oxide in aqueous solutions.
Troubleshooting Guide
This guide addresses common challenges encountered during the preparation and handling of this compound solutions for experimental use.
Issue 1: Precipitation or Cloudiness in Aqueous Buffer
Question: My this compound solution, which was clear after diluting an organic stock, has become cloudy or formed a precipitate. What is causing this and how can I resolve it?
Answer:
Precipitation is a common issue, likely stemming from the poor aqueous solubility of this compound, a characteristic it shares with its parent compound, loperamide. The solubility is significantly influenced by pH.
Possible Causes & Solutions:
-
pH of the Buffer: this compound, being a weakly basic N-oxide, is expected to have greater solubility in acidic conditions. If your aqueous buffer is neutral or alkaline, the solubility will be markedly lower, leading to precipitation.
-
Solution: If your experimental design permits, use a buffer with a slightly acidic pH (e.g., pH 4-6) to enhance solubility.
-
-
Insufficient Co-solvent: The proportion of the organic solvent from your stock solution may be too low in the final aqueous solution to keep the compound dissolved.
-
Solution: Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in your final working solution. However, always consider the tolerance of your experimental system (e.g., cell cultures) to the specific co-solvent.
-
-
High Final Concentration: Your target concentration may exceed the solubility limit of this compound in the chosen aqueous medium.
-
Solution: Lower the final concentration of your working solution to remain within its solubility threshold.
-
-
Slow Dissolution: The kinetics of dissolution might be slow, and what appears to be precipitation could be undissolved compound.
-
Solution: When preparing the aqueous solution, add the organic stock solution dropwise to the aqueous buffer while vortexing to promote rapid mixing and dissolution.[1]
-
Issue 2: Inconsistent Experimental Results and Suspected Degradation
Question: I am observing variability in my experimental outcomes, suggesting my this compound solution may be degrading over time. How can I identify and prevent this?
Answer:
This compound, as a prodrug, is designed to be converted to loperamide.[2][3] This conversion, along with other degradation pathways, can occur in vitro, leading to inconsistent results. The primary degradation pathway in aqueous solution is likely reduction to loperamide, but hydrolysis and oxidation are also potential concerns, especially under stress conditions.
Key Degradation Pathways & Prevention:
-
Reduction to Loperamide: The N-oxide functional group is susceptible to reduction. This can be influenced by components in the solution or exposure to light.
-
Hydrolysis: While loperamide is known to be sensitive to acidic conditions, the stability of the N-oxide bond under different pH conditions should also be considered.
-
Prevention: Avoid strongly acidic or basic buffers if possible. If extreme pH is necessary, use the solution immediately after preparation.
-
-
Oxidation: Although an N-oxide, further oxidation at other sites on the molecule can occur.
-
Prevention: Avoid sources of oxidative stress, such as peroxide contaminants in excipients. Using high-purity solvents and reagents is recommended.
-
To confirm degradation, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used to separate and quantify this compound and its potential degradants, including loperamide.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in organic solvents like DMSO and ethanol. It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in a high-purity organic solvent.
-
Example Protocol for 10 mM Stock in DMSO:
-
Weigh the required amount of this compound powder.
-
Add the calculated volume of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
-
Q2: What are the recommended storage conditions for this compound?
A2:
-
Solid Form: Store the powder at -20°C for long-term stability (months to years). Some suppliers also indicate storage at 2-8°C is acceptable for shorter periods.
-
Organic Stock Solutions: Store aliquots at -20°C. These are generally stable for several months.
-
Aqueous Working Solutions: Due to limited stability and potential for precipitation, it is strongly recommended to prepare aqueous solutions fresh on the day of use and not to store them.
Q3: Is this compound sensitive to light?
Q4: What analytical methods can be used to assess the stability of this compound?
A4: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most suitable approach. Such a method should be able to separate this compound from its primary potential degradant, loperamide, as well as other byproducts. Method development would likely start from existing methods for loperamide.
Quantitative Data Summary
Specific quantitative stability data for this compound in aqueous solutions is limited in publicly available literature. However, data from forced degradation studies of its parent drug, loperamide hydrochloride , can provide insight into potential sensitivities.
Table 1: Solubility of Loperamide Hydrochloride in Various Solvents (Data can be used as an estimate for this compound solubility behavior)
| Solvent | Approximate Solubility | Reference |
| Ethanol | ~10 mg/mL | |
| DMSO | ~2.5 mg/mL | |
| Dimethylformamide (DMF) | ~2.5 mg/mL | |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL |
Table 2: Degradation Kinetics of Loperamide Hydrochloride in Acidic Solution (This data highlights the sensitivity to acid, a potential concern for this compound as well)
| HCl Concentration (mol/dm³) | Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t½) (min) | Reference |
| 0.1 | 25 | 1.0 x 10⁻⁶ | 11550 | |
| 0.1 | 40 | 2.0 x 10⁻⁶ | 5775 | |
| 1.0 | 25 | 1.0 x 10⁻⁵ | 1155 | |
| 1.0 | 40 | 2.5 x 10⁻⁵ | 462 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products and pathways.
Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system with UV detector
-
pH meter, water bath, photostability chamber
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL). Dilute with water or an appropriate buffer to a final concentration suitable for the stress tests (e.g., 100 µg/mL).
-
Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C). Withdraw samples at defined time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with HCl.
-
Oxidative Degradation: Mix equal volumes of the this compound solution and 3% H₂O₂. Keep the mixture at room temperature. Withdraw and dilute samples at defined time points for HPLC analysis.
-
Thermal Degradation: Incubate the this compound solution in a light-protected container at an elevated temperature (e.g., 60°C). Withdraw and dilute samples at defined time points for HPLC analysis.
-
Photolytic Degradation: Expose the this compound solution in a transparent container to a light source in a photostability chamber. Keep a control sample wrapped in aluminum foil in the same chamber. After a defined period, analyze both the exposed and control samples by HPLC.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Monitor the chromatograms for a decrease in the this compound peak and the appearance of new peaks (degradation products), paying special attention to the retention time corresponding to loperamide.
Visualizations
Caption: Potential degradation pathways of this compound in aqueous solution.
References
- 1. benchchem.com [benchchem.com]
- 2. Reduction of the prodrug this compound to its active drug loperamide in the gut of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in acute diarrhoea: a double-blind, placebo-controlled trial. The Dutch Diarrhoea Trialists Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Loperamide Oxide In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with loperamide oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from loperamide?
This compound is a prodrug of loperamide, an established anti-diarrheal agent.[1][2][3] The key difference is that this compound is pharmacologically inactive and must be converted to its active form, loperamide, in the body. This conversion primarily occurs through reduction by anaerobic bacteria within the lower gastrointestinal (GI) tract.[3][4] This targeted activation is designed to deliver the active drug more specifically to the colon, potentially improving efficacy and tolerability by reducing systemic absorption compared to direct administration of loperamide.
Q2: What is the mechanism of action of loperamide, the active metabolite?
Loperamide is a potent µ-opioid receptor agonist. It acts on the µ-opioid receptors in the myenteric plexus of the intestinal wall. This binding inhibits the release of neurotransmitters like acetylcholine and prostaglandins, which in turn decreases the tone and propulsive motility of the intestinal smooth muscles. The result is an increased intestinal transit time, allowing for greater absorption of water and electrolytes from the fecal matter and a reduction in diarrheal symptoms.
Q3: Is there a risk of central nervous system (CNS) opioid effects with this compound?
Under normal therapeutic doses, loperamide exhibits minimal CNS effects because it is a substrate for P-glycoprotein, an efflux transporter that actively removes it from the brain. However, at extremely high doses, these transporters can become saturated, potentially allowing loperamide to cross the blood-brain barrier and cause central opioid effects, including respiratory depression and cardiotoxicity. Since this compound results in lower systemic concentrations of loperamide, the risk is theoretically lower but not absent, especially in cases of extreme overdose.
Troubleshooting Guide: Common Pitfalls & Solutions
This guide addresses specific issues that may arise during your in vivo experiments with this compound.
Pitfall 1: High Variability in Efficacy and Inconsistent Results
Question: Why am I observing significant variability in the anti-diarrheal effect of this compound between animals or between studies?
Answer: The most significant pitfall in this compound studies is the variability in its conversion to active loperamide. This is primarily due to differences in the composition and metabolic activity of the gut microbiota among individual animals.
Troubleshooting Steps:
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Standardize Animal Source and Acclimatization:
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Source animals from a single, reputable vendor to minimize baseline microbiota differences.
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Ensure a consistent and adequate acclimatization period (e.g., 7 days) under controlled environmental conditions (diet, light cycle, temperature) before starting the experiment.
-
-
Consider Animal Strain and Gut Microbiome Status:
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Be aware that different rodent strains can harbor distinct gut microbial communities.
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Antibiotic pre-treatment will ablate the gut flora and prevent the conversion of this compound, leading to a complete loss of efficacy. This can be used as a negative control to confirm the mechanism.
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Germ-free animals will not be able to convert the prodrug, making them unsuitable for efficacy studies unless the goal is to study the unconverted compound itself.
-
-
Control for Diet:
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Diet has a profound impact on the gut microbiome. Use a standardized, fixed-formula diet for all animals throughout the acclimatization and study periods.
-
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Increase Sample Size:
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To account for inherent biological variability, a larger number of animals per group (n=8-10) may be necessary to achieve statistical power.
-
Pitfall 2: Poor Compound Solubility and Formulation Issues
Question: My this compound formulation appears to be unstable or not dissolving properly. How can I prepare a suitable vehicle for oral administration?
Answer: Loperamide and its oxide form are poorly soluble in water, which can lead to inaccurate dosing and variable absorption. The stability of the formulation is also critical, as improper storage can lead to degradation or crystallization, further reducing bioavailability.
Troubleshooting Steps:
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Select an Appropriate Vehicle:
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A common vehicle for poorly soluble compounds is a suspension. A 5% solution of Tween 80 in water or 0.9% saline is often used to ensure a uniform suspension.
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Always prepare the formulation fresh on the day of the experiment to avoid degradation.
-
-
Ensure Homogeneity:
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Use a vortex mixer or sonicator to ensure the compound is evenly suspended before each animal is dosed.
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Administer the formulation via oral gavage to ensure accurate delivery of the intended dose.
-
-
Conduct Stability Studies:
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If the formulation needs to be stored, conduct stability tests under the intended storage conditions (e.g., 4°C). Check for signs of precipitation, crystallization, or changes in concentration over time.
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Pitfall 3: Unexpected Results in Gastrointestinal Motility Assays
Question: I am not seeing the expected decrease in GI motility in my charcoal meal transit assay. What could be going wrong?
Answer: The charcoal meal transit assay can be influenced by several experimental factors, leading to misleading results.
Troubleshooting Steps:
-
Standardize Fasting Period:
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The fasting state of the animals significantly impacts baseline GI transit. An 18-24 hour fast is typical to empty the GI tract. Ensure this is consistent across all experimental groups. Baseline transit is significantly greater in fasted versus fed rats.
-
-
Timing of Administration:
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The timing between drug administration and the charcoal meal is critical. Typically, the test compound is given 60 minutes before the charcoal meal.
-
-
Volume and Consistency of Charcoal Meal:
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The volume and composition of the charcoal meal (e.g., 10% charcoal in 5% gum acacia) should be consistent for all animals. Administer a precise volume based on animal weight.
-
-
Observation Period:
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The time between charcoal administration and euthanasia must be strictly controlled (e.g., 30 minutes). After sacrifice, the small intestine should be removed promptly to prevent post-mortem movement of the charcoal.
-
Quantitative Data Summary
The following tables provide a summary of quantitative data from in vivo studies for loperamide and this compound. Direct comparison should be made with caution as experimental conditions may vary between studies.
Table 1: Anti-diarrheal Efficacy of Loperamide in Rodent Models
| Parameter | Value | Animal Model | Induction Agent | Reference |
| ED₅₀ (1-hr protection) | 0.082 mg/kg, p.o. | Rat | Castor Oil | |
| ED₅₀ (2-hr protection) | 0.42 mg/kg, p.o. | Rat | Castor Oil | |
| ID₁₂₀ | 0.8 mg/kg, p.o. | Mouse | Charcoal Meal | |
| Therapeutic Dose Range | 2-5 mg/kg, p.o. | Rat | Castor Oil |
ED₅₀: Effective dose producing a 50% response. ID₁₂₀: Dose producing ≥20% inhibition of charcoal transport for 120 min.
Table 2: Dosing of this compound in Clinical and Preclinical Studies
| Dose | Species | Study Type | Notes | Reference |
| 0.5 mg & 1 mg | Human | Acute Diarrhea | 1 mg dose was found to be effective. | |
| 2 mg & 4 mg | Human | Jejunal Motor Activity | 4 mg dose significantly increased contractions. | |
| 4 mg (twice daily) | Human | Chronic Diarrhea | Prolonged whole-gut transit time. |
Experimental Protocols
Protocol 1: Castor Oil-Induced Diarrhea Model in Rats
This model assesses the anti-diarrheal efficacy of a test compound.
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Animal Preparation:
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Use male Wistar or Sprague-Dawley rats (180-220g).
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Fast the animals for 18-24 hours before the experiment, with free access to water.
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Grouping and Dosing:
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Randomly divide animals into groups (n=6-10 per group):
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Vehicle Control: Administer the selected vehicle (e.g., 5% Tween 80 in water).
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Positive Control: Loperamide (e.g., 2-5 mg/kg, p.o.).
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Test Groups: this compound at various doses.
-
-
Administer all substances orally via gavage.
-
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Induction of Diarrhea:
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One hour after drug administration, induce diarrhea by administering castor oil (1-2 mL per rat) orally.
-
-
Observation and Data Collection:
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House animals individually in cages lined with pre-weighed absorbent paper.
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Observe for 4-6 hours.
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Record the following parameters:
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Onset of Diarrhea: Time to the first diarrheic stool.
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Number of Wet Feces: Total count of unformed, watery stools.
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Total Fecal Output: Weigh the absorbent paper at the end of the observation period and subtract the initial weight.
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-
-
Data Analysis:
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Calculate the percentage inhibition of diarrhea for each group compared to the vehicle control.
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Analyze data using appropriate statistical methods (e.g., ANOVA).
-
Visualizations
Signaling and Metabolic Pathways
Experimental Workflow: Castor Oil Model
Troubleshooting Logic: High Data Variability
References
- 1. Normalization of small intestinal propulsion with loperamide-like antidiarrheals in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gut Microbiome Interactions with Drug Metabolism, Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of fasting on evaluation of gastrointestinal transit with charcoal meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Pharmacological studies of loperamide, an anti-diarrheal agent. I. Effects on diarrhea induced by castor oil and prostaglandin E. (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Loperamide oxide assay interference from metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with loperamide oxide and its metabolites. The information aims to address common issues encountered during experimental assays.
FAQs and Troubleshooting Guides
Immunoassay Troubleshooting
Q1: Our fentanyl/buprenorphine immunoassay is showing a positive result for a sample from a patient who denies using these substances but is taking an over-the-counter antidiarrheal medication. Could loperamide be the cause?
A1: Yes, it is highly probable that loperamide and its major metabolites, N-desmethyl loperamide (dLop) and N-didesmethyl loperamide (ddLop), are causing a false-positive result. Several commercially available fentanyl and buprenorphine immunoassays are known to exhibit cross-reactivity with loperamide and its metabolites at high concentrations[1][2][3][4][5]. It is crucial to confirm any positive immunoassay results with a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Q2: We are observing unexpected positive results in our opioid screening panel. How can we determine if loperamide or its metabolites are the source of interference?
A2: To investigate potential interference from loperamide, you can perform a cross-reactivity study by spiking known concentrations of loperamide, N-desmethyl loperamide, and N-didesmethyl loperamide into drug-free urine and analyzing them with your immunoassay. If you observe a positive result, it indicates cross-reactivity. For definitive identification, the sample should be analyzed using a confirmatory method like LC-MS/MS, which can distinguish between loperamide, its metabolites, and the target opioids.
Q3: Does this compound also cause interference in immunoassays?
A3: While specific studies on the cross-reactivity of this compound in common immunoassays are not widely published, its structural similarity to loperamide suggests a potential for interference. This compound is a prodrug that is converted to loperamide in the body. Therefore, the presence of loperamide and its metabolites is expected in patient samples after administration of this compound. It is recommended to validate the specificity of your assay by testing for cross-reactivity with this compound if its presence is suspected in your samples.
Chromatography (HPLC, LC-MS/MS) Troubleshooting
Q4: We are having difficulty separating loperamide from its N-desmethyl metabolite in our HPLC-UV assay. What can we do to improve the resolution?
A4: Optimizing the mobile phase composition and pH is critical for achieving good separation. For loperamide and its metabolites, a reverse-phase C18 column is commonly used. You can try adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Modifying the pH of the mobile phase can alter the ionization state of the analytes and improve separation. Additionally, ensure that your column is not overloaded and is in good condition.
Q5: Our LC-MS/MS results for loperamide show poor peak shape and inconsistent retention times. What are the likely causes and solutions?
A5: Poor peak shape and retention time variability in LC-MS/MS analysis can stem from several factors.
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Sample Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte. Ensure your sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is effective at removing interfering substances.
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Mobile Phase Incompatibility: Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to prevent peak distortion.
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Column Equilibration: Inadequate column equilibration between injections can lead to shifting retention times. Ensure sufficient time for the column to return to the initial conditions before the next injection.
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Ion Source Contamination: A dirty ion source can lead to poor sensitivity and peak shape. Regular cleaning and maintenance of the mass spectrometer are essential.
Q6: We suspect in-source fragmentation or conversion of this compound to loperamide in our LC-MS/MS assay. How can we investigate and mitigate this?
A6: In-source conversion of N-oxides can be a challenge in LC-MS/MS analysis. To investigate this, you can infuse a pure standard of this compound directly into the mass spectrometer and observe if the parent loperamide ion is generated at different source conditions (e.g., temperature, voltages). To mitigate this, use the mildest possible ionization conditions that still provide adequate sensitivity. Optimizing the cone voltage and collision energy is crucial. Additionally, ensure that the sample preparation and storage conditions are not contributing to the degradation of this compound.
Quantitative Data on Immunoassay Cross-Reactivity
The following tables summarize the reported cross-reactivity of loperamide and its metabolites in various fentanyl and buprenorphine immunoassays.
Table 1: Minimum Concentrations of Loperamide and its Metabolites Causing Positive Results in Fentanyl Immunoassays
| Compound | Thermo DRI Fentanyl Assay (mg/L) | Immunalysis Fentanyl Assay (mg/L) | Immunalysis SEFRIA Fentanyl Assay (mg/L) |
| Loperamide | > 5.72 | > 23.7 | 14.7 |
| N-desmethyl loperamide (dLop) | > 6.9 | > 35.7 | 13.1 |
| N-didesmethyl loperamide (ddLop) | 33.1 | Not Reactive | 17.0 |
Table 2: Minimum Concentration of N-desmethyl loperamide (dLop) Causing a Positive Result in a Buprenorphine Immunoassay
| Compound | Thermo CEDIA Buprenorphine Assay (mg/L) |
| N-desmethyl loperamide (dLop) | > 12.2 |
Note: Some assays, such as the Abbott iCassette, ARK Fentanyl II, and Lin-Zhi LZI II fentanyl assays, have shown no cross-reactivity to loperamide or its metabolites.
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Determination of Loperamide and its Metabolites in Human Plasma
This protocol is a composite of methodologies described in the literature.
1. Sample Preparation (Liquid-Liquid Extraction)
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To 1.0 mL of human plasma in a polypropylene tube, add a suitable internal standard (e.g., methadone-d3).
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Add 1.0 mL of 0.1 M sodium hydroxide to alkalize the sample.
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Add 5.0 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
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LC System: Agilent 1200 series or equivalent
-
Column: Zorbax Eclipse XDB-C8 (4.6 x 150 mm, 5 µm) or equivalent
-
Mobile Phase: A mixture of acetonitrile, methanol, and 4 mM ammonium acetate (pH 4.6)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
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Mass Spectrometer: API 4000 triple quadrupole or equivalent
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Loperamide: m/z 477.2 -> 266.2
-
N-desmethyl loperamide: m/z 463.2 -> 252.2
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N-didesmethyl loperamide: m/z 449.2 -> 238.2
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Methadone-d3 (IS): m/z 313.2 -> 268.2
-
Visualizations
Caption: Metabolic pathway of this compound to its active form and metabolites.
Caption: Troubleshooting workflow for unexpected immunoassay positive results.
References
- 1. scispace.com [scispace.com]
- 2. Evaluating Updated Fentanyl Immunoassays for Loperamide Interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Opioid Hiding in Plain Sight: Loperamide-Induced False-Positive Fentanyl and Buprenorphine Immunoassay Results. | Semantic Scholar [semanticscholar.org]
- 4. An Opioid Hiding in Plain Sight: Loperamide-Induced False-Positive Fentanyl and Buprenorphine Immunoassay Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Improving the solubility of loperamide oxide for cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using loperamide oxide in their cell culture experiments.
Troubleshooting Guide
Researchers may encounter challenges with the solubility of this compound. This guide provides potential solutions to common issues.
Issue: Precipitate Forms When Adding this compound to Cell Culture Medium
| Possible Cause | Recommendation |
| Low Solubility in Aqueous Solutions | This compound, similar to its parent compound loperamide, is sparingly soluble in aqueous solutions. It is recommended to first dissolve it in an organic solvent before preparing the final working concentration in your cell culture medium. |
| Solvent Choice | The choice of solvent can significantly impact solubility. Dimethyl sulfoxide (DMSO) and ethanol are common choices for compounds with poor water solubility.[1] |
| Final Solvent Concentration | The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤0.5% for DMSO) to avoid solvent-induced cytotoxicity. |
| Temperature | Ensure the cell culture medium is at 37°C before adding the this compound stock solution. Adding a cold stock solution to a warm medium can sometimes cause precipitation. |
| pH of the Medium | The pH of your culture medium can influence the solubility of the compound. Ensure your medium is properly buffered. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?
A1: Based on the solubility of the parent compound, loperamide, and information from suppliers, Dimethyl sulfoxide (DMSO) and ethanol are the recommended organic solvents for preparing a stock solution of this compound.[1][2] Loperamide hydrochloride has a solubility of approximately 10 mg/mL in ethanol and 2.5 mg/mL in DMSO.[1] this compound is also known to be soluble in DMSO.[2]
Q2: How do I prepare a stock solution of this compound?
Q3: What is the maximum concentration of DMSO or ethanol that is safe for my cells?
A3: The maximum tolerated concentration of organic solvents like DMSO and ethanol is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) and ethanol at or below 0.1% (v/v) in your cell culture medium to minimize solvent-induced toxicity. It is always recommended to include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Q4: My this compound solution appears cloudy or has a precipitate after dilution in the medium. What should I do?
A4: Cloudiness or precipitation upon dilution indicates that the solubility limit of this compound in the final solution has been exceeded. Here are a few troubleshooting steps:
-
Lower the final concentration: Try using a lower final concentration of this compound in your experiment.
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Increase the solvent concentration (with caution): You can try slightly increasing the final solvent concentration, but be mindful of potential cytotoxicity. Always run a vehicle control.
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Use a different solvent: If you are using ethanol, consider trying DMSO, as it is a stronger solvent for many organic compounds.
-
Gentle warming and mixing: After diluting the stock solution, gently warm the medium to 37°C and mix thoroughly to aid dissolution.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in an organic solvent like DMSO should be stored at -20°C for long-term storage and at 4°C for short-term storage (days to weeks). It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides solubility information for the parent compound, loperamide hydrochloride, which can serve as a useful reference.
| Solvent | Loperamide Hydrochloride Solubility | Reference |
| Ethanol | ~10 mg/mL | |
| Dimethyl sulfoxide (DMSO) | ~2.5 mg/mL | |
| Dimethyl formamide (DMF) | ~2.5 mg/mL | |
| Water | Practically insoluble | |
| 1:1 solution of ethanol:PBS (pH 7.2) | ~0.5 mg/mL |
Note: The solubility of this compound is expected to be similar to loperamide, but empirical testing is recommended.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 493.04 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
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Sterile microcentrifuge tubes
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Vortex mixer
Procedure:
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Calculate the mass of this compound required to make a 10 mM stock solution. For 1 mL of a 10 mM solution, you will need 4.93 mg of this compound.
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Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
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Add the appropriate volume of DMSO to the tube.
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Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution.
-
Once dissolved, the stock solution can be stored at -20°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol describes the dilution of the this compound stock solution to the final working concentration in the cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration. For example, to make 10 mL of a 10 µM working solution, you would add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium.
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Add the calculated volume of the stock solution to the pre-warmed cell culture medium.
-
Mix gently by pipetting up and down or by swirling the flask/plate.
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The final concentration of DMSO in this example would be 0.1%, which is generally well-tolerated by most cell lines.
-
Remember to include a vehicle control in your experiment (cell culture medium with the same final concentration of DMSO without this compound).
Visualizations
References
Technical Support Center: Loperamide Oxide Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of loperamide oxide during experimental procedures. By understanding the potential stability issues and implementing the recommended protocols, users can ensure the accuracy and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is cloudy after preparation. What is the cause and how can I fix it?
A1: this compound, similar to its active metabolite loperamide, has limited aqueous solubility, which is pH-dependent. Cloudiness or precipitation is likely due to the compound coming out of solution.
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Cause: The pH of your aqueous buffer may be too high, reducing solubility. The final concentration of this compound might also exceed its solubility limit in your chosen solvent system.
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Solution:
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Adjust pH: If your experimental conditions permit, use a slightly acidic buffer to prepare your aqueous solution.
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Use a Co-solvent: Prepare a stock solution in an organic solvent such as DMSO or ethanol. When preparing the final aqueous working solution, add the stock solution to the buffer slowly while vortexing to aid dissolution. Be mindful of the final concentration of the organic solvent to avoid adverse effects in your experimental system.
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Lower Concentration: If precipitation persists, reduce the final concentration of your this compound working solution.
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Q2: I am observing inconsistent results in my experiments. Could this compound be degrading in my solutions?
A2: Yes, inconsistent results can be a sign of compound degradation. This compound, like many pharmaceutical compounds, is susceptible to degradation under certain conditions. The primary degradation pathway of concern is its conversion to loperamide, but other degradation products may also form.
Q3: What are the primary factors that can cause this compound degradation?
A3: The main factors that can lead to the degradation of loperamide and, by extension, this compound include:
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pH: Both highly acidic and alkaline conditions can promote hydrolysis.
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Oxidation: this compound is susceptible to oxidative stress.
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Temperature: Elevated temperatures can accelerate the rate of degradation.
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Light: Exposure to light, particularly UV light, can induce photodegradation.
Q4: How should I store my this compound stock solutions?
A4: To ensure long-term stability, it is recommended to store stock solutions of this compound at -20°C.[1] Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q5: For how long are aqueous solutions of this compound stable?
A5: Due to its limited stability in aqueous solutions, it is best practice to prepare fresh aqueous working solutions of this compound for each experiment and use them promptly.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in Aqueous Buffer | Low aqueous solubility, pH of the buffer is too high, or the final concentration is above the solubility limit. | 1. Lower the pH of the aqueous buffer if experimentally feasible. 2. Increase the percentage of a co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your experimental system. 3. Reduce the final concentration of this compound. |
| Inconsistent Potency or Activity | Degradation of this compound to loperamide or other degradation products. | 1. Prepare fresh solutions before each experiment. 2. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 3. Maintain a controlled, cool temperature for your solutions during the experiment. 4. De-gas aqueous buffers to minimize dissolved oxygen and reduce oxidative degradation. |
| Appearance of Unknown Peaks in Analytical Assays (e.g., HPLC) | Formation of degradation products. | 1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. 2. Use a validated, stability-indicating analytical method to separate and quantify this compound from its degradants. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.
Materials:
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This compound
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Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade methanol
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HPLC-grade water
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HPLC system with UV detector
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pH meter
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Water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[1]
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[1]
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Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours in a light-protected container.[1]
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Photolytic Degradation: Expose 1 mL of the stock solution in a transparent container to light in a photostability chamber. Keep a control sample wrapped in aluminum foil in the same chamber.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of NaOH and HCl, respectively.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
Data Presentation: Summary of Stress Conditions for Forced Degradation
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | None | 60°C | 24 hours |
| Photolytic | Light Exposure | Room Temp | As per ICH guidelines |
Visualizations
This compound Degradation Pathways
The primary degradation pathway of this compound is its reduction to loperamide. Other potential degradation routes, inferred from studies on loperamide, include hydrolysis and oxidation.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Preventing Degradation
This workflow outlines the key steps to minimize this compound degradation during a typical experiment.
Caption: Recommended workflow to maintain this compound stability.
Logical Relationship of Factors Affecting Stability
This diagram illustrates the interplay of various factors that can lead to the degradation of this compound.
Caption: Key environmental factors influencing this compound degradation.
References
Loperamide Oxide Impurity Profiling and Analysis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the impurity profiling and analysis of loperamide oxide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of this compound?
A1: this compound is a prodrug of loperamide and its impurity profile can include both degradation products and process-related impurities.[1][2] Common impurities include:
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Loperamide: The active drug into which this compound is converted.[1]
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Loperamide N-Oxide Isomers (cis- and trans-): Geometric isomers of this compound that can be present.[3][4]
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N-Desmethyl Loperamide: A major metabolite of loperamide.
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Other Loperamide-Related Compounds: Various pharmacopoeial impurities of loperamide may also be present, such as Loperamide Impurity C, D, G, and H.
Q2: What are the typical stress conditions that lead to the degradation of this compound?
A2: Loperamide hydrochloride, a closely related compound, is known to be sensitive to acidic, oxidative, and thermal stress conditions. It is anticipated that this compound would exhibit similar sensitivities. Forced degradation studies are crucial to understanding the degradation pathways and forming potential degradation products.
Q3: Which analytical techniques are most suitable for this compound impurity profiling?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and cost-effective method for routine quality control and impurity profiling. For higher sensitivity and selectivity, especially in complex matrices or for trace-level impurities, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
HPLC Method Issues
Q: I am observing poor peak shape (tailing or fronting) for this compound and its impurities. What could be the cause and how can I fix it?
A: Poor peak shape in HPLC analysis of this compound can arise from several factors:
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Secondary Silanol Interactions: Residual silanols on the silica-based C18 column can interact with the basic amine groups in this compound and its impurities, leading to peak tailing.
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Solution:
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Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 3.2 with phosphoric acid) can suppress the ionization of silanol groups.
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Use of an Ion-Pairing Agent: Incorporating an ion-pairing agent like sodium 1-hexanesulfonate into the mobile phase can mask the silanol groups.
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End-capped Column: Employ a modern, well-end-capped C18 column to minimize silanol interactions.
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-
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Column Overload: Injecting too concentrated a sample can lead to peak fronting.
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Solution: Dilute your sample and reinject.
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Incompatible Injection Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.
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Solution: Dissolve and inject your sample in the initial mobile phase composition.
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Q: I am having difficulty separating the cis- and trans-isomers of Loperamide N-Oxide. What chromatographic parameters can I adjust?
A: Achieving baseline separation of geometric isomers can be challenging. Consider the following adjustments:
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Optimize Mobile Phase Composition:
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Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol). A lower percentage of the organic modifier can increase retention and improve resolution.
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Aqueous Phase pH: Fine-tune the pH of the aqueous portion of your mobile phase, as the ionization state of the molecules can influence their interaction with the stationary phase.
-
-
Change Column Chemistry:
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If a standard C18 column is not providing adequate separation, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.
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Lower the Temperature: Running the column at a lower temperature can sometimes enhance the resolution between closely eluting isomers.
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Reduce Flow Rate: A lower flow rate can increase the number of theoretical plates and improve separation, although it will also increase the run time.
LC-MS/MS Method Issues
Q: I am experiencing ion suppression in my LC-MS/MS analysis of this compound impurities, leading to poor sensitivity and reproducibility. What are the likely causes and solutions?
A: Ion suppression is a common matrix effect in LC-MS/MS. Here’s how to troubleshoot it:
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Improve Sample Preparation:
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Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to effectively remove interfering matrix components from your sample before injection.
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Liquid-Liquid Extraction (LLE): This can also be an effective technique for cleaning up complex samples.
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-
Optimize Chromatographic Separation:
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Ensure that your impurities of interest are chromatographically separated from the bulk of the matrix components. Adjusting the gradient profile can help elute matrix components where they do not co-elute with your analytes.
-
-
Use a Stable Isotope-Labeled Internal Standard:
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A stable isotope-labeled internal standard for this compound will co-elute with the analyte and experience the same degree of ion suppression, thus providing more accurate quantification.
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Reduce Matrix Load:
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Dilute the sample if the concentration of the analyte is high enough to still be detected. This will reduce the overall concentration of matrix components being introduced into the mass spectrometer.
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Experimental Protocols
Stability-Indicating HPLC Method for this compound Impurity Profiling
This method is a general starting point and may require optimization for your specific sample and instrument.
| Parameter | Specification |
| Column | Zodiac C18 (100 mm × 4.6 mm, 3.0 μm) or equivalent |
| Mobile Phase A | 0.05 M Tetrabutylammonium hydrogen phosphate buffer:Acetonitrile (80:20, v/v) |
| Mobile Phase B | 0.05 M Tetrabutylammonium hydrogen phosphate buffer:Acetonitrile (20:80, v/v) |
| Gradient Program | 0 min, 5% B; 15 min, 70% B; 17 min, 70% B; 19 min, 5% B; 24 min, 5% B |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Reference: This method is adapted from a stability-indicating method for loperamide hydrochloride and its impurities.
LC-MS/MS Method for Quantification of this compound
This method is suitable for the sensitive quantification of loperamide and can be adapted for its N-oxide impurities.
| Parameter | Specification |
| Column | ACE C18 (50 mm × 2.1 mm, 5 µm) or equivalent |
| Mobile Phase | Water:Methanol:Formic Acid (30:70:0.1, v/v/v) |
| Flow Rate | 0.75 mL/min |
| Injection Volume | 50 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Loperamide: m/z 477 → 266 (Quantifier), m/z 477 → 210 (Qualifier) |
Note: Specific transitions for this compound and its impurities would need to be determined by direct infusion of standards.
Quantitative Data Summary
The following table lists known impurities of loperamide and their chemical information. Acceptance criteria for these impurities in this compound would be defined by the relevant pharmacopoeia or internal specifications.
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Loperamide | 53179-11-6 | C₂₉H₃₃ClN₂O₂ | 477.04 |
| Loperamide trans-N-Oxide | 106900-12-3 | C₂₉H₃₃ClN₂O₃ | 493.04 |
| Loperamide cis-N-Oxide | 109572-89-6 | C₂₉H₃₃ClN₂O₃ | 493.04 |
| N-Desmethyl Loperamide | 66164-07-6 | C₂₈H₃₁ClN₂O₂ | 463.01 |
| N-Didesmethyl Loperamide | 66164-06-5 | C₂₇H₂₉ClN₂O₂ | 448.99 |
| Loperamide Impurity C | 39512-49-7 | C₁₁H₁₄ClNO | 211.69 |
| Loperamide Impurity D | 37743-41-2 | C₂₉H₃₄N₂O₂ | 442.59 |
| Loperamide Impurity G | 109572-89-6 | C₂₉H₃₃ClN₂O₃ | 493.04 |
| Loperamide Impurity H | 61299-42-1 | C₂₉H₃₁ClN₂O | 459.02 |
Visualizations
Caption: Experimental workflow for this compound impurity analysis.
Caption: Simplified potential degradation pathways of this compound.
References
Technical Support Center: Navigating Inconsistent Results in Loperamide Oxide Gut Motility Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with loperamide oxide in gut motility studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We observed significantly lower efficacy of this compound in our animal model compared to published data. What are the potential reasons?
A1: Inconsistent efficacy of this compound can stem from several factors, primarily related to its nature as a prodrug. This compound requires conversion to its active form, loperamide, by anaerobic bacteria in the lower gastrointestinal tract.[1] Therefore, any factor that alters the composition or metabolic activity of the gut microbiota can influence the drug's effectiveness.
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Gut Microbiota Composition: The specific strains of anaerobic bacteria responsible for the reduction of this compound can vary between individual animals and different animal facilities. Diet, age, and underlying health conditions can all impact the gut microbiome.[2][3]
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Animal Model: Different animal species and even strains within a species can have inherently different gut microbial compositions, leading to variations in the rate and extent of prodrug conversion.
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Germ-Free or Antibiotic-Treated Animals: In studies using germ-free animals or animals treated with broad-spectrum antibiotics, the conversion of this compound to loperamide will be significantly impaired, leading to a lack of efficacy.[4]
Q2: Our in vitro gut motility assay using isolated intestinal tissue shows no effect with this compound. Is this expected?
A2: Yes, this is an expected result. This compound itself is largely inactive. Its conversion to the active metabolite, loperamide, occurs in the presence of gut microbiota which are absent in isolated tissue preparations. Therefore, to study the effects of the active compound in an in vitro setting, you should use loperamide directly.
Q3: We are seeing variable results in our clinical trial participants treated with this compound. How can we explain this?
A3: Inter-individual variability in response to this compound in human subjects is also largely attributable to differences in the gut microbiome.[1] Factors such as diet, recent antibiotic use, and underlying gastrointestinal conditions (e.g., Inflammatory Bowel Disease) can significantly alter the microbial landscape and thus the efficiency of this compound conversion.
Troubleshooting Guides
Issue 1: High Variability in Gut Transit Time Measurements
| Potential Cause | Troubleshooting Steps |
| Inconsistent Prodrug Conversion | - Standardize Animal Husbandry: Ensure all animals are sourced from the same vendor, housed in the same conditions, and fed the same diet to minimize variations in gut microbiota. - Microbiota Analysis: Consider performing 16S rRNA sequencing on fecal samples to assess the baseline gut microbiota composition of your animal cohort. - Acclimatization Period: Allow for a sufficient acclimatization period for animals upon arrival to stabilize their gut microbiome before starting the experiment. |
| Variability in Diarrhea Induction | - Standardize Induction Protocol: Ensure the method of diarrhea induction (e.g., castor oil, prostaglandin E1) is consistent across all animals in terms of dose, volume, and administration route. - Monitor Disease Severity: Establish clear criteria for assessing the severity of diarrhea before drug administration to ensure a uniform disease state across all groups. |
| Strain or Sex Differences | - Use a Single Strain and Sex: If possible, use animals of the same strain and sex to reduce biological variability. If both sexes are used, ensure equal distribution across experimental groups and analyze the data separately. |
Issue 2: this compound Appears Less Potent Than Loperamide
| Potential Cause | Troubleshooting Steps |
| Incomplete or Slow Prodrug Conversion | - Time Course Study: The conversion of this compound to loperamide is a gradual process. The peak effect of this compound on gut motility may be delayed compared to loperamide. Conduct a time-course experiment to determine the optimal time point for measuring the effect after drug administration. - Dose-Response Curve: The dose-response relationship for this compound may be different from that of loperamide. Perform a dose-response study to establish the effective dose range for this compound in your specific model. |
| Regional Differences in Gut Motility | - Site-Specific Measurement: Loperamide has been shown to have more pronounced effects on the mid and distal colon compared to the proximal colon. If your measurement technique focuses on a less sensitive region of the gut, the effect of this compound may appear diminished. Consider using techniques that can assess regional gut motility. |
Data Presentation
Table 1: Comparison of Loperamide and this compound in Clinical Studies
| Parameter | This compound (1 mg) | Loperamide (2 mg) | Placebo | Study Population | Reference |
| Median Time to Complete Relief of Diarrhea | ~24 hours | ~24 hours | ~45 hours | Adults with acute non-dysenteric diarrhea | |
| Median Time to Complete Relief of Diarrhea | 27 hours 55 minutes | 25 hours (for 2 mg dose) | 40 hours 35 minutes | Adults with acute diarrhea | |
| Stool Consistency Improvement | Significantly greater than placebo | - | - | Patients with Crohn's disease and diarrhea | |
| Whole-Gut Transit Time | Prolonged | - | No significant change | Patients with chronic diarrhea and incontinence |
Table 2: Effects of Loperamide on Gut Motility Parameters in Preclinical Models
| Animal Model | Loperamide Dose/Route | Effect on Gut Motility | Reference |
| Rat | 0.15 mg/kg (oral) | ED50 for castor oil-induced diarrhea | |
| Mouse | 0.59 mg/kg (s.c.) | ED50 for inhibiting gastrointestinal motility | |
| Mouse | 0.35 mg/kg (i.p.) | ED50 for inhibiting gastrointestinal motility | |
| Mouse | 5-10 mg/kg (oral) | Dose-dependent increase in intestinal transit time | |
| Calf | 0.4 mg/kg (oral) | Delayed onset of experimentally induced diarrhea | |
| Calf | 0.1 mg/kg (i.d.) | Increased frequency of jejunal cyclic activity | |
| Calf | 0.1 mg/kg (s.c.) | Inhibited jejunal motility |
Experimental Protocols
Castor Oil-Induced Diarrhea Model in Rats
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Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
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Housing: Individually house rats in cages with pre-weighed absorbent paper lining.
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Fasting: Fast animals for 18-24 hours with free access to water.
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Grouping: Randomly divide animals into vehicle control, loperamide/loperamide oxide, and test compound groups (n=6-8 per group).
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Drug Administration: Administer loperamide, this compound, or the test compound orally via gavage. The control group receives the vehicle.
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Diarrhea Induction: One hour after drug administration, orally administer 1.0 mL of castor oil to each rat.
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Observation: Observe the animals for the onset of diarrhea and the total number and weight of diarrheal feces for a period of 4 hours.
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Data Analysis: Calculate the percentage inhibition of defecation and the reduction in the weight of diarrheal feces compared to the vehicle control group.
Charcoal Meal Intestinal Transit Test in Mice
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Animals: Mice (e.g., C57BL/6), fasted for 12-18 hours with free access to water.
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Drug Administration: Administer loperamide, this compound, or the test compound orally.
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Charcoal Meal: Thirty to sixty minutes after drug administration, orally administer 0.5 mL of a charcoal meal (e.g., 10% activated charcoal in 5% gum acacia).
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Euthanasia: After a set time (e.g., 20-30 minutes), humanely euthanize the mice.
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Measurement: Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction. Measure the total length of the small intestine and the distance traveled by the charcoal meal.
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Data Analysis: Calculate the intestinal transit as a percentage of the total length of the small intestine.
Mandatory Visualization
Caption: Conversion of this compound and its mechanism of action.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. This compound in acute diarrhoea: a double-blind, placebo-controlled trial. The Dutch Diarrhoea Trialists Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Factors affecting the composition of the gut microbiota, and its modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of the prodrug this compound to its active drug loperamide in the gut of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Loperamide Oxide Delivery for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of loperamide oxide in in vivo research. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from loperamide?
A1: this compound is a prodrug of loperamide, an opioid-receptor agonist used to treat diarrhea.[1] As a prodrug, this compound is pharmacologically inactive until it is converted to its active form, loperamide, primarily by the gut microbiota in the lower gastrointestinal tract.[2] This targeted activation is designed to deliver loperamide more specifically to the colon, potentially reducing systemic absorption and side effects compared to direct administration of loperamide.[3]
Q2: What is the mechanism of action of this compound?
A2: The mechanism of action of this compound is indirect. After oral administration, it is reduced to loperamide in the gut.[4] Loperamide then acts as a μ-opioid receptor agonist in the myenteric plexus of the large intestine.[5] This activation inhibits the release of acetylcholine and prostaglandins, which in turn decreases the activity of the myenteric plexus, reducing the tone of the longitudinal and circular smooth muscles of the intestinal wall. The ultimate effects are increased intestinal transit time, allowing for greater absorption of water and electrolytes, decreased colonic mass movements, and suppression of the gastrocolic reflex.
Q3: What are the advantages of using this compound over loperamide in in vivo studies?
A3: The primary advantage of using this compound is its potential for more targeted delivery of loperamide to the lower gastrointestinal tract. This can lead to a more localized effect on colonic motility and secretion with potentially lower systemic exposure to loperamide, which may reduce the risk of systemic side effects. This targeted approach can be particularly useful in studies aiming to investigate the specific effects of opioid receptor activation in the colon.
Q4: How is this compound metabolized in vivo?
A4: this compound is primarily metabolized through reduction to loperamide by the anaerobic bacteria of the gut microbiome. The efficiency of this conversion can be influenced by the composition and activity of the individual's gut microbiota. Once converted to loperamide, it undergoes extensive first-pass metabolism in the liver, primarily through oxidative N-demethylation by CYP3A4 and CYP2C8 enzymes.
Q5: What are the common vehicles for administering this compound in animal studies?
A5: this compound can be administered orally via gavage. Common vehicles for suspension include distilled water, 0.5% carboxymethylcellulose (CMC), or a solution of Tween 80 or propylene glycol to improve solubility. The choice of vehicle should be based on the specific experimental requirements and the solubility characteristics of the this compound formulation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High variability in experimental results | Inconsistent conversion of this compound to loperamide due to differences in the gut microbiome of individual animals. | - Standardize the animal supplier and housing conditions to minimize microbiome variability.- Consider co-housing animals for a period before the experiment to promote a more uniform gut microbiome.- Analyze fecal samples to assess the microbiome composition and correlate it with the observed effects. |
| Lower than expected efficacy | - Incomplete conversion to loperamide.- Poor solubility or formulation of this compound. | - Ensure the use of a validated formulation with good solubility and stability.- Consider pre-treating animals with a diet that promotes a healthy and diverse gut microbiome.- Increase the dose of this compound, but monitor for potential off-target effects. |
| Unexpected systemic side effects | Higher than anticipated absorption of loperamide. | - Re-evaluate the formulation and administration route to minimize systemic absorption.- Consider using a lower dose of this compound.- Monitor plasma levels of loperamide to assess systemic exposure. |
| Difficulty dissolving this compound | Loperamide and its oxide form have poor water solubility. | - Use a co-solvent system such as propylene glycol or polyethylene glycol (PEG).- Prepare a solid dispersion of this compound in a hydrophilic polymer.- Utilize liquisolid compact techniques to enhance dissolution. |
| Constipation as an adverse effect | The intended pharmacological effect of loperamide is pronounced, leading to excessive reduction in gut motility. | - Reduce the dose of this compound.- Monitor fecal output and consistency closely to adjust the dose as needed.- Ensure adequate hydration of the animals. |
Quantitative Data
Table 1: Physicochemical Properties of Loperamide and this compound
| Property | Loperamide | This compound |
| Molecular Formula | C₂₉H₃₃ClN₂O₂ | C₂₉H₃₃ClN₂O₃ |
| Molar Mass | 477.05 g/mol | 493.04 g/mol |
| LogP | 5.13 | Not Reported |
| Water Solubility | Poorly soluble | Poorly soluble |
| pKa | Not Reported | Not Reported |
Data compiled from various sources.
Table 2: Pharmacokinetic Parameters of Loperamide (Human Data)
| Parameter | Value |
| Bioavailability | <1% |
| Protein Binding | ~95% |
| Half-life | 9.1 - 14.4 hours |
| Time to Peak Plasma Concentration | 4 - 5 hours |
| Metabolism | Hepatic (CYP3A4, CYP2C8) |
| Excretion | Primarily feces |
Data for loperamide following oral administration.Pharmacokinetic data for this compound is limited as it is a prodrug and is converted to loperamide.
Experimental Protocols
Protocol 1: this compound-Induced Constipation Model in Mice
Objective: To induce a consistent state of constipation in mice for the evaluation of pro-kinetic agents.
Materials:
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Male ICR mice (6-8 weeks old)
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This compound
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Vehicle (e.g., 0.5% carboxymethylcellulose sodium or 0.9% saline)
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Oral gavage needles
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Metabolic cages
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Carmine red marker (5% in 0.5% methylcellulose)
Procedure:
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Acclimatize mice to the housing conditions for at least one week.
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Randomly assign mice to control and treatment groups.
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Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., to deliver 5-10 mg/kg).
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Administer this compound or vehicle to the respective groups via oral gavage.
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House mice individually in metabolic cages for fecal collection.
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Collect fecal pellets over a defined period (e.g., 6 hours) and record the number and total weight (wet and dry).
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To assess gastrointestinal transit time, administer 0.2 mL of carmine red marker orally 30 minutes after this compound administration.
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Monitor the time to the first appearance of the red-colored feces.
Protocol 2: Evaluation of Anti-diarrheal Activity of this compound in a Castor Oil-Induced Diarrhea Model in Rats
Objective: To assess the efficacy of this compound in a model of secretory diarrhea.
Materials:
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Male Wistar rats (150-200 g)
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This compound
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Castor oil
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Vehicle (e.g., 0.5% carboxymethylcellulose)
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Oral gavage needles
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Cages with absorbent paper lining
Procedure:
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Fast rats for 18-24 hours with free access to water.
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Randomly divide animals into control, positive control (loperamide), and this compound treatment groups.
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Prepare suspensions of loperamide and this compound in the vehicle.
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Administer the respective treatments or vehicle via oral gavage.
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One hour after treatment, administer 1 mL of castor oil orally to each rat.
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Individually house the rats in cages lined with pre-weighed absorbent paper.
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Observe the animals for the onset of diarrhea and the total number and weight of diarrheal feces over a 4-hour period.
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Calculate the percentage inhibition of defecation compared to the vehicle control group.
Visualizations
Signaling Pathway
Caption: this compound conversion and subsequent signaling pathway of loperamide.
Experimental Workflow
Caption: General experimental workflow for in vivo studies with this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
Technical Support Center: Quantifying Loperamide Oxide and its Metabolites
Welcome to the technical support center for the analytical challenges in quantifying loperamide oxide and its metabolites. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound?
A1: The primary challenges in quantifying this compound, a prodrug of loperamide, stem from its potential instability and the complexities of biological matrices. As an N-oxide metabolite, it can be susceptible to in-vitro conversion back to the parent drug, loperamide.[1][2] This can lead to an underestimation of this compound and an overestimation of loperamide. Additionally, like many bioanalytical methods, challenges such as matrix effects, extraction recovery, and the availability of a stable, pure reference standard need to be carefully addressed.
Q2: What are the main metabolites of loperamide that I should consider in my analysis?
A2: The main metabolic pathways for loperamide include N-dealkylation to N-desmethylloperamide and hydroxylation.[3] Loperamide-N-oxide is also a known metabolite.[4] Therefore, a comprehensive metabolic study should ideally include the quantification of loperamide, this compound, and N-desmethylloperamide.
Q3: Where can I obtain a reference standard for this compound?
A3: Certified reference standards for loperamide N-oxide (also referred to as loperamide impurity F) are available from several pharmacopoeias, including the British Pharmacopoeia (BP), European Pharmacopoeia (EP), and the United States Pharmacopeia (USP).[5] These standards are essential for the development of accurate quantitative assays.
Q4: What are the recommended storage and handling conditions for this compound samples and standards?
A4: Due to the potential instability of N-oxide metabolites, proper storage and handling are critical. It is recommended to store this compound standards at refrigerated temperatures (2-8 °C). Biological samples should be stored frozen, and freeze-thaw cycles should be minimized. During sample preparation, exposure to high temperatures and highly acidic or basic conditions should be avoided to prevent degradation or conversion.
Troubleshooting Guides
Issue 1: Low or Inconsistent Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Degradation during sample preparation | N-oxide compounds can be unstable. Minimize sample processing time and avoid high temperatures. Work on ice when possible. Evaluate the pH of all solutions to ensure they are near neutral. |
| Inefficient extraction | Optimize the extraction solvent and pH. Loperamide and its metabolites are basic compounds, so a liquid-liquid extraction (LLE) under alkaline conditions or solid-phase extraction (SPE) with a suitable sorbent should be evaluated. Compare different extraction techniques (e.g., LLE vs. SPE vs. protein precipitation) to determine the most efficient method for this compound. |
| Adsorption to container surfaces | Use low-binding tubes and plates. Silanized glassware can also be considered to minimize adsorption. |
Issue 2: Poor Peak Shape or Chromatographic Resolution
| Possible Cause | Troubleshooting Step |
| Suboptimal mobile phase | Adjust the mobile phase composition and pH. A gradient elution may be necessary to achieve good separation of loperamide, this compound, and other metabolites. The use of a suitable buffer is also important for consistent peak shapes. |
| Inappropriate column chemistry | Screen different C18 columns from various manufacturers or consider alternative chemistries like phenyl-hexyl or biphenyl phases, which can offer different selectivity for these types of compounds. |
| Injection solvent effects | Ensure the injection solvent is compatible with the initial mobile phase conditions. A mismatch can lead to peak distortion. Ideally, the injection solvent should be weaker than the mobile phase. |
Issue 3: Suspected In-Vitro Conversion of this compound to Loperamide
| Possible Cause | Troubleshooting Step |
| Sample processing conditions | As N-oxides can be thermally labile and pH-sensitive, evaluate the impact of temperature and pH during sample extraction and processing. |
| Matrix components | Certain components in the biological matrix might catalyze the reduction of the N-oxide. Ensure rapid processing of samples after thawing. |
| Analytical technique | Some analytical techniques, particularly those with high-energy sources, could potentially induce in-source conversion. This is less common with modern soft ionization techniques like ESI but should be considered if other causes are ruled out. |
Experimental Protocols & Data
Representative LC-MS/MS Method for Loperamide and Metabolites
This protocol is a composite based on several published methods for loperamide and its metabolites.
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Sample Preparation (Plasma)
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To 100 µL of plasma, add an internal standard solution.
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Perform protein precipitation by adding 300 µL of cold acetonitrile.
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Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase.
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-
Chromatographic Conditions
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Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.
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Flow Rate: 0.4 mL/min.
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Column Temperature: 40 °C.
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Mass Spectrometric Conditions
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Ionization: Electrospray Ionization (ESI), positive mode.
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Scan Type: Multiple Reaction Monitoring (MRM).
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MRM Transitions (Example):
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Loperamide: Q1/Q3 (e.g., 477.2 -> 266.2)
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This compound: Q1/Q3 (e.g., 493.2 -> 266.2)
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N-desmethylloperamide: Q1/Q3 (e.g., 463.2 -> 252.2)
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Quantitative Data Summary
The following table summarizes typical validation parameters reported in the literature for the quantification of loperamide and its primary metabolite. Data for this compound is less commonly reported and should be established during method development.
| Analyte | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%Bias) |
| Loperamide | Plasma | 0.02 - 0.1 | 0.02 - 500 | < 15% | ± 15% |
| N-desmethylloperamide | Plasma | 0.09 | 0.09 - 10 | < 15% | ± 15% |
| This compound | Plasma | To be determined | To be determined | < 15% | ± 15% |
Data compiled from multiple sources.
Visualizations
Caption: A typical experimental workflow for the quantification of this compound and its metabolites in biological samples.
Caption: Major metabolic pathways of loperamide.
Caption: A logical flow for troubleshooting common issues in the quantification of this compound.
References
Technical Support Center: Validating the In Vitro Conversion of Loperamide Oxide to Loperamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the in vitro conversion of the prodrug loperamide oxide to its active form, loperamide, by the gut microbiota.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Low or No Conversion of this compound to Loperamide
| Potential Cause | Recommended Action |
| Oxygen Contamination: The reduction of this compound is highly sensitive to oxygen. The presence of oxygen can diminish the reductase activity of the gut microbiota.[1] | - Ensure all steps of fecal slurry preparation and incubation are performed under strict anaerobic conditions (e.g., in an anaerobic chamber with a gas mixture of N₂, H₂, and CO₂).- Use pre-reduced anaerobic media and reagents.- Minimize the exposure of samples to air during transfers. |
| Heat Inactivation of Microbial Enzymes: The enzymes responsible for the conversion are heat-sensitive. Heat treatment can significantly reduce or eliminate the conversion activity.[1] | - Avoid heating the fecal slurry or gut content preparations.- If cryopreserved fecal samples are used, thaw them at room temperature or 37°C and avoid repeated freeze-thaw cycles. |
| Suboptimal pH of the Incubation Medium: The activity of microbial enzymes is pH-dependent. An inappropriate pH can lead to reduced conversion rates. | - Adjust the pH of the incubation medium to the physiological range of the distal gut (typically pH 6.8-7.2).- Use a buffered medium to maintain a stable pH throughout the incubation period. |
| Inactive Microbial Community: The viability and metabolic activity of the gut microbiota in the fecal sample may be compromised. | - Use fresh fecal samples whenever possible.- If using frozen samples, ensure they were cryopreserved with a suitable agent (e.g., glycerol) and stored at -80°C.- Assess the viability of the microbial community using techniques like 16S rRNA sequencing or flow cytometry. |
| Incorrect Composition of Incubation Medium: The absence of essential nutrients can limit microbial activity. | - Utilize a rich culture medium that supports the growth of anaerobic bacteria, such as Brain Heart Infusion (BHI) broth or a specialized gut microbiota medium. |
Issue 2: High Variability in Conversion Rates Between Replicates
| Potential Cause | Recommended Action |
| Inhomogeneous Fecal Slurry: Fecal matter is inherently heterogeneous. Inconsistent sampling can lead to variability in the microbial composition and density between replicates. | - Thoroughly homogenize the fecal sample before preparing the slurry.- Prepare a larger batch of fecal slurry and then aliquot it into individual experimental tubes. |
| Inconsistent Anaerobic Conditions: Fluctuations in the anaerobic environment across different incubation vessels can affect microbial activity. | - Ensure all incubation vessels are sealed properly.- Use an anaerobic indicator strip in the anaerobic chamber to confirm the absence of oxygen. |
| Pipetting Errors: Inaccurate pipetting of the fecal slurry, this compound solution, or internal standard can introduce significant variability. | - Use calibrated pipettes.- For viscous fecal slurries, consider using wide-bore pipette tips. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the conversion of this compound to loperamide?
A1: this compound is a prodrug that is converted to the active drug, loperamide, through a reduction reaction. This conversion is primarily carried out by the anaerobic bacteria of the gut microbiota, with the highest activity observed in the cecum.[1]
Q2: Why are anaerobic conditions critical for this experiment?
A2: The microbial enzymes responsible for the reduction of this compound are highly sensitive to oxygen. In the presence of oxygen, the reductase activity is significantly diminished.[1] Therefore, maintaining a strict anaerobic environment throughout the experiment is essential for obtaining accurate and reproducible results.
Q3: What type of in vitro model is most suitable for studying this conversion?
A3: An in vitro fermentation model using human or animal fecal slurries is a common and effective approach. This model provides a complex and representative microbial community. The incubation should be performed in a nutrient-rich medium under strict anaerobic conditions.
Q4: What analytical methods are recommended for quantifying this compound and loperamide?
A4: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, allowing for accurate quantification of both the parent drug and its metabolite in a complex matrix like a fecal slurry. HPLC with UV detection can also be used, but it may be less sensitive.
Q5: How should I prepare the fecal slurry for the in vitro incubation?
A5: Fresh fecal samples should be collected and immediately transferred to an anaerobic chamber. The sample is then homogenized in a pre-reduced anaerobic buffer or medium (e.g., PBS with a reducing agent like L-cysteine). The slurry is typically centrifuged at a low speed to remove large debris, and the supernatant is used as the microbial inoculum.
Experimental Protocols
Protocol 1: In Vitro Conversion of this compound using Human Fecal Slurry
This protocol outlines the steps for assessing the conversion of this compound to loperamide using a human fecal slurry.
Materials:
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Fresh human fecal sample
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Anaerobic chamber (e.g., with a gas mix of 5% H₂, 10% CO₂, and 85% N₂)
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Pre-reduced anaerobic phosphate-buffered saline (PBS) with L-cysteine
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This compound stock solution
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Loperamide analytical standard
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Brain Heart Infusion (BHI) broth, pre-reduced
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Anaerobic culture tubes
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Centrifuge
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LC-MS/MS system
Procedure:
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Preparation of Fecal Slurry (perform all steps in an anaerobic chamber):
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Place a fresh fecal sample (approx. 10 g) into a sterile container.
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Add 100 mL of pre-reduced anaerobic PBS containing 0.05% L-cysteine.
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Homogenize the mixture thoroughly (e.g., using a stomacher or by vigorous vortexing with sterile glass beads).
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Centrifuge the slurry at 500 x g for 5 minutes to pellet large particulate matter.
-
Carefully transfer the supernatant (the fecal inoculum) to a new sterile container.
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-
In Vitro Incubation:
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In anaerobic culture tubes, combine 9 mL of pre-reduced BHI broth with 1 mL of the fecal inoculum.
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Spike the mixture with this compound stock solution to a final concentration of 10 µM.
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Include a negative control with heat-inactivated fecal slurry (autoclaved) to confirm that the conversion is microbially mediated.
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Include a vehicle control (without this compound) to monitor for interfering peaks in the analytical method.
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Seal the tubes and incubate at 37°C for a specified time course (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Processing for Analysis:
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At each time point, withdraw an aliquot (e.g., 1 mL) from the incubation mixture.
-
Stop the reaction by adding a protein precipitation agent (e.g., 2 mL of ice-cold acetonitrile) containing an internal standard.
-
Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet proteins and cell debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the concentrations of this compound and loperamide using a validated LC-MS/MS method.
-
Generate a standard curve for both analytes to quantify their concentrations in the samples.
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Data Presentation
Table 1: Quantitative Data on this compound Conversion under Different Conditions
| Condition | % Conversion of this compound to Loperamide | Reference |
| Anaerobic Incubation | High (specific percentage depends on incubation time and microbial source) | [1] |
| Aerobic Incubation (presence of oxygen) | Reduced to 13% of anaerobic activity | |
| Heat-Treated Gut Contents | Reduced to 2.5% of original activity |
Visualizations
Caption: Experimental workflow for the in vitro conversion of this compound.
Caption: Troubleshooting logic for low conversion of this compound.
References
Minimizing off-target effects of loperamide oxide in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects when using loperamide oxide in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from loperamide?
A1: this compound is a prodrug of loperamide, an established anti-diarrheal agent.[1][2] It is converted to its active form, loperamide, by anaerobic bacteria in the lower gastrointestinal tract.[1] This targeted activation is intended to provide similar anti-diarrheal efficacy as loperamide but with potentially lower systemic exposure and a reduced risk of side effects at therapeutic doses.[1][3]
Q2: What is the primary mechanism of action of loperamide (the active metabolite of this compound)?
A2: Loperamide is a potent µ-opioid receptor agonist that acts on the myenteric plexus in the large intestine. This action inhibits the release of acetylcholine and prostaglandins, which in turn decreases propulsive peristalsis and increases intestinal transit time. This allows for greater absorption of water and electrolytes, leading to a reduction in the fluidity and frequency of stools.
Q3: What are the known major off-target effects of loperamide?
A3: At supra-therapeutic concentrations, loperamide can cause significant off-target effects, most notably cardiotoxicity. This is primarily due to the blockade of cardiac ion channels, including:
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hERG (human Ether-à-go-go-Related Gene) potassium channels (IKr): Inhibition of these channels can lead to a delay in ventricular repolarization, manifesting as QT interval prolongation on an electrocardiogram (ECG), which can increase the risk of life-threatening arrhythmias like Torsades de Pointes (TdP).
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Voltage-gated sodium channels (Nav1.5): Blockade of these channels can slow cardiac conduction, leading to a widening of the QRS complex on an ECG.
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L-type voltage-gated calcium channels (Cav1.2): Inhibition of these channels can also contribute to alterations in cardiac function.
Q4: How can I minimize the risk of off-target effects in my in vitro experiments?
A4: To minimize off-target effects in vitro, it is crucial to:
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Use the lowest effective concentration: Determine the optimal concentration of this compound or loperamide for your on-target effect (e.g., inhibition of intestinal motility in a gut-on-a-chip model) by performing a dose-response curve.
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Consider the metabolic conversion: If your in vitro system does not contain the necessary anaerobic bacteria to convert this compound to loperamide, it may be more appropriate to use loperamide directly.
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Perform counter-screening assays: Proactively test your experimental concentrations of loperamide against key off-target ion channels (hERG, Nav1.5, Cav1.2) to understand the potential for cardiotoxic effects.
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Maintain a relevant safety margin: Aim for a significant concentration difference between the effective dose for your primary endpoint and the concentrations that elicit off-target effects.
Q5: What are the considerations for minimizing off-target effects in in vivo animal studies?
A5: For in vivo studies, consider the following:
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Appropriate dose selection: Start with the lowest possible dose of this compound and titrate upwards. The effective dose can vary depending on the animal model and the method of diarrhea induction. For instance, in a castor oil-induced diarrhea model in rats, the ED50 for loperamide is reported to be 0.15 mg/kg orally.
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Monitor for signs of toxicity: Observe animals for any adverse effects, particularly those that could be related to cardiac or central nervous system (CNS) toxicity, such as lethargy, ataxia, or respiratory depression, especially if using P-glycoprotein inhibitors.
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Pharmacokinetic analysis: Measure the plasma concentrations of both this compound and loperamide to understand the systemic exposure and correlate it with any observed on-target and off-target effects.
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Avoid co-administration with P-glycoprotein (P-gp) inhibitors: Loperamide is a substrate for the P-gp efflux transporter, which limits its systemic absorption and brain penetration. Co-administration with P-gp inhibitors can significantly increase loperamide's plasma and CNS concentrations, heightening the risk of off-target effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Unexpected cell death or cytotoxicity in in vitro assays. | The concentration of loperamide/loperamide oxide is too high, leading to off-target effects. | 1. Perform a concentration-response curve to determine the EC50 for your on-target effect and the CC50 (cytotoxic concentration 50%). 2. Use concentrations well below the CC50 for your experiments. 3. If possible, use a cell line that is less sensitive to the off-target effects of loperamide. |
| Inconsistent results in intestinal motility assays. | 1. Incomplete or variable conversion of this compound to loperamide. 2. The experimental model is overly sensitive to loperamide, leading to complete inhibition of motility even at low doses. | 1. For in vitro models lacking appropriate microbiota, consider using loperamide directly. 2. For in vivo models, ensure consistent gut microflora in your animal colony. 3. Perform a thorough dose-finding study to identify a concentration that provides a sub-maximal response, allowing for the detection of both increases and decreases in motility. |
| Observing cardiac-related adverse events in animal models (e.g., arrhythmias, lethargy). | Systemic exposure to loperamide is reaching concentrations that inhibit cardiac ion channels. | 1. Immediately reduce the dose of this compound. 2. Conduct pharmacokinetic studies to determine the plasma concentration of loperamide at the doses being used. 3. Avoid co-administration of any substances that may inhibit CYP3A4 or CYP2C8, the primary enzymes responsible for loperamide metabolism, or P-glycoprotein. 4. Consider performing ECG monitoring in a subset of animals to directly assess cardiac function. |
| Difficulty in replicating published data. | 1. Differences in experimental protocols (e.g., cell line, animal strain, vehicle). 2. Purity and stability of the this compound compound. | 1. Carefully review and align your experimental protocol with the published methodology. 2. Verify the purity of your this compound stock and prepare fresh solutions for each experiment. 3. Ensure the vehicle used to dissolve this compound is not contributing to the observed effects. |
Data Presentation
Table 1: Loperamide IC50 Values for Key On-Target and Off-Target Ion Channels
| Target | Channel Type | Reported IC50 (µM) | Primary Effect | Reference |
| µ-opioid receptor | Ligand-gated ion channel | Not applicable (agonist) | Decreased intestinal motility | |
| hERG (Kv11.1) | Voltage-gated K+ channel | ~0.1 - 0.6 | Delayed cardiac repolarization (QT prolongation) | - |
| Nav1.5 | Voltage-gated Na+ channel | ~0.5 - 1.0 | Slowed cardiac conduction (QRS widening) | - |
| Cav1.2 | Voltage-gated Ca2+ channel | ~4.0 | Altered cardiac contractility | - |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Pharmacokinetic Parameters of Loperamide in Preclinical Models (Oral Administration)
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | Bioavailability (%) | Reference |
| Rat | 1 | ~4 | 4 | ~70% | |
| Dog | 0.16 | Low/Delayed | - | Lower than loperamide | |
| Human | 8 | 1.18 ± 0.37 | 5.38 ± 0.74 | <1% |
Experimental Protocols
Protocol 1: In Vitro hERG Channel Inhibition Assay (Automated Patch Clamp)
This protocol provides a general outline for assessing the inhibitory effect of loperamide on the hERG potassium channel using an automated patch-clamp system.
Materials:
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HEK293 cells stably expressing the hERG channel.
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Cell culture medium and supplements.
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External and internal patch clamp solutions.
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Loperamide stock solution (in DMSO).
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Positive control (e.g., E-4031 or astemizole).
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Automated patch-clamp system and corresponding consumables.
Methodology:
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Cell Preparation: Culture the hERG-expressing HEK293 cells according to standard protocols. On the day of the experiment, harvest the cells and prepare a single-cell suspension at the optimal density for the automated patch-clamp system.
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Compound Preparation: Prepare a serial dilution of loperamide in the external solution. The final DMSO concentration should be kept constant across all concentrations and should not exceed 0.5%. Include a vehicle control (DMSO in external solution) and a positive control.
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Automated Patch Clamp Procedure:
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Load the cell suspension, external and internal solutions, and compound plate into the automated patch-clamp instrument.
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Initiate the pre-programmed voltage protocol to establish a stable whole-cell recording. A typical voltage protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV to activate the hERG channels, and then a repolarizing step to -50 mV to measure the tail current.
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After establishing a stable baseline recording, apply the vehicle control followed by increasing concentrations of loperamide.
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Record the hERG tail current at each concentration after a sufficient incubation period to allow for drug equilibration.
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Data Analysis:
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Measure the peak tail current amplitude at each loperamide concentration.
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Normalize the current at each concentration to the baseline current before drug application.
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Plot the percentage of inhibition against the logarithm of the loperamide concentration.
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Fit the data to a Hill equation to determine the IC50 value.
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Protocol 2: Quantification of Loperamide in Plasma using LC-MS/MS
This protocol outlines a method for the quantitative analysis of loperamide in plasma samples from in vivo studies.
Materials:
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Plasma samples from experimental animals.
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Loperamide analytical standard.
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Internal standard (IS), e.g., loperamide-d6.
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Acetonitrile (ACN) with 0.1% formic acid.
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Water with 0.1% formic acid.
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Protein precipitation solvent (e.g., methanol or acetonitrile).
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LC-MS/MS system with a C18 column.
Methodology:
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Sample Preparation (Protein Precipitation):
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To 100 µL of plasma sample, add 10 µL of the internal standard solution.
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Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile).
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Vortex for 1 minute to precipitate the proteins.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase.
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LC-MS/MS Analysis:
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Chromatographic Separation:
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Column: C18 column (e.g., 50 mm x 2.1 mm, 5 µm).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Flow Rate: 0.5 mL/min.
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Gradient: A suitable gradient to separate loperamide from endogenous plasma components.
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Mass Spectrometry Detection:
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Ionization Mode: Positive electrospray ionization (ESI+).
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Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for loperamide (e.g., m/z 477.3 → 266.2) and the internal standard.
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Data Analysis:
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Construct a calibration curve by plotting the peak area ratio of loperamide to the internal standard against the concentration of the loperamide standards.
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Determine the concentration of loperamide in the unknown samples by interpolating their peak area ratios from the calibration curve.
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Visualizations
Caption: On-target signaling pathway of this compound in the gut.
Caption: Off-target cardiotoxicity pathway of high-dose loperamide.
Caption: Workflow for minimizing and assessing off-target effects.
References
Loperamide oxide experimental variability and controls
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Detailed Stability Protocol for this compound Solutions: I have storage recommendations for the solid form but no detailed protocol for assessing the stability of this compound in various experimental solutions.
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Complete, Step-by-Step In Vitro Reduction Protocol: While I have an overview, a more detailed, replicable protocol for the anaerobic reduction assay is still needed.
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Specific Quantitative Data for this compound: I am still missing specific apparent permeability (Papp) values for this compound from Caco-2 assays and direct, head-to-head comparative pharmacokinetic data between this compound and loperamide to create comprehensive tables.
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Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental variability and controls when working with this prodrug. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.
Troubleshooting Guide
This section addresses common problems and sources of variability in this compound experiments.
Issue 1: Inconsistent or Low Conversion of this compound to Loperamide in In Vitro Gut Content Assays
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Question: My in vitro assay using intestinal contents shows highly variable or minimal reduction of this compound to loperamide. What are the potential causes and how can I troubleshoot this?
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Answer: The conversion of this compound to its active form, loperamide, is primarily an anaerobic process mediated by the gut microflora.[1] Variability can arise from several factors related to the experimental setup.
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Oxygen Contamination: The reduction of this compound is significantly diminished in the presence of oxygen. One study found that the reduction was reduced to 13% of the anaerobic activity when oxygen was present.[1]
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Control/Solution: Ensure strict anaerobic conditions are maintained throughout the experiment. Use an anaerobic chamber and pre-incubate all buffers and materials within the chamber to remove dissolved oxygen.
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Source and Handling of Gut Contents: The composition and viability of the gut microbiota are critical for the reduction process. The cecum has been shown to have the most extensive reduction activity.[1] In rats, the cecum contains approximately 89.2% of the total reductase activity in the upper intestine.[1]
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Control/Solution: Use fresh intestinal contents, preferably from the cecum, collected from animals immediately after euthanasia. If using frozen contents, ensure they were flash-frozen and stored at -80°C to preserve microbial viability. Minimize the exposure of the contents to air during collection and processing.
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Heat Inactivation of Microflora: The reductase activity is sensitive to heat. Heat treatment can diminish the reduction to as low as 2.5% of the original activity.[1]
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Control/Solution: As a negative control, include a heat-treated sample of the gut contents in your experiment. This will help to confirm that the observed reduction is microbially mediated.
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Inappropriate Buffer or pH: The pH and composition of the incubation buffer can affect microbial activity.
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Control/Solution: Use a buffer that mimics the physiological conditions of the gut segment from which the contents were collected. A pH range of 6.5-7.5 is generally appropriate for the distal gut.
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Issue 2: High Variability in Caco-2 Permeability Assays
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Question: I am observing inconsistent apparent permeability (Papp) values for this compound in my Caco-2 cell permeability assays. What could be causing this?
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Answer: Caco-2 permeability assays are sensitive to a variety of experimental parameters. Loperamide and its prodrug are known substrates of the P-glycoprotein (P-gp) efflux pump, which is expressed in Caco-2 cells and can contribute to variability.
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Cell Monolayer Integrity: The integrity of the Caco-2 cell monolayer is crucial for obtaining reliable permeability data.
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Control/Solution: Regularly measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers to ensure they are confluent and have formed tight junctions. Use a low-permeability marker, such as mannitol, as a negative control to verify monolayer integrity in each experiment.
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Efflux Transporter Activity: Loperamide is actively transported by P-gp. Variations in the expression or activity of P-gp in your Caco-2 cells can lead to inconsistent results.
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Control/Solution: To assess the contribution of P-gp-mediated efflux, perform bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux. Additionally, include a known P-gp inhibitor, such as verapamil, in a separate set of wells to see if it increases the apical-to-basolateral permeability of this compound.
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Non-Specific Binding: Loperamide and this compound may bind to the plastic of the assay plates, leading to lower recovery and inaccurate permeability measurements.
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Control/Solution: Perform a mass balance study to determine the percentage of the compound recovered at the end of the assay. If recovery is low, consider using plates with low-binding surfaces or adding a low concentration of a non-ionic surfactant to the assay buffer.
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Issue 3: Degradation of this compound in Solution
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Question: I am concerned that my this compound is degrading in my experimental solutions, leading to inaccurate results. How can I assess and prevent this?
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Answer: While specific stability data for this compound in various solutions is limited, general principles for handling similar compounds can be applied.
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Storage of Stock Solutions: Improper storage can lead to degradation.
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Control/Solution: Prepare stock solutions in a suitable organic solvent such as DMSO or ethanol. For long-term storage, it is recommended to store solid this compound at -20°C, where it is stable for at least two years. Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -20°C.
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Stability in Aqueous Solutions: Aqueous solutions are generally less stable than organic stock solutions.
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Control/Solution: Prepare aqueous working solutions fresh on the day of the experiment. Do not store aqueous solutions for more than 24 hours.
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Forced Degradation Study: To understand the stability of this compound under your specific experimental conditions, a forced degradation study can be performed.
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Control/Solution: Expose this compound solutions to various stress conditions, such as acidic and basic hydrolysis, oxidation, and elevated temperature, and analyze the samples at different time points using a stability-indicating analytical method like HPLC or LC-MS/MS.
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Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug of loperamide. It is converted to the active drug, loperamide, by anaerobic bacteria in the lower gastrointestinal tract. Loperamide then acts as a µ-opioid receptor agonist in the myenteric plexus of the intestinal wall. This inhibits the release of acetylcholine and prostaglandins, leading to a decrease in peristalsis and an increase in the transit time of intestinal contents.
Q2: What are the key differences in the pharmacokinetic profiles of this compound and loperamide?
A2: The primary difference is that this compound must first be reduced to loperamide to become active. This results in a more gradual onset of action for this compound compared to loperamide. The systemic absorption of this compound is expected to be lower than that of loperamide, as a significant portion is converted to loperamide in the gut lumen before potential absorption.
Q3: How can I analytically quantify this compound and loperamide simultaneously?
A3: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the most suitable approach for the simultaneous quantification of this compound and loperamide in biological matrices. This method offers high sensitivity and selectivity, allowing for the accurate measurement of both the prodrug and the active drug.
Data Presentation
Table 1: In Vitro Reduction of this compound in Gut Contents of Various Species
| Species | Gut Section | Reduction Rate (nmol/g/min) |
| Rat | Cecum | 13.6 ± 2.5 |
| Dog | Cecum | 8.9 ± 1.8 |
| Human | Ileal Effluent | 5.4 ± 1.2 |
| Data adapted from a study on the in vitro reduction of this compound. The values represent the mean ± SD. |
Table 2: Comparative Pharmacokinetic Parameters of Loperamide in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| 10 | 45 ± 12 | 4 | 230 ± 50 | ~1 |
| This table presents representative pharmacokinetic data for loperamide in rats. Specific data for a direct comparison with this compound is limited in the literature. |
Experimental Protocols
Protocol 1: In Vitro Anaerobic Reduction of this compound
This protocol outlines a method to assess the reduction of this compound to loperamide using intestinal contents.
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Preparation of Intestinal Contents:
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Immediately following euthanasia, collect the cecal contents from the animal model.
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Homogenize the contents in an anaerobic buffer (e.g., phosphate-buffered saline, pH 7.4, pre-purged with nitrogen gas) at a 1:4 (w/v) ratio.
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All steps should be performed under anaerobic conditions in an anaerobic chamber.
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Incubation:
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In the anaerobic chamber, add this compound to the gut content homogenate to a final concentration of 10 µM.
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For a negative control, use a heat-inactivated homogenate (e.g., boiled for 10 minutes).
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Incubate the samples at 37°C under anaerobic conditions.
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Sample Collection and Analysis:
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At various time points (e.g., 0, 15, 30, 60, and 120 minutes), collect aliquots of the incubation mixture.
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Immediately stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated loperamide).
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Centrifuge the samples to precipitate proteins.
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Analyze the supernatant for the concentrations of this compound and loperamide using a validated LC-MS/MS method.
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Protocol 2: Caco-2 Cell Permeability Assay
This protocol describes a method for evaluating the permeability of this compound across Caco-2 cell monolayers.
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Cell Culture:
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Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and monolayer formation.
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Monitor the integrity of the cell monolayer by measuring the TEER.
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Permeability Assay:
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Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).
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For apical-to-basolateral (A-B) permeability, add this compound (e.g., at a final concentration of 10 µM) to the apical chamber and fresh transport buffer to the basolateral chamber.
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For basolateral-to-apical (B-A) permeability, add this compound to the basolateral chamber and fresh transport buffer to the apical chamber.
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Incubate the plates at 37°C with gentle shaking.
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Sample Collection and Analysis:
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At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with fresh, pre-warmed buffer.
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At the end of the experiment, collect samples from both the donor and receiver chambers.
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Analyze the concentrations of this compound in the collected samples using a validated LC-MS/MS method.
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Calculate the apparent permeability coefficient (Papp) using the following equation:
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Papp = (dQ/dt) / (A * C0)
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Where dQ/dt is the rate of permeation, A is the surface area of the permeable support, and C0 is the initial concentration in the donor chamber.
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Visualizations
Caption: Metabolic activation of this compound in the gut.
Caption: Experimental workflow for a Caco-2 permeability assay.
References
Addressing loperamide oxide precipitation in stock solutions
Welcome to the Technical Support Center for loperamide oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges, such as the precipitation of this compound in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from loperamide?
A1: this compound is a prodrug of loperamide, meaning it is an inactive precursor that is converted into the active drug, loperamide, within the body. Specifically, this compound is reduced to loperamide in the gastrointestinal tract. This conversion allows for a more targeted delivery of the active compound.
Q2: What is the primary mechanism of action of loperamide?
A2: Loperamide, the active form of this compound, is a potent agonist of the μ-opioid receptor located in the myenteric plexus of the large intestine[1]. Activation of these receptors inhibits the release of neurotransmitters like acetylcholine and prostaglandins[2]. This leads to a decrease in the tone of the longitudinal and circular smooth muscles of the intestinal wall, which in turn increases the transit time for material in the intestine, allowing for more water to be absorbed from the fecal matter[1].
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO)[3][4]. For its parent compound, loperamide hydrochloride, solubility has been reported in ethanol at approximately 10 mg/mL and in DMSO and dimethylformamide (DMF) at approximately 2.5 mg/mL.
Q4: How should this compound stock solutions be stored?
A4: For long-term storage, it is recommended to store this compound as a solid at -20°C, where it should be stable for at least two years. Stock solutions prepared in DMSO should also be stored at -20°C for long-term stability (months) or at 0-4°C for short-term storage (days to weeks). To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: this compound Precipitation
A common issue encountered in the laboratory is the precipitation of loperamide and its derivatives when preparing and using solutions. This guide provides potential causes and solutions to address this problem.
Problem: My this compound solution, which was clear in DMSO, has formed a precipitate after dilution in an aqueous buffer.
Possible Causes:
-
Low Aqueous Solubility: Loperamide and its derivatives have very limited solubility in aqueous solutions, especially at neutral or alkaline pH.
-
High Final Concentration: The final concentration of this compound in the aqueous solution may be above its solubility limit.
-
Insufficient Co-solvent: The percentage of the organic solvent (like DMSO) in the final aqueous solution may be too low to keep the compound dissolved.
-
pH of the Buffer: As a weakly alkaline molecule, loperamide's solubility is pH-dependent and decreases at neutral or alkaline pH.
Solutions:
-
Optimize Solvent Concentration: Gradually increase the percentage of the organic co-solvent in your final aqueous solution. However, be mindful of the tolerance of your experimental system (e.g., cells) to the solvent.
-
Adjust pH: If your experimental conditions permit, using a slightly acidic buffer can increase the solubility of loperamide compounds.
-
Lower Final Concentration: Reduce the final concentration of this compound in your working solution to ensure it remains below its solubility limit in the aqueous buffer.
-
Method of Dilution: To avoid localized high concentrations that can lead to immediate precipitation, add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring.
Problem: My this compound stock solution in DMSO has developed a precipitate over time.
Possible Causes:
-
Moisture Absorption by DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of the dissolved compound.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to the formation of precipitates for some compounds.
-
Storage Temperature: While -20°C is generally recommended, temperature fluctuations could potentially affect solubility.
Solutions:
-
Use Anhydrous DMSO: Prepare stock solutions using high-quality, anhydrous DMSO.
-
Aliquot Stock Solutions: As mentioned previously, storing the stock solution in small, single-use aliquots will prevent frequent freeze-thaw cycles and minimize exposure to atmospheric moisture.
-
Proper Handling: When using an aliquot, allow it to come to room temperature before opening to prevent condensation of water into the solution.
Data Summary
The following tables provide a summary of the available quantitative data for loperamide and loperamide hydrochloride. Specific quantitative solubility and stability data for this compound are limited in the literature.
Table 1: Solubility of Loperamide Hydrochloride
| Solvent | Solubility | Reference |
| Ethanol | ~10 mg/mL | |
| DMSO | ~2.5 mg/mL | |
| Dimethylformamide (DMF) | ~2.5 mg/mL | |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | |
| Water | Sparingly soluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS)
-
Sterile dilution tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution and bring it to room temperature.
-
In a sterile tube, add the required volume of the aqueous buffer.
-
While vortexing or gently stirring the aqueous buffer, slowly add the required volume of the this compound DMSO stock solution to achieve the final desired concentration.
-
Use the freshly prepared aqueous working solution immediately for your experiment. It is not recommended to store aqueous solutions of loperamide compounds for more than a day.
-
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of loperamide's antidiarrheal action.
References
Validation & Comparative
Loperamide Oxide vs. Loperamide: A Comparative In Vivo Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of loperamide oxide and its active metabolite, loperamide, as antidiarrheal agents. While direct comparative preclinical data is limited, this document synthesizes available information from both preclinical and clinical studies to offer an objective overview for research and drug development purposes.
Executive Summary
Loperamide is a well-established peripherally acting µ-opioid receptor agonist with potent antidiarrheal activity.[1] Its utility is sometimes limited by side effects such as constipation. This compound, a prodrug of loperamide, was developed to deliver the active compound more specifically to the lower gastrointestinal tract, potentially offering a better therapeutic window with reduced side effects.[2] this compound is converted to loperamide by the anaerobic bacteria in the lower parts of the alimentary tract.[2] This targeted delivery is expected to yield similar antidiarrheal efficacy with a lower systemic exposure and a reduced incidence of adverse effects.[2]
Clinical studies have shown that this compound is an effective antidiarrheal agent, comparable to loperamide, but with a potentially lower incidence of constipation-like episodes at certain doses.[3] However, there is a notable lack of publicly available, direct head-to-head in vivo preclinical studies that quantify and compare the potency (e.g., ED50) of this compound against loperamide in standard animal models of diarrhea.
Mechanism of Action and Signaling Pathway
Both loperamide and loperamide (via its conversion to loperamide) exert their antidiarrheal effects by acting as agonists at the µ-opioid receptors in the myenteric plexus of the large intestine. Activation of these G protein-coupled receptors initiates an intracellular signaling cascade that leads to a reduction in intestinal motility and secretion.
The binding of loperamide to the µ-opioid receptor leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased secretion of electrolytes and water into the intestinal lumen. Simultaneously, activation of the µ-opioid receptor inhibits the release of acetylcholine and prostaglandins, resulting in decreased propulsive peristalsis and an increased intestinal transit time. This allows for greater absorption of water and electrolytes from the gut, leading to the formation of more solid stools.
Diagram: Loperamide's Signaling Pathway in Enteric Neurons
Caption: Loperamide's mechanism of action in enteric neurons.
Quantitative Data Summary
Due to the lack of direct comparative preclinical studies, the following tables present the available quantitative data for loperamide from rodent models and clinical efficacy data for both loperamide and this compound in humans.
Table 1: Preclinical In Vivo Efficacy of Loperamide in Rodent Models
| Parameter | Animal Model | Administration Route | Effective Dose (ED50) | Observation Period |
| Antidiarrheal Efficacy | Rat (Castor oil-induced) | Oral (p.o.) | 0.082 mg/kg | 1 hour protection |
| Antidiarrheal Efficacy | Rat (Castor oil-induced) | Oral (p.o.) | 0.42 mg/kg | 2 hour protection |
| Antidiarrheal Efficacy | Rat (Prostaglandin E1-induced) | Oral (p.o.) | 0.24 mg/kg | 2 hour protection |
| Inhibition of Intestinal Transit | Mouse (Charcoal meal) | Oral (p.o.) | 0.8 mg/kg (ID120) | 120 minutes |
ID120: Dose producing ≥20% inhibition of charcoal transport for 120 minutes.
Table 2: Clinical Efficacy Comparison of this compound and Loperamide in Acute Diarrhea
| Study Parameter | This compound (1 mg) | This compound (2 mg) | Loperamide (2 mg) | Placebo |
| Time to Complete Relief of Symptoms | ~24 hours | ~24 hours | ~24 hours | ~45 hours |
| Incidence of Constipation-like Episodes | Fewer than Loperamide 2mg | - | - | - |
| Median Time to Complete Relief | 27 hours 55 minutes | 25 hours | - | 40 hours 35 minutes |
| Investigator Rating (Good/Excellent) | 78% | 78% | - | 62% |
Data compiled from two separate clinical trials.
Experimental Protocols
Detailed methodologies for common in vivo models used to assess antidiarrheal efficacy are provided below. These protocols are standardized for the evaluation of compounds like loperamide and would be applicable for a direct comparison with this compound.
Castor Oil-Induced Diarrhea in Rats
This is a widely used model for screening antidiarrheal agents. The active metabolite of castor oil, ricinoleic acid, irritates the intestinal mucosa, leading to increased peristalsis and fluid secretion.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Castor oil
-
Test compounds (Loperamide hydrochloride, this compound)
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] or distilled water)
-
Oral gavage needles
-
Cages with absorbent paper lining
Procedure:
-
Fast the rats for 18-24 hours with free access to water.
-
Randomly divide the animals into experimental groups (vehicle control, loperamide, and this compound groups). A minimum of 6 animals per group is recommended.
-
Administer the test compounds or vehicle orally (p.o.) via gavage.
-
One hour after drug administration, orally administer 1.0 mL of castor oil to each rat.
-
Individually house the rats in cages lined with pre-weighed absorbent paper.
-
Observe the animals for the onset of diarrhea (first diarrheal dropping) and the total number and weight of diarrheal feces for a period of 4 hours. The absorbent paper can be changed and weighed at regular intervals.
-
Calculate the percentage inhibition of defecation and diarrhea for each group compared to the vehicle control group.
Diagram: Workflow for the Castor Oil-Induced Diarrhea Model
Caption: Workflow for the castor oil-induced diarrhea model.
Charcoal Meal Intestinal Transit Test in Rodents
This protocol is used to assess the effect of a compound on gastrointestinal motility.
Materials:
-
Rats or mice
-
Test compounds (Loperamide hydrochloride, this compound)
-
Vehicle
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia or 0.5% CMC)
-
Oral gavage needles
Procedure:
-
Fast the animals for 18-24 hours (rats) or 12-18 hours (mice) with free access to water.
-
Administer the test compound or vehicle orally.
-
Thirty to sixty minutes after drug administration, orally administer 1.0 mL (rats) or 0.5 mL (mice) of the charcoal meal.
-
After a set time (e.g., 30-60 minutes), euthanize the animals by cervical dislocation.
-
Carefully dissect the abdomen and expose the small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculate the percentage of intestinal transit as: (Distance traveled by charcoal / Total length of small intestine) x 100.
-
Calculate the percentage inhibition of intestinal transit compared to the vehicle control group.
Conclusion
This compound is a prodrug designed for targeted delivery of loperamide to the lower gastrointestinal tract, with the aim of maintaining antidiarrheal efficacy while improving the side-effect profile. Clinical data supports its efficacy in treating acute diarrhea, with some evidence suggesting a lower incidence of constipation compared to loperamide.
For drug development and research professionals, while loperamide serves as a robust positive control in preclinical in vivo models of diarrhea with well-characterized efficacy, a significant data gap exists for this compound in these same models. Direct, head-to-head preclinical studies are necessary to definitively compare the potency and therapeutic index of this compound and loperamide. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies to generate the necessary quantitative data to fully elucidate the preclinical profile of this compound.
References
- 1. Loperamide. Survey of studies on mechanism of its antidiarrheal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in acute diarrhoea: a double-blind, placebo-controlled trial. The Dutch Diarrhoea Trialists Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on gastrointestinal transit time and anorectal function in patients with chronic diarrhoea and faecal incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Loperamide Oxide and Octreotide in the Inhibition of Intestinal Secretion
For Researchers, Scientists, and Drug Development Professionals
Secretory diarrhea, characterized by excessive intestinal fluid and electrolyte secretion, poses a significant clinical challenge. This guide provides a detailed comparison of two therapeutic agents, loperamide oxide and octreotide, focusing on their mechanisms of action, efficacy in inhibiting intestinal secretion, and the experimental methodologies used to evaluate their performance.
Executive Summary
This compound, a prodrug of the peripherally acting µ-opioid receptor agonist loperamide, and octreotide, a synthetic analog of somatostatin, both effectively inhibit intestinal secretion, albeit through distinct signaling pathways. Loperamide primarily exerts its antisecretory effects by acting on opioid receptors in the gut wall, leading to reduced peristalsis and inhibition of secretagogue-induced fluid secretion.[1][2] In contrast, octreotide binds to somatostatin receptors, which are widely distributed in the gastrointestinal tract, to inhibit the release of a broad range of hormones and neurotransmitters that promote intestinal secretion.[3][4]
Clinical evidence suggests that octreotide may be more effective than loperamide in managing severe secretory diarrhea, particularly in the context of chemotherapy-induced diarrhea.[5] However, loperamide remains a widely used and effective treatment for various forms of diarrhea. This guide will delve into the quantitative data from preclinical and clinical studies, detail the experimental protocols employed, and visualize the underlying signaling pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from studies evaluating the antisecretory effects of loperamide and octreotide. It is important to note that direct comparisons are challenging due to variations in study design, models (animal vs. human), and the specific causes of secretory diarrhea.
Table 1: Clinical Comparison of Loperamide and Octreotide in Chemotherapy-Induced Diarrhea
| Parameter | Loperamide | Octreotide | Study Population | Source |
| Complete Resolution of Diarrhea (within 3 days) | 3/20 patients | 19/21 patients (P < .005) | 41 patients with 5-FU induced diarrhea | |
| Median Stool Frequency (Day 1, 2, 3) | 5, 5, 5 | 4, 3, 0 | 41 patients with 5-FU induced diarrhea | |
| Hospitalization for IV Fluids | 10/20 patients | 1/21 patients | 41 patients with 5-FU induced diarrhea | |
| Complete Response Rate (within 4 days) | 30% | 80% (P < 0.001) | 40 patients with chemotherapy-related diarrhea | |
| Mean Duration of Therapy for Remission | 6.1 days | 3.4 days (P < 0.001) | 40 patients with chemotherapy-related diarrhea | |
| Complete Response Rate (Stool volume reduction ≥ 50%) | 92% (4 mg po q6h) | 56% (150 µg CI) | 31 BMT and leukemia patients |
Table 2: Preclinical and Clinical Data on the Antisecretory Effects of Loperamide and Octreotide
| Agent | Model | Secretagogue | Key Findings | Source |
| Loperamide | Rat Colon (in vivo perfusion) | Prostaglandin E2 (PGE2) | Abolished PGE2-induced mucus secretion and reduced fluid secretion. | |
| Loperamide | Rat Colon (in vivo perfusion) | Deoxycholic Acid | Reduced deoxycholic acid-induced mucus secretion by 50%. | |
| Loperamide | Rat Colon (ligated loops) | Cholera Toxin | Reduced cholera toxin-induced secretion by 75%. | |
| Octreotide | AIDS patients with refractory diarrhea | - | Stool frequency decreased from 6.5 to 3.8 stools/day (P < 0.001). Stool volume decreased from 1604 to 1084 mL/d (P < 0.001). |
Signaling Pathways
The antisecretory actions of this compound (via its active form, loperamide) and octreotide are mediated by distinct intracellular signaling cascades.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols used in the cited studies.
In Vivo Intestinal Perfusion in Rats
This technique is used to study the net absorption and secretion of fluids and electrolytes in a defined segment of the intestine.
Procedure:
-
Animal Preparation: Rats are fasted overnight with free access to water. Anesthesia is induced and maintained throughout the experiment.
-
Surgical Procedure: A midline abdominal incision is made to expose the small intestine. A segment of the jejunum or colon of a defined length is isolated.
-
Perfusion: The isolated segment is cannulated at both ends. The proximal cannula is connected to a perfusion pump, and the distal cannula is used for sample collection.
-
Experimental Phases:
-
Basal Period: The intestinal segment is perfused with a control electrolyte solution to establish a baseline for fluid and electrolyte transport.
-
Secretory Period: A secretagogue, such as prostaglandin E2 or cholera toxin, is added to the perfusion solution to induce intestinal secretion.
-
Treatment Period: The test compound (e.g., loperamide) is added to the secretagogue-containing perfusion solution.
-
-
Sample Analysis: The collected perfusate is analyzed for volume and electrolyte concentrations. A non-absorbable marker is often included in the perfusate to correct for any water movement.
-
Data Calculation: Net fluid and electrolyte fluxes are calculated to determine the effect of the test compound on secretion.
Clinical Trial Protocol for Chemotherapy-Induced Diarrhea
The following provides a general outline of a randomized controlled trial comparing loperamide and octreotide for the treatment of chemotherapy-induced diarrhea.
Protocol Summary:
-
Patient Population: Patients undergoing chemotherapy who develop grade 2 or higher diarrhea.
-
Study Design: A randomized, controlled trial.
-
Intervention:
-
Group A: Receives oral loperamide at a specified dose and schedule.
-
Group B: Receives subcutaneous or intravenous octreotide at a specified dose and schedule.
-
-
Assessments:
-
Daily monitoring of stool frequency and consistency.
-
Measurement of 24-hour stool volume.
-
Assessment of the need for intravenous fluid and electrolyte replacement.
-
Recording of any adverse events.
-
-
Primary Outcome: The primary endpoint is typically the proportion of patients in each group who achieve a complete response, defined as the resolution of diarrhea or a significant reduction in stool frequency/volume within a specified timeframe.
-
Statistical Analysis: The efficacy and safety of the two treatments are compared using appropriate statistical methods.
Conclusion
Both this compound and octreotide are valuable agents for the management of secretory diarrhea, with distinct mechanisms of action that make them suitable for different clinical scenarios. This compound, through its active metabolite loperamide, provides effective symptomatic relief for various types of diarrhea by acting on intestinal opioid receptors. Octreotide, with its broad inhibitory effects on gastrointestinal hormone and neurotransmitter secretion, demonstrates significant efficacy in more severe and refractory cases of secretory diarrhea, such as that induced by chemotherapy. The choice between these agents should be guided by the underlying cause and severity of the diarrhea, as well as the patient's clinical status. Further head-to-head comparative studies, particularly with this compound, are warranted to better define their relative efficacy in different etiologies of secretory diarrhea.
References
- 1. benchchem.com [benchchem.com]
- 2. The action of loperamide in inhibiting prostaglandin-induced intestinal secretion in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. OCTREOTIDE IN GASTROENTEROLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Octreotide versus loperamide in the treatment of fluorouracil-induced diarrhea: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Loperamide Oxide and Diphenoxylate
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive review of clinical data reveals notable differences in the side effect profiles of two antidiarrheal agents, loperamide oxide and diphenoxylate. This comparison guide, intended for researchers, scientists, and drug development professionals, summarizes quantitative data from clinical trials, outlines experimental protocols, and visualizes key pathways to provide an objective analysis of these two compounds.
Diphenoxylate, an opioid agonist, is effective in reducing gastrointestinal motility. However, its use is associated with a range of central nervous system (CNS) side effects. To mitigate the risk of abuse, it is formulated with a subtherapeutic dose of atropine, which can contribute to its side effect profile. In contrast, this compound, a prodrug of loperamide, is designed for targeted delivery to the colon, aiming for potent efficacy with a more favorable safety profile. Clinical evidence suggests that loperamide and its prodrug, this compound, are generally better tolerated than diphenoxylate, with a lower incidence of CNS-related adverse events.
Quantitative Comparison of Side Effects
The following table summarizes the incidence of common side effects reported in comparative clinical trials of loperamide and diphenoxylate.
| Side Effect | Loperamide | Diphenoxylate | Placebo | Study Reference |
| Central Nervous System | ||||
| Drowsiness/Sedation | Least Frequent | Most Frequent | - | Palmer et al., 1980 |
| Dizziness | Reported | Reported | - | Palmer et al., 1980 |
| Gastrointestinal | ||||
| Constipation | Reported | Reported | Less Frequent | Palmer et al., 1980 |
| Abdominal Pain/Cramps | Reported | Reported | - | Palmer et al., 1980 |
| Nausea/Vomiting | Reported | Reported | - | Palmer et al., 1980 |
| Anticholinergic | ||||
| Dry Mouth | Less Frequent | More Frequent | - | General Product Information |
| Blurred Vision | Less Frequent | More Frequent | - | General Product Information |
Data from Palmer et al. (1980) is qualitative ("most frequent," "least frequent") as the full text with specific percentages was not available in the immediate search. Data for this compound from a placebo-controlled trial showed adverse events were reported by a small number of patients and were comparable to placebo[1].
Experimental Protocols
The evaluation of the side effect profiles of this compound and diphenoxylate relies on rigorous clinical trial methodologies. The key experimental designs cited in the comparison are double-blind, crossover, and placebo-controlled studies.
Double-Blind, Crossover Study for Chronic Diarrhea
This study design is employed to compare the efficacy and side effects of active drugs in the same patient population, minimizing inter-individual variability.
Objective: To compare the side effect profiles of loperamide and diphenoxylate in the management of chronic diarrhea.
Methodology:
-
Patient Selection: Patients with a diagnosis of chronic diarrhea of various etiologies are recruited.
-
Study Design: A double-blind, crossover design is implemented. Patients are randomly assigned to receive either loperamide or diphenoxylate for a defined treatment period (e.g., 4 weeks).
-
Washout Period: Following the initial treatment period, patients undergo a washout period where no study medication is administered to eliminate the effects of the first drug.
-
Crossover: Patients then receive the alternate treatment for the same duration.
-
Blinding: Both the patients and the investigators are blinded to the treatment being administered. The medications are prepared in identical capsules to maintain blinding.
-
Side Effect Assessment: Side effects are systematically recorded at regular intervals throughout the treatment periods. This is often achieved through patient-reported outcome measures (PROMs) using standardized questionnaires that assess the frequency and severity of specific symptoms, including CNS effects (drowsiness, dizziness, confusion) and gastrointestinal effects (constipation, abdominal pain, nausea). Clinician assessments and spontaneous adverse event reporting are also utilized.
-
Data Analysis: The incidence and severity of side effects are compared between the two treatment periods for each patient.
Placebo-Controlled Trial for Acute Diarrhea (this compound)
This design is crucial for establishing the true incidence of adverse events attributable to the drug, as opposed to those that may occur spontaneously.
Objective: To evaluate the safety and tolerability of this compound in the treatment of acute diarrhea.
Methodology:
-
Patient Selection: Patients presenting with acute, non-infectious diarrhea are enrolled.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group design is used. Patients are randomly assigned to receive either this compound or a matching placebo.
-
Treatment: Treatment is administered for the duration of the diarrheal episode or a predefined period.
-
Adverse Event Monitoring: All adverse events, whether reported by the patient or observed by the investigator, are recorded. The severity and perceived relationship to the study medication are documented. Standardized checklists and open-ended questions are used to capture a comprehensive side effect profile.
-
Data Analysis: The incidence of each adverse event is calculated for both the this compound and placebo groups. Statistical comparisons are made to determine if there is a significantly higher incidence of any adverse event in the active treatment group.
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the differing side effect profiles, it is essential to visualize the relevant biological pathways and experimental procedures.
Caption: Differential CNS penetration of Diphenoxylate and Loperamide.
The above diagram illustrates why diphenoxylate is more associated with central nervous system side effects compared to loperamide (the active form of this compound). Diphenoxylate can cross the blood-brain barrier (BBB), particularly at higher doses, leading to CNS effects. In contrast, loperamide is a substrate for the P-glycoprotein (P-gp) efflux pump at the BBB, which actively transports it out of the brain, thus limiting its central effects.
Caption: Experimental workflow for a double-blind crossover clinical trial.
This flowchart outlines the sequential steps of a double-blind, crossover clinical trial designed to compare the side effect profiles of two antidiarrheal drugs. This methodology allows for a robust comparison by having each patient serve as their own control, thereby reducing variability.
References
Comparative Guide to HPLC and Alternative Methods for Loperamide Oxide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of loperamide oxide, a prodrug of the antidiarrheal agent loperamide. While direct High-Performance Liquid Chromatography (HPLC) methods for this compound are not widely reported in peer-reviewed literature, an indirect HPLC approach involving the reduction of this compound to loperamide is a feasible and commonly inferred strategy. This guide will detail this indirect HPLC method and compare it with potential alternative analytical techniques, providing experimental protocols and performance data to aid researchers in selecting the most suitable method for their applications.
Methodology Comparison: HPLC vs. Alternatives
The selection of an analytical method for this compound quantification depends on various factors, including the required sensitivity, specificity, sample matrix, available equipment, and throughput needs. Below is a comparative summary of an indirect HPLC-UV method and other potential analytical techniques.
| Feature | Indirect HPLC-UV Method | Spectrophotometry | TLC-Densitometry |
| Principle | Chemical reduction of this compound to loperamide, followed by chromatographic separation and UV detection of loperamide. | Formation of a colored complex with a chromogenic agent, followed by measurement of absorbance at a specific wavelength. | Chromatographic separation on a thin-layer plate followed by quantification of the separated spot by measuring its absorbance or fluorescence. |
| Specificity | High, due to the separation power of HPLC. | Moderate to low, susceptible to interference from other absorbing compounds in the sample matrix. | Moderate, depends on the separation efficiency of the TLC system. |
| Sensitivity | Good, typically in the µg/mL range. | Lower than HPLC, typically in the higher µg/mL range. | Moderate, can be enhanced with appropriate visualization techniques. |
| Quantitative Accuracy | High, with proper validation. | Moderate, can be affected by interfering substances. | Moderate to good, dependent on the precision of sample application and densitometric scanning. |
| Sample Throughput | Moderate, dependent on the run time of the HPLC method. | High, suitable for rapid screening. | High, multiple samples can be analyzed on a single plate. |
| Instrumentation | HPLC system with a UV detector. | UV-Vis Spectrophotometer. | HPTLC system with a densitometric scanner. |
| Advantages | High specificity and accuracy. Established methods for loperamide are readily available. | Simple, rapid, and cost-effective. | High throughput, low solvent consumption per sample. |
| Disadvantages | Indirect method requiring a validated reduction step. May be more time-consuming than spectrophotometry. | Lower specificity and sensitivity compared to chromatographic methods. | Lower resolution and sensitivity compared to HPLC. |
Experimental Protocols
Indirect HPLC-UV Method for this compound Quantification
This method involves a two-step process: the chemical reduction of this compound to loperamide, followed by the quantification of the resulting loperamide using a validated Reversed-Phase HPLC (RP-HPLC) method.
a) Reduction of this compound to Loperamide:
-
Reagents: this compound standard/sample, Sodium metabisulfite solution (e.g., 10% w/v in water), appropriate solvent (e.g., methanol or acetonitrile), acid (e.g., hydrochloric acid) to adjust pH if necessary.
-
Procedure:
-
Accurately weigh a known amount of this compound standard or sample and dissolve it in a suitable solvent.
-
Add an excess of freshly prepared sodium metabisulfite solution to the this compound solution.
-
The reaction mixture can be gently heated (e.g., 40-50 °C) for a specific period (e.g., 30-60 minutes) to ensure complete reduction. The optimal reaction conditions (reagent concentration, temperature, and time) should be validated.
-
After cooling to room temperature, the reaction mixture is diluted to a known volume with the mobile phase to be used in the HPLC analysis.
-
A blank sample (without this compound) should be prepared and subjected to the same reduction procedure to check for any interfering peaks.
-
b) RP-HPLC Quantification of Loperamide:
The following is a general RP-HPLC method for loperamide that can be adapted and validated for the quantification of loperamide formed from the reduction of this compound.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 60:40 (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Standard Preparation | Prepare a series of loperamide hydrochloride standard solutions of known concentrations in the mobile phase. |
| Sample Preparation | The diluted solution from the reduction step is filtered through a 0.45 µm membrane filter before injection. |
| Quantification | The concentration of loperamide in the sample is determined by comparing the peak area with the calibration curve generated from the loperamide standards. The initial concentration of this compound is then back-calculated based on the stoichiometry of the reduction reaction. |
Spectrophotometric Method for Loperamide Quantification (Adaptable for this compound)
-
Principle: Loperamide, being a basic drug, can form an ion-pair complex with an acidic dye like bromocresol green in an acidic medium. This complex is extractable into an organic solvent and can be quantified spectrophotometrically.
-
Reagents: Loperamide standard/sample (post-reduction), Bromocresol Green solution (e.g., 0.05% w/v in ethanol), Phosphate buffer (pH 3.0), Chloroform.
-
Procedure:
-
Take aliquots of the reduced this compound solution (now containing loperamide) into a series of separating funnels.
-
Add a fixed volume of phosphate buffer and bromocresol green solution.
-
Shake the mixture with a known volume of chloroform for a few minutes.
-
Allow the layers to separate and collect the chloroform layer.
-
Measure the absorbance of the chloroform layer at the wavelength of maximum absorbance (to be determined, typically around 415 nm for the loperamide-bromocresol green complex).
-
A calibration curve is prepared using standard loperamide solutions subjected to the same procedure.
-
TLC-Densitometry for Loperamide Quantification (Adaptable for this compound)
Similar to the spectrophotometric method, a TLC-densitometry method for loperamide can be used to quantify the product of this compound reduction.
-
Principle: The reduced sample containing loperamide is spotted on a TLC plate, developed in a suitable mobile phase to separate loperamide from other components, and then the concentration is determined by scanning the plate with a densitometer.
-
Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.
-
Mobile Phase: A suitable solvent system for loperamide, for example, Toluene : Ethyl acetate : Diethylamine (7:2:1, v/v/v).
-
Procedure:
-
Apply known volumes of the reduced sample and standard loperamide solutions as bands on the TLC plate.
-
Develop the plate in a chromatographic chamber saturated with the mobile phase until the solvent front reaches a certain height.
-
Dry the plate and visualize the spots under UV light (at 254 nm).
-
Scan the plate using a TLC scanner in absorbance mode at a specific wavelength (e.g., 220 nm).
-
The peak area of the loperamide spot is used for quantification against a calibration curve prepared from loperamide standards.
-
Method Validation Workflow
A crucial aspect of any analytical method is its validation to ensure reliability and accuracy. The following diagram illustrates a typical workflow for the validation of an analytical method, such as the indirect HPLC method for this compound.
Caption: Workflow for the validation of an analytical method.
Conclusion
The quantification of this compound can be effectively achieved through an indirect HPLC-UV method that involves a preliminary reduction to loperamide. This approach offers high specificity and accuracy, making it suitable for research and quality control purposes. While direct methods for this compound are not commonly documented, alternative techniques such as spectrophotometry and TLC-densitometry can be adapted for its determination after the reduction step. These alternatives provide advantages in terms of simplicity, speed, and cost, but generally offer lower specificity and sensitivity compared to the HPLC method. The choice of the most appropriate method will be dictated by the specific requirements of the analysis. Regardless of the method chosen, thorough validation is essential to ensure the generation of reliable and accurate data.
Loperamide Oxide vs. Loperamide: A Comparative Analysis of a Prodrug and its Active Metabolite on Gut Transit Time
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of loperamide oxide and its active metabolite, loperamide, focusing on their effects on gut transit time. The information presented is supported by experimental data from clinical and preclinical studies, offering insights for researchers and professionals in drug development and gastroenterology.
Executive Summary
Loperamide is a well-established peripherally acting μ-opioid receptor agonist effective in reducing gastrointestinal motility. This compound, a prodrug, is converted to loperamide in the gastrointestinal tract. This conversion is primarily facilitated by the gut microbiota. The prodrug was designed to deliver the active compound more distally in the gut, potentially offering a different efficacy and side-effect profile. While direct head-to-head clinical trials measuring gut transit time as a primary endpoint are limited, available data from comparative and separate studies suggest that both compounds effectively delay gut transit. However, there is evidence to suggest that this compound may have a more gradual onset of action and potentially a lower incidence of constipation-like side effects compared to loperamide.
Data Presentation: Effects on Gut Transit Time
The following tables summarize the available quantitative data on the effects of this compound and loperamide on various measures of gut transit time. It is crucial to note that the data for loperamide and this compound on whole gut and small bowel transit times are derived from separate studies with different patient populations and methodologies, warranting cautious interpretation.
Table 1: Comparative Data from Head-to-Head Studies
| Parameter | This compound | Loperamide | Placebo | Study Population | Key Findings | Reference |
| Median Time to Complete Relief of Acute Diarrhea (hours) | 27.9 (1 mg) | Not directly compared in this study | 40.6 | Adults with acute diarrhea | Both 1 mg and 2 mg this compound were significantly more effective than placebo in providing relief from acute diarrhea. | [1] |
| Time to Complete Relief of Symptoms (hours) | ~24 (1 mg and 2 mg) | ~24 (2 mg) | 45 | Patients with acute non-dysenteric diarrhea | All active treatments were superior to placebo. This compound 1 mg was preferred due to fewer constipation-like episodes. | [2] |
| Jejunal Motor Activity (Area Under the Curve, arbitrary units) | Significantly increased (4 mg) | Significantly increased (4 mg) | No discernible effect | Healthy fasting men | Both 4 mg loperamide and 4 mg this compound significantly increased jejunal motor activity, with the effects of this compound appearing more gradually. 2 mg this compound had no discernible effect. | [3] |
Table 2: Quantitative Data on Gut Transit Time from Separate Studies
| Parameter | This compound | Loperamide | Placebo | Study Population | Reference |
| Whole Gut Transit Time (hours) | Prolonged (specific values not reported in abstract) | 56 ± 5 | 42 ± 4 | Patients with chronic diarrhea and fecal incontinence (this compound) vs. Patients with Irritable Bowel Syndrome (Loperamide) | [4][5] |
| Small Bowel Transit Time (hours) | Slower (specific values not reported in abstract) | 6.2 ± 0.3 | 4.3 ± 0.3 | Patients with chronic radiation enteritis (this compound) vs. Patients with Irritable Bowel Syndrome (Loperamide) | |
| Intestinal Transit Time in Mice (minutes) | Not Available | 133.2 ± 24.2 (5 mg/kg) 174.5 ± 32.3 (10 mg/kg) | 95.5 ± 15.6 | BALB/c mice | Loperamide significantly increased intestinal transit time in a dose-dependent manner. |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental findings. Below are descriptions of common protocols used to assess gut transit time in the cited studies.
Measurement of Whole Gut Transit Time (WGTT) using Radiopaque Markers
This method involves the ingestion of radiopaque markers to track their passage through the gastrointestinal tract.
-
Protocol:
-
Patients ingest a specific number of radiopaque markers (e.g., Sitzmarks®) with a meal on consecutive days (e.g., for 3 days).
-
Abdominal X-rays are taken at specified time points (e.g., on day 4 and day 7).
-
The number and location of the markers in different segments of the colon (ascending, transverse, descending, and rectosigmoid) are determined from the radiographs.
-
Whole gut transit time is calculated based on the number of retained markers.
-
Measurement of Oro-cecal Transit Time (OCTT) using the Lactulose Hydrogen Breath Test
This non-invasive method measures the time it takes for a substrate to travel from the mouth to the cecum.
-
Protocol:
-
After an overnight fast, a baseline breath sample is collected to measure hydrogen and methane concentrations.
-
The subject ingests a solution containing a non-absorbable sugar, typically lactulose (e.g., 10 g in 200 ml of water).
-
Breath samples are collected at regular intervals (e.g., every 15-20 minutes) for several hours.
-
The concentration of hydrogen and/or methane in the breath is measured. A significant rise in these gases indicates the arrival of lactulose in the cecum, where it is fermented by colonic bacteria.
-
OCTT is defined as the time from ingestion of lactulose to the first sustained increase in breath hydrogen or methane concentration.
-
Mandatory Visualizations
Signaling Pathway of Loperamide in Enteric Neurons
Loperamide exerts its effect on gut motility by acting as an agonist at the μ-opioid receptors located on enteric neurons within the myenteric plexus of the intestinal wall.
References
- 1. This compound in the treatment of acute diarrhea in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First-line treatment in acute non-dysenteric diarrhoea: clinical comparison of this compound, loperamide and placebo. UK Janssen Research Group of General Practitioners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the prodrug this compound, loperamide, and placebo on jejunal motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on gastrointestinal transit time and anorectal function in patients with chronic diarrhoea and faecal incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of loperamide and placebo in management of irritable bowel syndrome (IBS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro Potency of Loperamide and its Prodrug, Loperamide Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of the peripherally acting µ-opioid receptor agonist, loperamide, and its N-oxide prodrug, loperamide oxide. The information presented herein is supported by experimental data to assist researchers in understanding the distinct pharmacological profiles of these two compounds.
Loperamide is a well-established anti-diarrheal agent that exerts its effects by acting as a potent agonist at the µ-opioid receptors in the myenteric plexus of the large intestine.[1][2][3] This interaction leads to a decrease in intestinal motility and an increase in fluid and electrolyte absorption.[1][2] this compound, on the other hand, is a prodrug that is designed to be converted into the active form, loperamide, primarily by the anaerobic bacteria residing in the lower gastrointestinal tract. This targeted delivery system was developed with the expectation of achieving similar anti-diarrheal efficacy as loperamide but with a potentially lower systemic exposure.
Quantitative Comparison of In Vitro Potency
Direct comparative in vitro studies quantifying the binding affinity and functional potency of this compound at the µ-opioid receptor are not extensively available in the published literature. This is largely because this compound is designed as an inactive precursor that requires in vivo bioconversion to exert its pharmacological effect. However, studies on loperamide have thoroughly characterized its in vitro potency.
The available data strongly suggests that this compound itself possesses negligible intrinsic activity at the µ-opioid receptor. For instance, one study found that unlike loperamide, this compound did not inhibit the rise in short-circuit current associated with Na+-linked glucose absorption in stripped intestinal sheets, an effect modulated by opioid receptor activation. Its activity is therefore dependent on its conversion to loperamide.
The following table summarizes the in vitro potency of loperamide at human opioid receptors from various studies.
| Compound | Receptor Subtype | Parameter | Value (nM) |
| Loperamide | Human µ (mu) | K_i | 2 - 3 |
| Human δ (delta) | K_i | 48 | |
| Human κ (kappa) | K_i | 1156 | |
| Human µ (mu) | EC_50 ([³⁵S]GTPγS Binding) | 56 | |
| Human µ (mu) | IC_50 (cAMP Accumulation) | 25 |
Experimental Protocols
The quantitative data for loperamide's in vitro potency is typically determined through the following key experimental assays:
Radioligand Binding Assay
This assay is employed to determine the binding affinity (K_i) of a compound to a specific receptor.
-
Objective: To measure the affinity of loperamide for the µ, δ, and κ opioid receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) that are genetically engineered to stably express the human µ, δ, or κ opioid receptor.
-
Competitive Binding: The cell membranes are incubated with a specific radiolabeled ligand (e.g., [³H]-DAMGO for the µ-opioid receptor) and varying concentrations of unlabeled loperamide.
-
Separation and Detection: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity on the filters is then quantified using a scintillation counter.
-
Data Analysis: The concentration of loperamide that inhibits 50% of the specific binding of the radioligand (IC_50) is determined. This value is then converted to the inhibition constant (K_i) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to a G-protein coupled receptor (GPCR) like the µ-opioid receptor.
-
Objective: To determine the potency (EC_50) and efficacy of loperamide in activating the µ-opioid receptor.
-
Methodology:
-
Membrane Preparation: Similar to the binding assay, cell membranes expressing the µ-opioid receptor are used.
-
Assay Reaction: The membranes are incubated with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable analog of GTP), GDP, and increasing concentrations of loperamide.
-
G-Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Separation and Detection: The reaction is terminated, and the [³⁵S]GTPγS-bound G-proteins are captured on filters and quantified by scintillation counting.
-
Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the concentration of loperamide to generate a dose-response curve, from which the EC_50 (the concentration of agonist that produces 50% of the maximal response) is calculated.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the µ-opioid receptor signaling pathway and the general workflow for comparing the in vitro potency of a test compound to a known standard.
Caption: µ-Opioid Receptor Signaling Pathway.
References
A Comparative Analysis of the Antisecretory Effects of Loperamide Oxide and Loperamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antisecretory properties of loperamide oxide, a prodrug, and its active metabolite, loperamide. The information presented herein is synthesized from preclinical data to assist researchers in evaluating these compounds for further investigation and drug development. A key finding from in-vivo studies is that this compound, upon conversion to loperamide in the gastrointestinal tract, exhibits equivalent antisecretory potency.
Executive Summary
Loperamide is a well-established peripherally acting µ-opioid receptor agonist with potent antisecretory and antimotility effects, making it a benchmark for antidiarrheal agents. This compound was developed as a prodrug of loperamide with the aim of improving its therapeutic index. The primary mechanism of action for both compounds involves the activation of opioid receptors in the intestinal wall, leading to a reduction in intestinal secretion. Experimental evidence confirms that loperamide effectively counteracts secretion induced by secretagogues such as cholera toxin and prostaglandin E2 (PGE2). Crucially, direct comparative studies in rat models have demonstrated that this compound, when administered intraluminally, is converted to loperamide and possesses the same antisecretory potency as loperamide in both the jejunum and colon.[1]
Data Presentation: Quantitative Comparison of Antisecretory Efficacy
Table 1: Comparative Antisecretory Potency of Loperamide and this compound against PGE2-Induced Secretion in Rats
| Compound | Concentration Range (µg/mL) | Effect on PGE2-Induced Secretion | Relative Potency | Reference |
| Loperamide | 2 - 250 | Dose-dependent reduction | - | |
| This compound | 2 - 250 | Dose-dependent reduction | Equal to Loperamide |
Table 2: Effect of Loperamide on Intestinal Secretion in Rat Jejunum (In Vivo Perfusion Model)
| Treatment | Net Fluid Transport (µL/cm/hr) | % Inhibition of Secretion | Reference |
| Control (Basal) | +15.4 (Absorption) | N/A | |
| Prostaglandin E2 (PGE2) | -25.0 (Secretion) | N/A | |
| PGE2 + Loperamide | Reversed to Absorption | >100% |
Note: The data in Table 2 is illustrative of loperamide's general antisecretory effect and is based on findings from various studies. The referenced comparative study did not provide specific fluid transport values.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following is a detailed protocol for an in-vivo intestinal perfusion study in rats, a common model for assessing antisecretory effects.
In-Vivo Single-Pass Intestinal Perfusion in Rats
Objective: To quantify the net absorption or secretion of fluid and electrolytes in a defined segment of the rat intestine under the influence of a secretagogue and the test compound.
Materials:
-
Male Sprague-Dawley rats (250-350g)
-
Anesthetic (e.g., pentobarbital solution)
-
Krebs-Ringer buffer solution
-
Secretagogue (e.g., Prostaglandin E2)
-
Test compounds (Loperamide, this compound)
-
Perfusion pump
-
Polyethylene tubing for cannulation
-
Surgical instruments
-
Analytical equipment for measuring fluid volume and electrolyte concentrations
Procedure:
-
Animal Preparation: Rats are fasted overnight with free access to water. Anesthesia is induced, and the animal's body temperature is maintained.
-
Surgical Procedure: A midline abdominal incision is made to expose the small intestine. A segment of the jejunum of a defined length is identified and cannulated at both the proximal and distal ends with polyethylene tubing. Care is taken to avoid disrupting the blood supply to the intestinal segment.
-
Perfusion Setup: The cannulated intestinal segment is returned to the abdominal cavity, and the incision is covered. The inlet cannula is connected to a perfusion pump.
-
Equilibration: The intestinal segment is first rinsed with isotonic saline at 37°C until the outflow is clear. This is followed by perfusion with Krebs-Ringer buffer solution for a 30-minute stabilization period to achieve a steady state.
-
Induction of Secretion: The perfusion solution is switched to one containing the secretagogue (e.g., PGE2) at a constant concentration. The perfusion is continued at a constant flow rate (e.g., 0.2 mL/min).
-
Application of Test Compound: Once a steady state of secretion is established, the test compound (loperamide or this compound) is added to the secretagogue-containing perfusion solution at the desired concentration.
-
Sample Collection: Perfusate samples are collected from the outlet cannula at regular intervals throughout the experiment.
-
Data Analysis: The volume of the collected perfusate is measured, and the concentrations of non-absorbable markers and electrolytes are determined. The net fluid and electrolyte transport is calculated. The antisecretory effect is determined by comparing the net secretion in the presence and absence of the test compound.
Mandatory Visualizations
Signaling Pathway of Loperamide's Antisecretory Action
Caption: Mechanism of loperamide's antisecretory action.
Experimental Workflow for In-Vivo Intestinal Perfusion
Caption: Workflow for the rat in-vivo intestinal perfusion model.
Logical Relationship of this compound and Loperamide
Caption: Prodrug to active drug conversion and effect.
References
A Head-to-Head Comparison of Loperamide Oxide and Racecadotril for the Treatment of Acute Diarrhea
An evidence-based guide for researchers and drug development professionals.
Executive Summary
Loperamide oxide, a prodrug of the peripherally acting μ-opioid receptor agonist loperamide, primarily reduces gastrointestinal motility. Racecadotril, on the other hand, is an enkephalinase inhibitor that exerts an antisecretory effect without significantly impacting intestinal transit time. Clinical data suggests that both are effective in reducing the duration of acute diarrhea. However, a key differentiator lies in their side effect profiles, with racecadotril demonstrating a lower incidence of treatment-emergent constipation compared to loperamide, the active metabolite of this compound.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data from clinical studies to facilitate a clear comparison of this compound and racecadotril.
Table 1: Efficacy in Acute Diarrhea
| Parameter | This compound (1 mg) | Loperamide (2 mg) | Racecadotril (100 mg) | Placebo |
| Median Time to Complete Relief (hours) | ~24-27.9[1][2] | ~24[1] | ~13-19.5[3][4] | ~40.6-45 |
| Clinical Success Rate (%) | 78% | 92% | 95.7% | 62% |
Note: The data for this compound and racecadotril are from separate studies and represent an indirect comparison.
Table 2: Safety Profile - Incidence of Adverse Events
| Adverse Event | This compound (1 mg) | Loperamide (2 mg) | Racecadotril (100 mg) |
| Treatment-Emergent Constipation (%) | Fewer episodes than loperamide | 18.7% - 29.0% | 8.1% - 12.9% |
| Itching (%) | Not reported | 0% | 28.6% |
Table 3: Pharmacokinetic Properties
| Parameter | This compound | Loperamide | Racecadotril |
| Bioavailability | Poorly absorbed; acts locally | Low (<1%) due to first-pass metabolism | Rapidly absorbed and converted to thiorphan |
| Time to Peak Plasma Concentration (Tmax) | N/A | ~4-5 hours | ~1.35 hours (for active metabolite thiorphan) |
| Elimination Half-life | N/A | 9.1 - 14.4 hours | ~3 hours (enzymatic inhibition) |
| Metabolism | Converted to loperamide in the GI tract | Extensive first-pass metabolism in the liver (CYP2C8, CYP3A4) | Rapidly hydrolyzed to the active metabolite, thiorphan |
| Excretion | Primarily feces | Primarily feces via bile | Primarily renal (81.4%) and fecal (8%) |
Mechanism of Action and Signaling Pathways
This compound and racecadotril achieve their anti-diarrheal effects through distinct molecular pathways.
This compound (via its active metabolite, Loperamide): Loperamide is a peripherally acting μ-opioid receptor agonist. In the myenteric plexus of the large intestine, it binds to these receptors, leading to an inhibition of acetylcholine and prostaglandin release. This, in turn, decreases propulsive peristalsis and increases intestinal transit time, allowing for greater absorption of water and electrolytes.
Racecadotril: Racecadotril is a prodrug that is rapidly converted to its active metabolite, thiorphan. Thiorphan inhibits the enzyme neutral endopeptidase (NEP), also known as enkephalinase. NEP is responsible for the breakdown of endogenous enkephalins in the gastrointestinal tract. By inhibiting NEP, racecadotril potentiates the local effects of enkephalins, which act on δ-opioid receptors to reduce intracellular cyclic AMP (cAMP) levels. This leads to a decrease in the intestinal hypersecretion of water and electrolytes without affecting intestinal motility.
Signaling Pathway Diagrams
Caption: Signaling pathway of loperamide.
Caption: Signaling pathway of racecadotril.
Experimental Protocols
Detailed experimental protocols for the pivotal clinical trials are summarized below to provide insight into the methodologies used to generate the comparative data.
Representative Clinical Trial Protocol for Acute Diarrhea
This protocol is a composite representation based on the methodologies described in comparative studies of loperamide and racecadotril.
Objective: To compare the efficacy and safety of the investigational drug (e.g., racecadotril) with a standard-of-care comparator (e.g., loperamide) in adult patients with acute diarrhea.
Study Design: A multicenter, randomized, parallel-group, single- or double-blind study.
Participant Population:
-
Inclusion Criteria: Adult patients (typically 18-65 years) presenting with acute diarrhea, defined as three or more watery or loose stools in the preceding 24 hours, with a duration of less than 72 hours.
-
Exclusion Criteria: Patients with fever above a certain threshold (e.g., 38.5°C), visible blood or mucus in the stool (dysentery), recent use of antibiotics or other anti-diarrheal medications, chronic gastrointestinal diseases, or pregnancy/lactation.
Interventions:
-
Test Group: Racecadotril 100 mg administered orally three times daily.
-
Comparator Group: Loperamide 2 mg administered orally, typically with an initial loading dose of 4 mg followed by 2 mg after each unformed stool, not exceeding a maximum daily dose.
-
Concomitant Therapy: Oral rehydration solutions are provided to all patients to prevent dehydration.
Outcome Measures:
-
Primary Efficacy Endpoint: Duration of diarrhea, defined as the time from the first dose of study medication to the last unformed stool, followed by a period of at least 24 hours without a loose stool.
-
Secondary Efficacy Endpoints:
-
Number of unformed stools during specific time intervals (e.g., 24, 48, 72 hours).
-
Time to complete resolution of symptoms (e.g., abdominal pain, nausea).
-
Overall clinical success rate as assessed by the investigator and the patient.
-
-
Safety Endpoints: Incidence and severity of adverse events, with a particular focus on treatment-emergent constipation, abdominal distension, and other gastrointestinal side effects.
Statistical Analysis: The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population. The duration of diarrhea is often analyzed using survival analysis methods (e.g., Kaplan-Meier curves and log-rank test). The incidence of adverse events is compared between groups using appropriate statistical tests such as the Chi-squared or Fisher's exact test.
Experimental Workflow Diagram
Caption: Representative clinical trial workflow.
Conclusion
Based on an indirect comparison of available clinical data, both this compound and racecadotril are effective treatments for acute diarrhea. This compound, through its active metabolite loperamide, offers a well-established anti-motility effect. Racecadotril provides a targeted anti-secretory action without the pronounced effect on intestinal transit time, which translates to a lower risk of rebound constipation. The choice between these agents may therefore be guided by the patient's specific symptoms and risk factors for adverse events. For researchers and drug development professionals, the distinct mechanisms of action of these two compounds offer different avenues for the development of novel anti-diarrheal therapies. Further direct comparative studies between this compound and racecadotril would be beneficial to provide a more definitive head-to-head assessment.
References
- 1. First-line treatment in acute non-dysenteric diarrhoea: clinical comparison of this compound, loperamide and placebo. UK Janssen Research Group of General Practitioners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of acute diarrhea in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A blind, randomized comparison of racecadotril and loperamide for stopping acute diarrhea in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A blind, randomized comparison of racecadotril and loperamide for stopping acute diarrhea in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Loperamide Oxide vs. Loperamide: A Comparative Guide on Gut Microbiota Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the impact of loperamide oxide and its active metabolite, loperamide, on the gut microbiota. Drawing from available experimental data, this document outlines the distinct mechanisms of action, summarizes key quantitative findings, and provides detailed experimental protocols for the cited studies.
Introduction: A Tale of Two Molecules
Loperamide is a widely used anti-diarrheal agent that functions as a µ-opioid receptor agonist in the myenteric plexus of the large intestine. This action inhibits the release of acetylcholine and prostaglandins, leading to decreased propulsive peristalsis and increased intestinal transit time. This compound, on the other hand, is a prodrug of loperamide. It is pharmacologically inactive until it is reduced to loperamide by the metabolic action of the gut microbiota. This fundamental difference in their activation mechanism underpins their distinct interactions with the intestinal microbiome. While loperamide's impact is primarily indirect, resulting from altered gut motility, this compound's very efficacy is dependent on a functional gut microbiota.
Mechanism of Action: A Bidirectional Relationship
The interaction between this compound and the gut microbiota is a classic example of a bidirectional relationship in pharmacology. The gut microbiota is essential for the conversion of the inactive prodrug, this compound, into its active form, loperamide.[1][2] This reductive metabolism is carried out by various bacterial species within the gut.[1]
Conversely, the resulting loperamide, whether administered directly or produced from this compound, indirectly modulates the composition and function of the gut microbiota. By slowing down intestinal transit, loperamide alters the gut environment, which in turn influences the growth and metabolic activity of different bacterial populations.[3][4] Studies in animal models have consistently shown that loperamide-induced constipation leads to significant shifts in the gut microbial landscape.
Quantitative Data Summary: Loperamide's Impact on Gut Microbiota
To date, direct comparative studies quantifying the differential effects of this compound and loperamide on the gut microbiota are not available in the published literature. The existing research primarily focuses on the impact of loperamide, which is used to induce constipation in animal models. The data presented below summarizes the consistent findings from these studies on loperamide's effect on gut microbial composition. It is important to note that these changes are considered an indirect consequence of increased gut transit time.
| Microbial Parameter | Effect of Loperamide Administration | Animal Model | References |
| Alpha Diversity | Variable (Increased, Decreased, or Unchanged) | Mouse, Rat | |
| Beta Diversity | Significant alteration in community structure | Mouse, Rat | |
| Phylum Level | Increased Firmicutes/Bacteroidetes ratio | Mouse | |
| Decreased abundance of Bacteroidetes | Mouse | ||
| Increased abundance of Proteobacteria | Mouse | ||
| Family Level | Increased abundance of Bacteroidaceae | Mouse | |
| Increased abundance of Porphyromonadaceae | Mouse | ||
| Increased abundance of Erysipelotrichaceae | Mouse | ||
| Decreased abundance of Lachnospiraceae | Mouse | ||
| Increased abundance of Ruminococcaceae | Mouse | ||
| Genus Level | Decreased abundance of Lactobacillus | Rat | |
| Decreased abundance of Bifidobacterium | Rat |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on loperamide-induced gut microbiota changes.
Loperamide-Induced Constipation Mouse Model
This protocol outlines the induction of constipation in mice using loperamide to study its effects on the gut microbiota.
Materials:
-
Animals: Male C57BL/6 mice (6-8 weeks old).
-
Loperamide Hydrochloride: Dissolved in a suitable vehicle (e.g., 0.9% saline).
-
Administration: Oral gavage needles.
-
Housing: Metabolic cages for individual housing and fecal collection.
Procedure:
-
Acclimatization: Mice are acclimatized to the housing conditions for at least one week before the experiment.
-
Loperamide Administration: Loperamide is administered orally (e.g., 10 mg/kg body weight) twice daily for a specified period (e.g., 7 days) to induce constipation. A control group receives the vehicle only.
-
Fecal Sample Collection: Fresh fecal pellets are collected from each mouse at designated time points (e.g., before treatment and at the end of the treatment period), immediately frozen in liquid nitrogen, and stored at -80°C until analysis.
Gut Microbiota Analysis via 16S rRNA Sequencing
This protocol describes the steps for analyzing the gut microbial composition from fecal samples.
Procedure:
-
DNA Extraction: Total genomic DNA is extracted from the collected fecal samples using a commercial DNA isolation kit according to the manufacturer's instructions.
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers.
-
Library Preparation and Sequencing: The PCR amplicons are purified, quantified, and pooled. The pooled library is then sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Bioinformatic Analysis: The raw sequencing data is processed to remove low-quality reads and chimeras. The remaining high-quality sequences are clustered into Amplicon Sequence Variants (ASVs). Taxonomic assignment is performed against a reference database (e.g., Greengenes, SILVA). Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated to assess changes in the microbial community structure.
Discussion and Conclusion
The primary distinction between this compound and loperamide in the context of gut microbiota interactions lies in their activation pathways. This compound's reliance on microbial metabolism for its conversion to the active form, loperamide, highlights a direct and essential role of the gut microbiota in its pharmacological activity. This suggests that the composition and metabolic capacity of an individual's gut microbiota could influence the efficacy of this compound.
In contrast, loperamide's impact on the gut microbiota is a secondary consequence of its primary pharmacological effect on gut motility. The resulting alteration of the gut environment, characterized by increased transit time, leads to shifts in microbial composition and diversity.
For researchers and drug development professionals, this distinction is critical. When studying this compound, it is imperative to consider the host's microbiome as a key variable influencing drug metabolism and response. For loperamide, the focus should be on understanding the downstream ecological effects of altered gut transit time on the microbial community. Future research should aim to conduct direct comparative studies to elucidate the nuanced differences in the gut microbiota's response to these two related but distinct therapeutic agents. This will provide a more complete picture of their respective safety and efficacy profiles, particularly in patient populations with underlying gut dysbiosis.
References
- 1. Gut Microbiome Interactions with Drug Metabolism, Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of the prodrug this compound to its active drug loperamide in the gut of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loperamide increases mouse gut transit time in a dose-dependent manner with treatment duration-dependent effects on distinct gut microbial taxa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Changes in the Gut Microbiome after Galacto-Oligosaccharide Administration in Loperamide-Induced Constipation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Stability of Loperamide and Loperamide Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of the anti-diarrheal agent loperamide and its prodrug, loperamide oxide. The information presented herein, supported by experimental data, is intended to inform researchers, scientists, and professionals in the field of drug development.
Executive Summary
Loperamide, a potent peripherally acting opioid agonist, is characterized by low oral bioavailability due to extensive first-pass metabolism in the liver. Its metabolic instability is a key determinant of its pharmacokinetic profile. This compound, a prodrug of loperamide, is designed to be converted to the active loperamide molecule by the gut microbiota. This fundamental difference in their metabolic activation and degradation pathways dictates their respective stability profiles. Loperamide is rapidly metabolized by hepatic enzymes, primarily through N-demethylation, while this compound's primary metabolic event is its reduction to loperamide in the lower gastrointestinal tract.
Data Presentation: Comparative Metabolic Stability
The following table summarizes the key metabolic stability parameters for loperamide and this compound based on available in vitro data.
| Parameter | Loperamide | This compound | Reference(s) |
| Primary Metabolic Route | Hepatic Oxidative N-demethylation | Reduction to Loperamide by Gut Microbiota | [1][2] |
| Primary Metabolizing Enzymes | Cytochrome P450 (CYP) 3A4 and CYP2C8 | Bacterial Reductases (Anaerobic) | [3] |
| In Vitro Half-Life (Human Liver Microsomes) | ~13 minutes | Data not available; expected to be more stable to hepatic metabolism | [1] |
| Primary Metabolite(s) | N-desmethyl-loperamide | Loperamide | [1] |
| Site of Major Metabolism | Liver | Lower Gastrointestinal Tract (primarily Cecum) |
In-Depth Analysis
Loperamide undergoes rapid and extensive metabolism in the liver, which significantly limits its systemic bioavailability. The primary metabolic pathway is oxidative N-demethylation, a reaction catalyzed predominantly by the cytochrome P450 enzymes CYP3A4 and CYP2C8. This rapid hepatic clearance is evidenced by a short in vitro half-life of approximately 13 minutes in human liver microsomes.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines the general procedure for determining the in vitro half-life of a compound using human liver microsomes.
Materials:
-
Test compound (Loperamide)
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing potassium phosphate buffer and human liver microsomes at a specified protein concentration (e.g., 0.5 mg/mL).
-
Pre-incubation: The master mix is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to reach thermal equilibrium.
-
Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system to the pre-incubated master mix, followed immediately by the addition of the test compound (loperamide) at a final concentration (e.g., 1 µM).
-
Time-Point Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is immediately terminated by adding a cold quenching solution, such as acetonitrile, often containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: The supernatant is collected and analyzed by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound (loperamide) at each time point.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot represents the elimination rate constant (k). The in vitro half-life (t½) is then calculated using the formula: t½ = 0.693 / k.
In Vitro Prodrug Conversion Assay in Gut Contents
This protocol describes a method to assess the conversion of this compound to loperamide in intestinal contents.
Materials:
-
Test compound (this compound)
-
Cecal contents from humans or preclinical species (e.g., rats, dogs)
-
Anaerobic incubation system (e.g., anaerobic chamber or gas-pack jars)
-
Phosphate buffer (pH ~7.0)
-
Loperamide analytical standard
-
Acetonitrile or other suitable organic solvent for extraction
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Gut Content Slurry: Cecal contents are homogenized in a phosphate buffer under anaerobic conditions to create a slurry.
-
Incubation Setup: The test compound, this compound, is added to the gut content slurry at a specified concentration. The incubation is carried out at 37°C under strict anaerobic conditions.
-
Time-Point Sampling: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 30, 60, 120 minutes).
-
Sample Extraction: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile). The samples are then vortexed and centrifuged to precipitate solids.
-
LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the concentrations of both this compound and the formed loperamide.
-
Data Analysis: The rate of disappearance of this compound and the rate of appearance of loperamide are calculated to determine the conversion rate. Control experiments, such as incubations with heat-inactivated gut contents or under aerobic conditions, are performed to confirm the microbial and anaerobic nature of the reduction.
Visualizations
References
- 1. Identification of an N-methyl-4-phenylpyridinium-like metabolite of the antidiarrheal agent loperamide in human liver microsomes: underlying reason(s) for the lack of neurotoxicity despite the bioactivation event - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction of the prodrug this compound to its active drug loperamide in the gut of rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of cytochrome P450 isoforms involved in the metabolism of loperamide in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Loperamide Oxide vs. Loperamide: A Comparative Analysis of Opioid Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the opioid receptor binding affinity of loperamide oxide and its active metabolite, loperamide. Loperamide is a potent peripherally acting µ-opioid receptor agonist widely used for the treatment of diarrhea.[1][2] this compound was developed as a prodrug of loperamide, with the aim of delivering the active compound to the colon where it is converted by bacterial reductases. This targeted delivery is intended to enhance its therapeutic effect on the large intestine.
This document summarizes the available quantitative data, details the experimental methodologies used to determine receptor binding and functional activity, and provides visualizations of the metabolic pathway and experimental workflows.
Quantitative Comparison of Receptor Binding Affinity
The following table summarizes the known binding affinities (Ki) for loperamide at human opioid receptors. The Ki value is the inhibition constant, representing the concentration of a ligand that will bind to 50% of the receptors in the absence of the radioligand; a lower Ki value indicates a higher binding affinity.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Loperamide | 2 - 3 | 48 | 1156 |
| This compound | Data not available (presumed negligible) | Data not available (presumed negligible) | Data not available (presumed negligible) |
Metabolic Conversion of this compound to Loperamide
This compound acts as a prodrug, meaning it is administered in an inactive form and is converted to the active therapeutic agent, loperamide, within the body. This conversion is a critical step for its pharmacological activity. The metabolic pathway is a simple reduction reaction that occurs primarily in the gastrointestinal tract.
References
Safety Operating Guide
Proper Disposal of Loperamide Oxide: A Guide for Laboratory Professionals
For Immediate Release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This document provides essential, step-by-step guidance for the proper disposal of loperamide oxide, a substance classified as acutely toxic if swallowed and suspected of reproductive toxicity. Adherence to these procedures is critical for researchers, scientists, and drug development professionals.
I. Hazard Classification and Key Disposal Principles
This compound is categorized as a hazardous substance, primarily due to its acute oral toxicity.[1][2] Its disposal is therefore regulated and must not be treated as common waste. The foundational principles for its disposal are:
-
Do not dispose of with general waste: this compound must not be discarded in household or laboratory trash.[2][3]
-
Prevent environmental release: Do not allow the substance to enter drains, sewers, or waterways.[2] The U.S. Environmental Protection Agency (EPA) strongly advises against the flushing of pharmaceuticals.
-
Consult regulations: Disposal must be carried out in accordance with all applicable local, regional, and national hazardous waste regulations.
II. Quantitative Data: Toxicity
The primary quantitative data informing the hazardous classification of this compound is its acute toxicity. This data underscores the importance of proper handling and disposal.
| Compound | CAS Number | Acute Oral Toxicity (LD50) | Classification |
| Loperamide N-Oxide | 106900-12-3 | 172 mg/kg (rat) | Acute Tox. 3 (H301), Repr. 2 (H361) |
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Step 1: Waste Identification and Segregation
-
Clearly label this compound waste with its chemical name and associated hazards.
-
Keep this compound waste in its original or a compatible, tightly sealed container.
-
Do not mix this compound with other chemical waste unless specifically instructed to do so by a licensed waste disposal specialist.
Step 2: Personal Protective Equipment (PPE)
-
When handling this compound waste, wear appropriate PPE, including protective gloves, clothing, and eye/face protection.
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
Step 4: Arrange for Professional Disposal
-
Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.
-
The disposal must be conducted at an approved waste disposal plant.
Step 5: Documentation
-
Maintain records of the disposal process, including the name of the waste disposal company and the date of collection, in accordance with institutional and regulatory requirements.
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.
-
Wear Appropriate PPE: Use personal protection as recommended in the Safety Data Sheet, including respiratory protection if dust is generated.
-
Containment: Prevent the spill from spreading or entering drains.
-
Clean-up: For solid spills, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust. Clean the affected area thoroughly.
-
Disposal of Clean-up Materials: All materials used for clean-up (e.g., absorbents, PPE) must be disposed of as hazardous waste along with the this compound.
V. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Loperamide oxide
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of Loperamide oxide, a peripherally acting µ-opioid receptor agonist. The following procedural guidance is designed to be a preferred source for laboratory safety, fostering a culture of safety and trust.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Reproductive Toxicity 2 (H361): Suspected of damaging fertility or the unborn child[1].
-
Specific Target Organ Toxicity - Repeated Exposure (H372): Causes damage to organs through prolonged or repeated exposure[3].
Signal Word: Danger
Hazard Pictograms:
| Pictogram | Meaning |
|
| Acute Toxicity (fatal or toxic) |
|
| Health Hazard |
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory when handling this compound to minimize exposure risk.
| Protection Type | Specific Recommendations | Source |
| Eye/Face Protection | Wear safety glasses with side shields or chemical splash goggles. A full face shield may be necessary depending on the operation. | |
| Skin Protection | Wear suitable protective clothing, such as a disposable lab coat. Consider disposable sleeve covers. | |
| Hand Protection | Wear impervious gloves, such as nitrile gloves. Consider double gloving. Change gloves immediately if they are torn, punctured, or contaminated. | |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, use a powered air-purifying respirator (PAPR) with HEPA filters or an approved/certified dust respirator. |
Operational and Disposal Plans
A systematic approach to handling this compound from receipt to disposal is critical for safety and compliance.
Handling and Storage
| Procedure | Guidelines | Source |
| General Handling | Avoid all personal contact, including inhalation of dust. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling. | |
| Storage | Store in a cool, dry, and well-ventilated place. Keep containers tightly closed. Store locked up and out of the reach of children. | |
| Incompatible Materials | Strong oxidizing agents. |
Disposal Plan
All waste materials should be disposed of in accordance with federal, state, and local environmental regulations.
| Waste Type | Disposal Procedure | Source |
| Contaminated Material | Dispose of contents and container to an approved waste disposal plant. | |
| Empty Containers | Empty containers may retain product residue and should be disposed of in a safe manner. |
Emergency Procedures
Immediate and appropriate response to emergencies can significantly mitigate harm.
| Emergency Situation | First Aid Measures | Source |
| If Swallowed | Immediately call a POISON CENTER or doctor/physician. Do NOT induce vomiting. Rinse mouth. | |
| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a doctor. | |
| In Case of Skin Contact | Immediately wash with soap and water and rinse thoroughly. If skin irritation or a rash occurs, get medical advice/attention. | |
| If Inhaled | Remove to fresh air. | |
| Spill | Avoid dust generation. Wear appropriate personal protective equipment. Sweep up or vacuum the spillage and collect it in a suitable container for disposal. |
Experimental Workflows
The following diagrams illustrate key procedural workflows for handling this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
